molecular formula C14H20N2O B123388 (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide CAS No. 27262-40-4

(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide

Cat. No.: B123388
CAS No.: 27262-40-4
M. Wt: 232.32 g/mol
InChI Key: SILRCGDPZGQJOQ-LBPRGKRZSA-N
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Description

A major metabolite of Levobupivacaine and the anesthetic Ropivacaine.>(S)-2',6'-Pipecoloxylidide is an amino acid amide.

Properties

IUPAC Name

(2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H20N2O/c1-10-6-5-7-11(2)13(10)16-14(17)12-8-3-4-9-15-12/h5-7,12,15H,3-4,8-9H2,1-2H3,(H,16,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILRCGDPZGQJOQ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)[C@@H]2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10181713
Record name 2',6'-Pipecoloxylidide, (+)-
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Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

27262-40-4
Record name 2′,6′-Pipecoloxylidide, (+)-
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Record name 2',6'-Pipecoloxylidide, (+)-
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Record name 2',6'-Pipecoloxylidide, (+)-
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Record name 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-, (2S)
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Record name 2',6'-PIPECOLOXYLIDIDE, (+)-
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide, a compound of significant interest in medicinal chemistry. Known by several synonyms, including Levobupivacaine, N-Despropyl Ropivacaine, and (S)-2',6'-Pipecoloxylidide, this molecule is a potent local anesthetic. This document collates available data on its physicochemical characteristics, synthesis, purification, and mechanism of action, including its effects on intracellular signaling pathways. Detailed experimental protocols and quantitative data are presented to support further research and development.

Chemical and Physical Properties

(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide is a chiral amine and an amide of pipecolic acid. Its chemical structure consists of a piperidine ring linked via a carboxamide to a 2,6-dimethylphenyl group. This structure is fundamental to its anesthetic activity.

Table 1: Physicochemical Properties of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide

PropertyValueSource(s)
Molecular Formula C₁₄H₂₀N₂O[1][2][3][4][5]
Molecular Weight 232.32 g/mol [1][2][4][5]
Appearance White to off-white crystalline powder[5]
Melting Point 129-133 °C[1][5]
Boiling Point 392 °C (lit.)[1][5]
Density 1.08 g/mL[1][5]
Solubility Slightly soluble in water; soluble in DMSO and Methanol.[6]
pKa (Predicted) 14.85 ± 0.70
logP (Predicted) 2.3[7]
Optical Rotation [α]20/D = +47° to +51° (c=1 in 1mol/L HCl)[5]
CAS Number 27262-40-4[1][2][3][4][5]

Spectroscopic Data

Detailed experimental spectroscopic data for (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide is not extensively available in the public domain. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of the compound. The following sections outline the expected spectral characteristics based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2,6-dimethylphenyl group, the methyl protons, and the protons of the piperidine ring. The chemical shifts and coupling patterns will be indicative of their respective chemical environments.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the amide, the aromatic carbons, the methyl carbons, and the carbons of the piperidine ring.

Infrared (IR) Spectroscopy

The FTIR spectrum is predicted to exhibit characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group, C-H stretching of the aromatic and aliphatic moieties, and C=C stretching of the aromatic ring.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (232.32 g/mol ). The fragmentation pattern would likely involve cleavage of the amide bond and fragmentation of the piperidine ring.

Experimental Protocols

Synthesis of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide

The following is a generalized synthesis protocol adapted from patent literature. Researchers should optimize conditions for their specific laboratory setup.

Workflow for the Synthesis of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Neutralization and Isolation A 2-Piperidinecarboxylic acid C 2-Piperidinecarbonyl chloride A->C Reaction B Halogenating agent (e.g., SOCl₂) in an inert solvent (e.g., toluene) B->C Reagent E (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide hydrochloride C->E Reaction D 2,6-Dimethylaniline D->E Reagent G Crude (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide E->G Neutralization F Base (e.g., NaOH solution) F->G Reagent H Purified Product G->H Purification (e.g., Recrystallization/Chromatography) G A Prepare a solution of the compound in a suitable solvent (e.g., water or a co-solvent) B Calibrate pH meter with standard buffers A->B C Titrate the solution with a standardized acid or base B->C D Record pH after each addition of titrant C->D E Plot pH vs. volume of titrant D->E F Determine the inflection point of the titration curve E->F G pKa = pH at the half-equivalence point F->G G A Prepare a solution of the compound in a pre-saturated mixture of n-octanol and water (or buffer) B Shake the mixture until equilibrium is reached A->B C Separate the n-octanol and aqueous phases by centrifugation B->C D Determine the concentration of the compound in each phase (e.g., by UV-Vis spectroscopy or HPLC) C->D E Calculate logP = log([concentration in octanol] / [concentration in aqueous phase]) D->E G cluster_0 Cell Membrane cluster_1 Intracellular Effects bup Bupivacaine na_channel Voltage-Gated Sodium Channel bup->na_channel Blocks ca_release Intracellular Ca²⁺ Release bup->ca_release Induces perk PERK-ATF4-CHOP Pathway bup->perk Activates ire1 IRE1-TRAF2 Pathway bup->ire1 Inhibits erk ERK Pathway na_channel->erk Inhibits Activation apoptosis Apoptosis autophagy Autophagy perk->apoptosis Promotes ire1->autophagy Inhibits

References

Synthesis of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide, a key chiral intermediate in the production of various local anesthetics, including Levobupivacaine. The document details several synthetic strategies, including direct synthesis from a chiral precursor, resolution of a racemic mixture, and a multi-step synthesis from a readily available amino acid. Each pathway is presented with detailed experimental protocols, quantitative data, and workflow diagrams to facilitate practical application in a research and development setting.

Synthesis from (S)-2-Pipecolic Acid

This method represents a direct and efficient approach to obtaining the target molecule, starting from the enantiomerically pure (S)-2-pipecolic acid. The synthesis involves the activation of the carboxylic acid, typically by conversion to an acid chloride, followed by amidation with 2,6-dimethylaniline.

Quantitative Data
StepReactantsReagents/SolventsTemperature (°C)Reaction Time (hours)Yield (%)Reference
1. Salt Formation & Dehydration(S)-2-Pipecolic Acid, Concentrated HClTolueneReflux--[1]
2. HalogenationIntermediate from Step 1Phosphorus Trichloride, DMF60-654-[1]
3. AmidationIntermediate from Step 22,6-Dimethylaniline, Toluene60-65389.1[1]
Alternative Halogenation
2a. HalogenationIntermediate from Step 1Thionyl Chloride, DMF60-655-[1]
3a. AmidationIntermediate from Step 2a2,6-Dimethylaniline, Toluene60-65387.7[1]
Experimental Protocol

Example 1: Using Phosphorus Trichloride [1]

  • Salt Formation and Dehydration: In a 1000 mL three-necked flask at room temperature, add 300 mL of toluene and 23.4 g of (S)-2-pipecolic acid with stirring. After 45 minutes, add concentrated hydrochloric acid dropwise to adjust the pH to 1-2. The mixture is then heated to reflux under reduced pressure to remove water until no more water is observed.

  • Halogenation: Cool the mixture to 35°C and add 1.8 mL of DMF. Stir for 1 hour, then add 28.9 g of phosphorus trichloride dropwise over 2.5 hours. Maintain the temperature at 60-65°C for 4 hours.

  • Amidation: Cool the reaction mixture to 40°C. A solution of 50 g of 2,6-dimethylaniline in an equal volume of toluene is added dropwise over approximately 1 hour. The reaction is maintained at 60-65°C for 3 hours.

  • Work-up and Isolation: Cool the mixture to 15°C and filter the precipitate. The filter cake is dissolved in 450 mL of water. The pH is adjusted to 5 with a 30% potassium hydroxide solution. The aqueous layer is then rapidly stirred while the pH is adjusted to 13-14 with 30% potassium hydroxide solution. The mixture is stirred vigorously for 4 hours and extracted with toluene (3 x 30 mL). The product is isolated by suction filtration and washed until neutral to yield 37.5 g of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide.[1]

Example 2: Using Thionyl Chloride [1]

  • Salt Formation and Dehydration: In a 1000 mL three-necked flask at room temperature, add 400 mL of xylene and 31.2 g of (S)-2-pipecolic acid with stirring. After 50 minutes, add concentrated hydrochloric acid dropwise to adjust the pH to 1-2. Heat the mixture to reflux under reduced pressure to remove water.

  • Halogenation: Cool the mixture to 30°C and add 2.4 mL of DMF. Stir for 2 hours, then add 33.3 g of thionyl chloride dropwise over 3 hours. Maintain the temperature at 60-65°C for 5 hours.

  • Amidation: Cool the reaction mixture to 40°C. A solution of 66.7 g of 2,6-dimethylaniline in an equal volume of xylene is added dropwise over approximately 1.5 hours. The reaction is maintained at 60-65°C for 3 hours.

  • Work-up and Isolation: Cool the mixture to 10°C and filter the precipitate. The filter cake is dissolved in 600 mL of water. The pH is adjusted to 5 with a 30% sodium hydroxide solution. The aqueous layer is then rapidly stirred while the pH is adjusted to 13-14 with 30% sodium hydroxide solution. The mixture is stirred vigorously for 5 hours and extracted with xylene (3 x 40 mL). The product is isolated by suction filtration and washed until neutral to yield 49.2 g of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide.[1]

Synthesis Pathway Diagram

G cluster_0 Synthesis from (S)-2-Pipecolic Acid A (S)-2-Pipecolic Acid B Salt Formation & Dehydration A->B Conc. HCl, Toluene/Xylene, Reflux C Halogenation B->C PCl3 or SOCl2, DMF, 60-65°C D Amidation C->D 2,6-Dimethylaniline, Toluene/Xylene, 60-65°C E (S)-N-(2,6-Dimethylphenyl) -2-piperidinecarboxamide D->E Work-up

Synthesis of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide from (S)-2-Pipecolic Acid.

Resolution of Racemic N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide

This pathway involves the initial synthesis of the racemic mixture of N-(2,6-dimethylphenyl)-2-piperidinecarboxamide, followed by chiral resolution to isolate the desired (S)-enantiomer. A common resolving agent for this separation is L-(–)-dibenzoyl tartaric acid.

Quantitative Data
StepStarting MaterialResolving AgentSolventKey ParametersProduct PurityReference
Chiral Resolution(R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamideL-(–)-dibenzoyl tartaric acidIsopropanol, WaterHeating to 45°C, slow addition of resolving agent, cooling and crystallizationChemical Purity: 99.90%Enantiomeric Excess (ee): 99.30%[2]
Experimental Protocol
  • Dissolution of Racemic Amide: In a 250 mL reaction flask, dissolve 18.0 g (77.48 mmol) of (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide in a mixture of 61 mL of isopropanol and 36 mL of water with stirring. Heat the mixture to 45°C.[2]

  • Addition of Resolving Agent: Slowly add a solution of 14 g (39.07 mmol) of L-(–)-dibenzoyl tartaric acid in 61 mL of isopropanol to the heated solution.

  • Crystallization: Stir the mixture for 2 hours, then place it in an ice bath and continue stirring for 12 hours to facilitate the crystallization of the diastereomeric salt.

  • Isolation of Diastereomeric Salt: Filter the mixture and wash the filter cake with 8 mL of ethyl acetate. Dry the resulting solid under vacuum at 50°C for 6 hours.

  • Liberation of the (S)-enantiomer: The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the free base of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide. The free base is then extracted with an organic solvent and isolated.

Logical Relationship Diagram

G cluster_1 Resolution of Racemic Mixture Racemate (R,S)-N-(2,6-Dimethylphenyl) -2-piperidinecarboxamide DiastereomericSalts Mixture of Diastereomeric Salts ((S)-Amide-(L)-Tartrate and (R)-Amide-(L)-Tartrate) Racemate->DiastereomericSalts ResolvingAgent L-(–)-Dibenzoyl Tartaric Acid ResolvingAgent->DiastereomericSalts Crystallization Fractional Crystallization DiastereomericSalts->Crystallization IsolatedSalt Insoluble Diastereomeric Salt ((S)-Amide-(L)-Tartrate) Crystallization->IsolatedSalt Liberation Basification and Extraction IsolatedSalt->Liberation FinalProduct (S)-N-(2,6-Dimethylphenyl) -2-piperidinecarboxamide Liberation->FinalProduct

Resolution of Racemic N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide.

Synthesis from N-α-Cbz-(S)-lysine

This multi-step synthesis utilizes the readily available and chiral amino acid, L-lysine, as the starting material. The synthesis involves protection of the α-amino group, conversion of the ε-amino group to a leaving group, and subsequent cyclization to form the piperidine ring, followed by amidation.

Quantitative Data
RouteStarting MaterialKey StepsOverall Yield (%)Enantiomeric Excess (ee) (%)Reference
From L-lysineN-α-Cbz-L-lysineDiazotisation, Condensation, Methanolysis, Tosylation, Cyclization, Amidation3898[2][3]
Experimental Protocol (Summarized)
  • Diazotisation: N-α-benzyloxycarbonyl L-lysine is treated with isoamyl nitrite in glacial acetic acid at 50°C for 12 hours to yield (S)-2-(benzyloxycarbonylamino)-6-acetoxyhexanoic acid.[3]

  • Condensation: The product from the previous step is reacted with 2,6-dimethylaniline in dichloromethane in the presence of dicyclohexylcarbodiimide (DCC) at 18°C for 24 hours.[3]

  • Methanolysis: The resulting waxy solid is dissolved in methanol and treated with solid potassium carbonate to cleave the O-acetyl group.[3]

  • Tosylation and Cyclization: The hydroxyl group is then tosylated, and subsequent hydrogenation in the presence of a base leads to the formation of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide.[3]

Synthesis Pathway Diagram

G cluster_2 Synthesis from N-α-Cbz-(S)-lysine Lysine N-α-Cbz-(S)-lysine Diazotisation Diazotisation Lysine->Diazotisation Isoamyl nitrite, Acetic acid, 50°C HexanoicAcid (S)-2-(benzyloxycarbonylamino) -6-acetoxyhexanoic acid Diazotisation->HexanoicAcid Condensation Condensation HexanoicAcid->Condensation 2,6-Dimethylaniline, DCC, 18°C Amide Amide Intermediate Condensation->Amide Methanolysis Methanolysis Amide->Methanolysis K2CO3, Methanol Alcohol Alcohol Intermediate Methanolysis->Alcohol Tosylation Tosylation & Cyclization Alcohol->Tosylation 1. TsCl 2. H2, Base FinalProduct (S)-N-(2,6-Dimethylphenyl) -2-piperidinecarboxamide Tosylation->FinalProduct

Synthesis Pathway from N-α-Cbz-(S)-lysine.

References

(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Mechanism of Action of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide, a compound known commercially as Ropivacaine and closely related to Levobupivacaine, is a long-acting amide local anesthetic. Its primary mechanism of action is the reversible blockade of voltage-gated sodium channels in nerve fibers, which interrupts the propagation of action potentials and results in localized anesthesia. Emerging evidence also points towards its interaction with other ion channels and intracellular signaling pathways, suggesting a more complex pharmacological profile. This technical guide provides a comprehensive overview of the core mechanism of action of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action: Ion Channel Blockade

The principal mechanism through which (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide exerts its anesthetic effect is the inhibition of voltage-gated sodium channels.[1][2] By binding to these channels, it prevents the influx of sodium ions into the nerve cell, which is a critical step for the depolarization of the neuronal membrane and the subsequent propagation of an action potential.[1][3] This leads to a temporary and localized cessation of nerve conduction, resulting in effective pain relief.[4]

State-Dependent Blockade of Sodium Channels

The interaction of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide with sodium channels is state-dependent, showing a higher affinity for the open and inactivated states of the channel compared to the resting state.[2] This property contributes to its use-dependent blockade, where the degree of inhibition increases with the frequency of nerve stimulation.

Differential Blockade of Sodium Channel Subtypes

Studies have shown that ropivacaine, the S-enantiomer of N-(2,6-dimethylphenyl)-2-piperidinecarboxamide, preferentially blocks tetrodotoxin-resistant (TTX-R) sodium channels over tetrodotoxin-sensitive (TTX-S) channels.[5] Since TTX-R channels are predominantly expressed in nociceptive (pain-sensing) neurons, this selectivity may contribute to its differential sensory blockade, producing analgesia with less motor impairment.[5]

Interaction with Potassium Channels

In addition to sodium channels, (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide also exhibits a dose-dependent inhibition of potassium channels.[1][2] This action can potentiate the blockade of nerve impulse conduction. Specifically, it has been shown to inhibit ATP-sensitive potassium (KATP) channels and two-pore domain potassium (K2P) channels like TREK-1.[6][7]

Quantitative Data: Receptor and Channel Affinities

The following tables summarize the half-maximal inhibitory concentrations (IC50) of Ropivacaine and related compounds on various ion channels. This data provides a quantitative measure of their potency.

Ion Channel Compound IC50 (µM) Cell Type/Preparation Reference
Tetrodotoxin-Resistant (TTX-R) Na+ ChannelRopivacaine54 ± 14Rat Dorsal Root Ganglion Neurons[5]
Tetrodotoxin-Sensitive (TTX-S) Na+ ChannelRopivacaine116 ± 35Rat Dorsal Root Ganglion Neurons[5]
Human Cardiac SCN5A Na+ Channel (Open State)Ropivacaine322.2 ± 29.9HEK-293 Cells[8][9]
Human Cardiac SCN5A Na+ Channel (Inactivated State)Ropivacaine2.73 ± 0.27HEK-293 Cells[8][9]
Human Cardiac SCN5A Na+ Channel (Open State)Bupivacaine69.5 ± 8.2HEK-293 Cells[8][9]
Human Cardiac SCN5A Na+ Channel (Inactivated State)Bupivacaine2.18 ± 0.16HEK-293 Cells[8][9]
Cardiac ATP-sensitive K+ (KATP) ChannelRopivacaine249COS-7 Cells[7]
Cardiac ATP-sensitive K+ (KATP) ChannelLevobupivacaine168COS-7 Cells[7]
Cardiac ATP-sensitive K+ (KATP) ChannelBupivacaine52COS-7 Cells[7]
K2P (TREK-1) Potassium ChannelRopivacaine402.7 ± 31.8COS-7 Cells[3]
K2P (TREK-1) Potassium ChannelLevobupivacaine126.1 ± 24.5COS-7 Cells[3]
K2P (TREK-1) Potassium ChannelBupivacaine95.4 ± 14.6COS-7 Cells[3]

Emerging Mechanisms of Action: Intracellular Signaling Pathways

Recent research suggests that the mechanism of action of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide extends beyond direct ion channel blockade and involves modulation of intracellular signaling pathways.

Inhibition of the PI3K/AKT/mTOR Pathway

Several studies have demonstrated that ropivacaine can inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway.[2][8] This pathway is crucial for cell proliferation, migration, and survival. By suppressing this pathway, ropivacaine has been shown to inhibit the proliferation and migration of keratinocytes, which may have implications for wound healing.[2]

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates Ropivacaine (S)-N-(2,6-Dimethylphenyl) -2-piperidinecarboxamide Ropivacaine->PI3K Inhibits AKT AKT Ropivacaine->AKT Inhibits mTOR mTOR Ropivacaine->mTOR Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP3->AKT Activates AKT->mTOR Activates Proliferation_Migration Cell Proliferation & Migration mTOR->Proliferation_Migration Promotes

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Interaction with G-Protein Coupled Receptor (GPCR) Signaling

There is evidence to suggest that local anesthetics, including ropivacaine, may interact with G-protein coupled receptor (GPCR) signaling pathways. One study has proposed that these compounds may exert an intracellular effect by interfering with the function of the Gαq subunit of heterotrimeric G-proteins.[6] However, another study investigating the effect of ropivacaine on GPCR signaling in neutrophils did not detect an additional effect on the specific pathway studied.[10][11] Further research is needed to fully elucidate the role of GPCR modulation in the overall mechanism of action.

GPCR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binds G_protein G-Protein (αq, β, γ) GPCR->G_protein Activates Ropivacaine (S)-N-(2,6-Dimethylphenyl) -2-piperidinecarboxamide Ropivacaine->G_protein:f0 Potentially Inhibits Gαq Effector Effector (e.g., PLC) G_protein:f0->Effector Activates Second_Messenger Second Messenger (e.g., IP3, DAG) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: Potential interaction with G-protein coupled receptor signaling.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to elucidate the mechanism of action of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the flow of ions through channels in the cell membrane, allowing for the characterization of the inhibitory effects of the compound on sodium and potassium channels.

Methodology Overview:

  • Cell Preparation: Human Embryonic Kidney (HEK-293) cells are cultured and transfected with the specific ion channel subunit of interest (e.g., SCN5A for cardiac sodium channels). For neuronal studies, dorsal root ganglion (DRG) neurons can be isolated from animal models.

  • Pipette Preparation: Glass micropipettes with a resistance of 2-5 MΩ are fabricated and filled with an intracellular solution containing ions that mimic the cell's cytoplasm.

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal."

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the entire cell.

  • Voltage Clamp and Recording: The membrane potential is clamped at a specific voltage, and voltage steps are applied to elicit ion channel currents. The resulting currents are recorded in the absence and presence of varying concentrations of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide.

  • Data Analysis: The recorded currents are analyzed to determine the IC50 value, as well as to characterize the state- and use-dependency of the channel block.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Culture & Transfection C Giga-seal Formation A->C B Pipette Fabrication & Filling B->C D Whole-cell Configuration C->D E Voltage Clamp & Current Recording D->E F Data Acquisition E->F G IC50 Determination & Kinetic Analysis F->G

Caption: Workflow for whole-cell patch clamp experiments.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound to its receptor target by competing with a radiolabeled ligand.

Methodology Overview:

  • Membrane Preparation: Tissues or cells expressing the target receptor (e.g., sodium channels) are homogenized, and the cell membranes are isolated by centrifugation.

  • Assay Setup: The membrane preparation is incubated with a specific radioligand (e.g., [³H]batrachotoxin for sodium channels) and varying concentrations of the unlabeled test compound ((S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and the Ki (inhibitory constant) can be calculated.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Membrane Preparation B Incubation with Radioligand & Test Compound A->B C Separation of Bound/ Free Ligand (Filtration) B->C D Quantification of Radioactivity C->D E Competition Curve Generation D->E F IC50 & Ki Determination E->F

Caption: Workflow for radioligand binding assays.

Conclusion

The primary mechanism of action of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide is the state- and use-dependent blockade of voltage-gated sodium channels, with a notable preference for TTX-resistant subtypes, which contributes to its clinical profile of effective sensory anesthesia with reduced motor blockade. Furthermore, its interaction with potassium channels adds to its anesthetic properties. Emerging research indicates that its pharmacological effects may also be mediated through the modulation of intracellular signaling pathways, such as the PI3K/AKT/mTOR pathway, and potentially through interactions with G-protein coupled receptor signaling. A thorough understanding of these multifaceted mechanisms is crucial for the continued development and optimization of local anesthetic drugs. Further investigation into these secondary pathways will likely provide valuable insights for future drug design and therapeutic applications.

References

(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide CAS number 27262-40-4

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide

CAS Number: 27262-40-4

Synonyms: N-Despropyl Ropivacaine, (S)-2',6'-Pipecoloxylidide, L-Pipecolic Acid 2,6-Xylidide, Ropivacaine EP Impurity B

Introduction

(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide is a chiral molecule that holds significant interest in the fields of pharmacology and medicinal chemistry. It is primarily recognized as the major N-dealkylated metabolite of the widely used long-acting amide local anesthetics, Ropivacaine and Levobupivacaine.[1][2][3] This compound also serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly in the development of novel analgesics and anti-inflammatory drugs.[4] Its structural similarity to potent local anesthetics suggests a pharmacological activity profile centered on the modulation of ion channels, making it a subject of interest for researchers in pain management and neuroscience.

This technical guide provides a comprehensive overview of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide, including its physicochemical properties, synthesis, mechanism of action, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide is presented in Table 1. This data is crucial for its handling, formulation, and application in experimental settings.

PropertyValueReference
Molecular Formula C₁₄H₂₀N₂O[5]
Molecular Weight 232.32 g/mol [5]
Appearance White to off-white crystalline powder[4][6]
Melting Point 129-133 °C[4][5]
Boiling Point 392 °C[4][5]
Density 1.087 g/cm³[5]
pKa 14.85 ± 0.70 (Predicted)[5]
Solubility Slightly soluble in water; soluble in organic solvents like DMSO and Methanol.[5][6]
Optical Rotation [a]20D = +47° to +51° (c=1 in 1 mol/L HCl)[4]
LogP 2.29[7]

Synthesis and Metabolism

(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide can be obtained through both chemical synthesis and as a product of biological metabolism.

Chemical Synthesis

The synthesis of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide can be achieved through the amidation of (S)-2-piperidinecarboxylic acid with 2,6-dimethylaniline. A general synthetic approach involves the activation of the carboxylic acid group of (S)-2-piperidinecarboxylic acid, followed by coupling with 2,6-dimethylaniline.

A plausible synthetic route is outlined below:

  • Protection of the Piperidine Nitrogen: The secondary amine of (S)-2-piperidinecarboxylic acid is protected with a suitable protecting group (e.g., Boc anhydride) to prevent side reactions.

  • Carboxylic Acid Activation: The carboxylic acid moiety of the protected piperidine is activated using a coupling agent such as thionyl chloride or a carbodiimide (e.g., DCC, EDC).

  • Amide Bond Formation: The activated carboxylic acid is then reacted with 2,6-dimethylaniline to form the amide bond.

  • Deprotection: The protecting group on the piperidine nitrogen is removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield the final product.

Biological Metabolism

(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide is a significant human metabolite of Ropivacaine.[2][3] The metabolic pathway primarily occurs in the liver and is mediated by the cytochrome P450 enzyme system. Specifically, the N-dealkylation of Ropivacaine to form (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide is catalyzed by the CYP3A4 isozyme.[2][3]

Ropivacaine Ropivacaine CYP3A4 CYP3A4 (Liver) Ropivacaine->CYP3A4 CYP1A2 CYP1A2 (Liver) Ropivacaine->CYP1A2 Metabolite (S)-N-(2,6-Dimethylphenyl)- 2-piperidinecarboxamide CYP3A4->Metabolite N-dealkylation Other_Metabolites 3'-hydroxy-ropivacaine CYP1A2->Other_Metabolites Aromatic hydroxylation

Metabolic pathway of Ropivacaine.

Mechanism of Action

As a metabolite of Ropivacaine, (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide is presumed to share a similar mechanism of action, which involves the blockade of voltage-gated sodium channels in neuronal membranes.[8] This action inhibits the influx of sodium ions, which is necessary for the initiation and propagation of action potentials in nerve fibers, resulting in a local anesthetic effect.[8]

cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Na_Channel Voltage-Gated Na+ Channel Na_ion_in Na+ Na_Channel->Na_ion_in Influx Block Blockade Na_Channel->Block Metabolite (S)-N-(2,6-Dimethylphenyl) -2-piperidinecarboxamide Metabolite->Na_Channel Binds to channel Na_ion_out Na+ Na_ion_out->Na_Channel Block->Na_ion_in

Proposed mechanism of sodium channel blockade.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for determining the purity of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide. Method optimization may be required.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or other suitable buffer components

  • (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide reference standard and sample

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer, pH adjusted). A common starting point is a gradient elution from a lower to a higher concentration of acetonitrile.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or an optimized wavelength)

    • Column Temperature: 30 °C

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Processing: Determine the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks, or by comparing it to the peak area of the reference standard.

A Prepare Mobile Phase C Set HPLC Parameters A->C B Prepare Standard and Sample Solutions D Inject Solutions into HPLC B->D C->D E Acquire Chromatograms D->E F Process Data and Determine Purity E->F

References

N-Despropyl Ropivacaine: A Physicochemical Deep Dive for the Drug Development Professional

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Ropivacaine, an S-enantiomer amino amide local anesthetic, undergoes extensive hepatic metabolism in humans. One of the principal metabolic pathways is N-dealkylation, catalyzed by the cytochrome P450 enzyme CYP3A4, leading to the formation of N-Despropyl Ropivacaine (PPX).[2][3] As a significant metabolite, the physicochemical characteristics of N-Despropyl Ropivacaine influence its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently, its potential pharmacological or toxicological effects. This guide serves as a centralized resource for researchers and drug development professionals, summarizing the available data and providing the necessary methodological framework for further investigation.

Physicochemical Properties

A summary of the known physicochemical properties of N-Despropyl Ropivacaine is presented in Table 1. It is important to note that while fundamental identifiers are well-established, specific experimental data for properties such as pKa, aqueous solubility, and the partition coefficient (logP) are not widely published.

Table 1: Physicochemical Properties of N-Despropyl Ropivacaine

PropertyValueSource(s)
Chemical Name (2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide[4]
Synonyms N-Despropyl Ropivacaine, PPX, Ropivacaine EP Impurity B[2]
Molecular Formula C₁₄H₂₀N₂O[4]
Molecular Weight 232.32 g/mol [4]
CAS Number 27262-40-4[4]
Appearance Not explicitly stated; likely a solid at room temperature.
pKa Data not available in the reviewed literature.
Aqueous Solubility Data not available in the reviewed literature.
logP (Octanol-Water) Data not available in the reviewed literature.

Metabolic Pathway of Ropivacaine

N-Despropyl Ropivacaine is a product of the phase I metabolism of Ropivacaine. The N-dealkylation reaction is a key detoxification pathway. The following diagram illustrates the metabolic conversion of Ropivacaine to N-Despropyl Ropivacaine.

Ropivacaine Metabolism Ropivacaine Ropivacaine NDespropyl_Ropivacaine N-Despropyl Ropivacaine (PPX) Ropivacaine->NDespropyl_Ropivacaine N-dealkylation (CYP3A4)

Metabolic conversion of Ropivacaine.

Experimental Protocols for Physicochemical Characterization

Given the absence of published experimental data for several key physicochemical parameters of N-Despropyl Ropivacaine, this section provides detailed, standard methodologies for their determination.

Determination of pKa (Potentiometric Titration)

The ionization constant (pKa) is a critical parameter that influences the solubility and permeability of a drug molecule across biological membranes.

Principle: Potentiometric titration is a highly accurate method for pKa determination. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the resulting change in pH. The pKa is determined from the inflection point of the resulting titration curve.

Experimental Workflow:

pKa Determination Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve N-Despropyl Ropivacaine in a suitable co-solvent (e.g., Methanol) prep2 Dilute with water to a known concentration prep1->prep2 titrate Titrate with standardized HCl or NaOH solution prep2->titrate monitor Monitor pH continuously with a calibrated electrode titrate->monitor plot Plot pH vs. Volume of titrant monitor->plot calculate Determine inflection point (pKa) from the titration curve plot->calculate

Workflow for pKa determination.

Methodology:

  • Sample Preparation: Accurately weigh a sample of N-Despropyl Ropivacaine and dissolve it in a minimal amount of a suitable organic co-solvent (e.g., methanol or DMSO) if necessary. Dilute the solution with deionized water to a final concentration of approximately 1-10 mM.

  • Titration: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a thermostatted vessel and begin stirring. Add a standardized solution of hydrochloric acid or sodium hydroxide in small, precise increments using an automated titrator.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa can be determined from the midpoint of the steepest portion of the curve (the equivalence point). For more accurate results, the first or second derivative of the titration curve can be calculated to pinpoint the inflection point.

Determination of Aqueous Solubility (Shake-Flask Method)

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability.

Principle: The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess amount of the solid compound in a specific solvent system until a saturated solution is formed. The concentration of the dissolved compound in the filtered solution is then quantified.

Methodology:

  • Equilibration: Add an excess amount of solid N-Despropyl Ropivacaine to a series of vials containing aqueous buffers at different physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Agitation: Seal the vials and agitate them in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspensions to settle. Carefully collect the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solids.

  • Quantification: Analyze the concentration of N-Despropyl Ropivacaine in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve using standards of known concentrations to quantify the solubility.

Determination of Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and in vivo distribution.

Principle: The shake-flask method is also the reference method for logP determination. It involves partitioning the compound between two immiscible phases, typically n-octanol and water (or a buffer of a specific pH), and then measuring the concentration of the compound in each phase at equilibrium.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water (or buffer) and water (or buffer) with n-octanol by shaking them together and allowing the phases to separate.

  • Partitioning: Prepare a solution of N-Despropyl Ropivacaine in the aqueous phase at a concentration well below its solubility limit. Add an equal volume of the pre-saturated n-octanol.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to facilitate partitioning. Subsequently, centrifuge the mixture to ensure complete phase separation.

  • Quantification: Carefully sample both the aqueous and the n-octanol phases. Determine the concentration of N-Despropyl Ropivacaine in each phase using a suitable analytical method like HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this ratio.

Conclusion

N-Despropyl Ropivacaine is a key metabolite of Ropivacaine, and a thorough understanding of its physicochemical properties is essential for a complete safety and efficacy profile of the parent drug. While fundamental identifiers for this compound are known, there is a notable lack of publicly available experimental data for its pKa, aqueous solubility, and logP. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to determine these critical parameters, thereby enabling a more comprehensive characterization of this important molecule. Further studies to elucidate these properties are strongly encouraged to enhance our understanding of Ropivacaine's metabolic fate and to support the ongoing development of safe and effective anesthetic agents.

References

An In-Depth Technical Guide to the Solubility and Stability of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide (Ropivacaine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide, commonly known as Ropivacaine, is a long-acting local anesthetic of the amino amide type.[1] Marketed as the pure S-(-)-enantiomer, it exhibits a favorable safety profile with reduced potential for central nervous system (CNS) and cardiovascular toxicity compared to its racemic predecessor, bupivacaine.[2] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for the development of safe, effective, and robust pharmaceutical formulations. This technical guide provides a comprehensive overview of the solubility and stability of Ropivacaine, complete with quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows.

Physicochemical Properties

A summary of the key physicochemical properties of Ropivacaine is presented in Table 1.

Table 1: Physicochemical Properties of Ropivacaine

PropertyValueReference
Chemical FormulaC₁₇H₂₆N₂O[3]
Molecular Weight274.4 g/mol [3]
pKa (in 0.1 M KCl)8.07[4]
LogP (Octanol/Buffer)2.9[3]
AppearanceWhite crystalline powder[4]

Solubility Profile

Ropivacaine is a weak base with its solubility being highly dependent on pH. The hydrochloride salt is the form commonly used in pharmaceutical preparations to enhance aqueous solubility.

Aqueous and Organic Solubility

Ropivacaine exhibits limited solubility in its free base form in water but is soluble in various organic solvents. The solubility of Ropivacaine hydrochloride (HCl) is significantly higher in aqueous media.

Table 2: Solubility of Ropivacaine and its Hydrochloride Salt

FormSolventTemperatureSolubilityReference
Ropivacaine (Base)WaterNot SpecifiedInsoluble[5]
Ropivacaine (Base)DMSONot Specified23 mg/mL[5]
Ropivacaine HClWater25°C53.8 mg/mL[4]
Ropivacaine HClWaterNot Specified≥10.1 mg/mL[6]
Ropivacaine HClDMSONot Specified≥42.6 mg/mL[6]
Ropivacaine HClEthanolNot Specified≥50.2 mg/mL[6]
Ropivacaine HClPBS (pH 7.2)Not Specified~0.25 mg/ml[7]
Effect of pH on Solubility

As a weak base with a pKa of 8.07, the aqueous solubility of Ropivacaine is pH-dependent.[4] Below its pKa, the molecule is predominantly in its ionized (protonated) form, which is more water-soluble. Above the pKa, the un-ionized (free base) form dominates, leading to a decrease in aqueous solubility.

The solubility of Ropivacaine hydrochloride is known to be reduced at a pH above 6.[8] Consequently, alkalinization of Ropivacaine HCl solutions, for instance with sodium bicarbonate, can lead to precipitation of the free base.[9] One study noted that even small amounts of sodium bicarbonate added to a 0.2% Ropivacaine solution resulted in a significant increase in the non-ionized form and precipitation, with a drug loss of up to 25-30%.[9] Another study reported immediate precipitation upon addition of any volume of sodium bicarbonate.[10] Therefore, careful pH control is critical during the formulation and administration of Ropivacaine solutions.

Solubility in Other Systems

The solubility of Ropivacaine in lipid emulsions is a critical aspect, particularly in the context of treating local anesthetic systemic toxicity (LAST). The lipophilic nature of the free base allows it to partition into the lipid phase of an emulsion. Studies have shown that Ropivacaine binds to lipid emulsions, and this binding is influenced by the pH and the composition of the emulsion.[11][12] The long-chain triglyceride emulsion Intralipid® appears to be more effective at sequestering Ropivacaine than mixed medium- and long-chain triglyceride emulsions.[11][12]

Stability Profile

The stability of Ropivacaine is a critical quality attribute that ensures its safety and efficacy over its shelf life. Stability studies are typically conducted following the International Council for Harmonisation (ICH) guidelines.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods. Ropivacaine has been subjected to stress conditions including acid, base, oxidation, heat, and light.[14]

  • Acid and Base Hydrolysis: Ropivacaine is an amide and is thus susceptible to hydrolysis under strong acidic and basic conditions, particularly at elevated temperatures. Alkaline hydrolysis is a significant degradation pathway, yielding 2,6-dimethylaniline as a major degradation product.[15][16][17][18]

  • Oxidative Degradation: Studies have shown that Ropivacaine can be degraded under oxidative stress, for example, in the presence of hydrogen peroxide.

  • Thermal Degradation: The stability of Ropivacaine under dry heat has been evaluated as part of forced degradation studies.

  • Photostability: Photostability testing is an integral part of stress testing. Ropivacaine has been studied under UV and sunlight conditions to assess its susceptibility to photodegradation.[14]

A comprehensive stability-indicating HPLC method is required to separate the intact drug from all potential degradation products formed under these stress conditions.

Metabolic Stability

In vivo, Ropivacaine is extensively metabolized in the liver. The primary metabolic pathways are aromatic hydroxylation and N-dealkylation, mediated predominantly by cytochrome P450 enzymes CYP1A2 and CYP3A4, respectively.[19] The major metabolites include 3'-hydroxy-ropivacaine and 2',6'-pipecoloxylidide (PPX).[19][20]

The following diagram illustrates the primary metabolic pathways of Ropivacaine.

G Ropivacaine (S)-N-(2,6-Dimethylphenyl) -2-piperidinecarboxamide (Ropivacaine) CYP1A2 CYP1A2 (Aromatic Hydroxylation) Ropivacaine->CYP1A2 CYP3A4 CYP3A4 (N-dealkylation) Ropivacaine->CYP3A4 Metabolite1 3'-hydroxy-ropivacaine CYP1A2->Metabolite1 Major Pathway Metabolite2 2',6'-pipecoloxylidide (PPX) CYP3A4->Metabolite2

Caption: Metabolic Pathways of Ropivacaine.

Experimental Protocols

Protocol for Determination of Equilibrium Aqueous Solubility (Shake-Flask Method)

This protocol is based on the conventional shake-flask method, which is considered the gold standard for determining equilibrium solubility.[21][22]

Objective: To determine the equilibrium solubility of Ropivacaine HCl in a specified aqueous buffer at a constant temperature.

Materials:

  • Ropivacaine HCl powder

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Validated HPLC system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of Ropivacaine HCl powder to a glass vial to ensure that a saturated solution is formed and solid remains after equilibration.

  • Add a known volume of the pre-equilibrated aqueous buffer (e.g., 5 mL) to the vial.

  • Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the vials at a constant speed for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

  • Remove the vials from the shaker and let them stand to allow for sedimentation of the excess solid.

  • Carefully withdraw an aliquot of the supernatant, avoiding any solid particles.

  • Filter the aliquot through a syringe filter into a clean vial. Discard the initial portion of the filtrate to avoid any potential adsorption to the filter membrane.

  • Accurately dilute the filtered saturated solution with the mobile phase to a concentration within the calibrated range of the HPLC method.

  • Analyze the diluted sample by the validated HPLC method to determine the concentration of Ropivacaine.

  • Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

The following diagram outlines the workflow for the shake-flask solubility determination.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess Ropivacaine HCl to vial B Add known volume of pre-warmed buffer A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge/Settle C->D E Filter supernatant D->E F Dilute filtrate E->F G Analyze by HPLC F->G

Caption: Shake-Flask Solubility Workflow.

Protocol for a Comprehensive Stability Study (ICH Q1A)

This protocol outlines a general framework for conducting a stability study of a Ropivacaine drug product in accordance with ICH Q1A(R2) guidelines.[23]

Objective: To evaluate the stability of a Ropivacaine injection formulation under various environmental conditions to establish its shelf life and recommended storage conditions.

Materials and Equipment:

  • At least three primary batches of the Ropivacaine drug product in its final container closure system.

  • ICH-compliant stability chambers capable of controlling temperature and relative humidity.

  • Photostability chamber.

  • Validated stability-indicating HPLC method.

  • pH meter.

  • Apparatus for visual inspection and particulate matter analysis.

Procedure:

  • Stress Testing (Forced Degradation):

    • Expose the drug substance and/or drug product to stress conditions (heat, humidity, acid/base hydrolysis, oxidation, and light) as outlined in ICH Q1A.[23]

    • Acid/Base Hydrolysis: Reflux the drug solution with 0.1 M HCl and 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period.

    • Oxidation: Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Store the drug product at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the drug product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as described in ICH Q1B.[23][24]

    • Analyze the stressed samples to identify degradation products and confirm the peak purity of the main component using the stability-indicating method.

  • Formal Stability Study:

    • Storage Conditions: Place samples of the three batches into stability chambers under the following conditions:

      • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

    • Testing Time Points:

      • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

      • Accelerated: 0, 3, and 6 months.

    • Tests to be Performed: At each time point, perform the following tests on the stored samples:

      • Appearance: Visual inspection for color change and clarity.

      • pH: Measure the pH of the solution.

      • Assay: Quantify the concentration of Ropivacaine using the validated HPLC method.

      • Related Substances/Degradation Products: Quantify any specified and unspecified degradation products using the validated HPLC method.

      • Particulate Matter: Test for sub-visible particles according to pharmacopeial standards.

      • Sterility and Endotoxin Testing (for sterile products).

  • Data Evaluation:

    • Evaluate the data for any trends in the assay values or increases in degradation products over time.

    • Use the data from the long-term and accelerated studies to establish the shelf life and appropriate storage conditions for the drug product.

Mechanism of Action: Visualization

Ropivacaine exerts its anesthetic effect by blocking voltage-gated sodium channels in the neuronal membrane, which are responsible for the propagation of action potentials.[25] The blockade is use-dependent, meaning it is more pronounced in rapidly firing neurons, which is characteristic of nociceptive (pain-sensing) pathways.

The following diagram illustrates the interaction of Ropivacaine with a voltage-gated sodium channel.

G Mechanism of Action of Ropivacaine cluster_membrane Neuronal Membrane cluster_channel Voltage-Gated Sodium Channel Pore Pore/Selectivity Filter Gate Intracellular Gate (Activation/Inactivation) BindingSite Ropivacaine Binding Site Na_ion_in Na+ Gate->Na_ion_in Blocked VSD Voltage-Sensing Domain (VSD) VSD->Gate Conformational Change (Depolarization) Intracellular Intracellular Space (Lower Na+) Extracellular Extracellular Space (Higher Na+) Ropivacaine_ext Ropivacaine (Uncharged) Ropivacaine_int Ropivacaine (Charged) Ropivacaine_ext->Ropivacaine_int Membrane Permeation Ropivacaine_int->BindingSite Binds to open/inactive state from inside Na_ion_out Na+ Na_ion_out->Pore Influx during Action Potential

Caption: Ropivacaine blocking the voltage-gated sodium channel.

Conclusion

The solubility and stability of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide (Ropivacaine) are critical parameters that dictate its formulation, clinical performance, and safety. Its pH-dependent aqueous solubility necessitates the use of its hydrochloride salt in formulations, with careful control of pH to prevent precipitation. Stability studies have identified hydrolysis and oxidation as potential degradation pathways, underscoring the need for validated stability-indicating methods and appropriate storage conditions. The information compiled in this guide serves as a valuable technical resource for professionals engaged in the research and development of Ropivacaine-based pharmaceutical products.

References

An In-depth Technical Guide to the Biological Targets of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide (Ropivacaine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide, commonly known as Ropivacaine, is a long-acting amide local anesthetic. Its clinical efficacy in providing surgical anesthesia and acute pain management stems from its interaction with a range of biological targets. This technical guide provides a comprehensive overview of the primary and secondary biological targets of Ropivacaine, presenting quantitative data on its binding affinities and functional effects. Detailed experimental methodologies for key assays are described, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action.

Primary Biological Target: Voltage-Gated Sodium Channels (VGSCs)

The principal mechanism of action of Ropivacaine is the blockade of voltage-gated sodium channels (VGSCs) in neuronal membranes. By binding to the intracellular side of the channel, Ropivacaine inhibits the influx of sodium ions, which is essential for the depolarization and propagation of action potentials in nerve fibers. This blockade is state-dependent, with a higher affinity for the open and inactivated states of the channel compared to the resting state.

Quantitative Data: Inhibition of Voltage-Gated Sodium Channel Subtypes

The inhibitory potency of Ropivacaine has been quantified for several VGSC subtypes, demonstrating a degree of selectivity that may contribute to its clinical profile.

Channel SubtypeCell TypeState/ConditionRopivacaine IC50 (µM)Reference
SCN5A (cardiac)HEK-293 cellsInactivated State2.73 ± 0.27[1][2]
SCN5A (cardiac)HEK-293 cellsOpen-channel block322.2 ± 29.9[1]
Tetrodotoxin-Resistant (TTX-R) Na+Rat Dorsal Root Ganglion Neurons---54 ± 14[3]
Tetrodotoxin-Sensitive (TTX-S) Na+Rat Dorsal Root Ganglion Neurons---116 ± 35[3]
Nav1.2 (brain)Xenopus oocytes / HEK293t cellsTonic inhibition(Stated to be less sensitive than Nav1.5)[4]
Nav1.5 (cardiac)Xenopus oocytes / HEK293t cellsTonic inhibition(Stated to be more sensitive than Nav1.2)[4]
Nav1.8------(Ropivacaine attenuates upregulation)

Secondary Biological Targets

Beyond its primary action on VGSCs, Ropivacaine interacts with other ion channels and signaling pathways, which may contribute to both its therapeutic effects and potential side effects.

Potassium Channels

Ropivacaine has been shown to inhibit various potassium channels, which can influence neuronal excitability and cardiovascular function.

Channel SubtypeCell TypeRopivacaine IC50 (µM)Reference
TREK-1 (K2P2.1)COS-7 cells402.7[5]
Cardiac ATP-sensitive K+ channels (KATP)COS-7 cells249
HERG (Kv11.1)---20
G Protein-Coupled Receptor (GPCR) Signaling

Ropivacaine has been demonstrated to interfere with G protein-coupled receptor (GPCR) signaling, specifically by inhibiting the function of the Gαq protein subunit. This interaction is stereoselective and noncompetitive, suggesting a direct interaction with the G protein.[6]

Other Intracellular Signaling Pathways

Recent research has identified additional intracellular targets of Ropivacaine, particularly in the context of cancer biology and neuropathic pain.

  • IGF-1R/PI3K/AKT/mTOR Pathway: Ropivacaine has been shown to inhibit this pathway, which is crucial for cell proliferation, differentiation, and migration. This effect has been observed in hepatocellular carcinoma cells.

  • TRAF2/PI3K/Akt/NF-κB Signaling Pathway: Ropivacaine can mitigate neuropathic pain by inhibiting the activation of this pathway, thereby suppressing neuroinflammation.

Experimental Protocols

Patch-Clamp Electrophysiology for Ion Channel Characterization

This protocol describes the whole-cell patch-clamp technique used to measure the effect of Ropivacaine on voltage-gated sodium channels expressed in a mammalian cell line (e.g., HEK-293 cells).

3.1.1. Cell Preparation

  • Culture HEK-293 cells stably expressing the sodium channel subtype of interest.

  • Plate cells onto glass coverslips 24-48 hours prior to the experiment at a low density to facilitate patching of individual cells.

3.1.2. Solutions

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).

  • Ropivacaine Stock Solution: Prepare a 10 mM stock solution in deionized water and store at -20°C. Prepare fresh dilutions in the external solution on the day of the experiment.

3.1.3. Electrophysiological Recording

  • Place a coverslip with adherent cells into the recording chamber on an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Approach a single cell with a glass micropipette filled with the internal solution.

  • Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Set the holding potential to a voltage where the majority of sodium channels are in the resting state (e.g., -100 mV).

3.1.4. Voltage-Clamp Protocols

  • Tonic Block:

    • From the holding potential, apply a depolarizing step (e.g., to -10 mV for 50 ms) at a low frequency (e.g., 0.1 Hz) to elicit peak sodium current.

    • After establishing a stable baseline current, perfuse the cell with increasing concentrations of Ropivacaine.

    • Record the reduction in peak current amplitude at each concentration.

  • Use-Dependent Block:

    • From the holding potential, apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a higher frequency (e.g., 5 or 10 Hz).

    • Record the progressive decrease in peak current amplitude during the pulse train in the absence and presence of Ropivacaine.

3.1.5. Data Analysis

  • For tonic block, calculate the fractional block at each concentration and fit the data to the Hill equation to determine the IC50 value.

  • For use-dependent block, quantify the block for each pulse in the train to assess the rate and extent of block development.

Competitive Radioligand Binding Assay

This protocol provides a general framework for a competitive binding assay to determine the affinity (Ki) of Ropivacaine for a target receptor (e.g., a specific ion channel or GPCR) in a membrane preparation.

3.2.1. Membrane Preparation

  • Homogenize tissue or cells expressing the target receptor in a cold lysis buffer.

  • Centrifuge the homogenate at low speed to remove nuclei and large debris.

  • Centrifuge the supernatant at high speed to pellet the membranes.

  • Wash the membrane pellet and resuspend in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation.

3.2.2. Assay Procedure

  • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (a molecule that binds to the target and is labeled with a radioisotope), and a range of concentrations of unlabeled Ropivacaine.

  • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled competing ligand).

  • Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Terminate the assay by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3.2.3. Data Analysis

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the Ropivacaine concentration.

  • Fit the data to a one-site competition model to determine the IC50 value (the concentration of Ropivacaine that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by Ropivacaine and a typical experimental workflow.

G_alpha_q_signaling cluster_GPCR GPCR Signaling Ropivacaine Ropivacaine Gaq Gαq Ropivacaine->Gaq Inhibition PLC Phospholipase C (PLC) Gaq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: Ropivacaine inhibits Gαq-mediated signaling pathways.

IGF1R_PI3K_AKT_mTOR_pathway Ropivacaine Ropivacaine IGF1R IGF-1R Ropivacaine->IGF1R Inhibition PI3K PI3K IGF1R->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Migration, Survival mTOR->Proliferation TRAF2_PI3K_Akt_NFkB_pathway Ropivacaine Ropivacaine TRAF2 TRAF2 Ropivacaine->TRAF2 Inhibition PI3K PI3K TRAF2->PI3K Activation Akt Akt PI3K->Akt Activation NFkB NF-κB Akt->NFkB Activation Neuroinflammation Neuroinflammation (Pro-inflammatory Cytokines) NFkB->Neuroinflammation Patch_Clamp_Workflow start Start cell_prep Cell Preparation (HEK-293 cells expressing target channel) start->cell_prep recording_setup Recording Setup (Microscope, Amplifier, Perfusion) cell_prep->recording_setup pipette_prep Pipette Preparation (Internal Solution) recording_setup->pipette_prep giga_seal Gigaohm Seal Formation pipette_prep->giga_seal whole_cell Whole-Cell Configuration giga_seal->whole_cell baseline_rec Baseline Current Recording whole_cell->baseline_rec drug_app Ropivacaine Application (Increasing Concentrations) baseline_rec->drug_app data_acq Data Acquisition (Current Traces) drug_app->data_acq analysis Data Analysis (IC50 Determination) data_acq->analysis end End analysis->end

References

Methodological & Application

Application Note: Development of In Vitro Assays for N-Despropyl Ropivacaine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Ropivacaine is a long-acting amide local anesthetic widely used for surgical anesthesia and pain management.[1] It is primarily eliminated through extensive metabolism in the liver, mediated by the cytochrome P450 (CYP) enzyme system.[2][3] Understanding the metabolic fate of ropivacaine is crucial for assessing its pharmacokinetic profile, potential drug-drug interactions, and overall safety.

One of the primary metabolic pathways for ropivacaine is N-dealkylation, which results in the formation of N-despropyl ropivacaine, also known as 2',6'-pipecoloxylidide (PPX).[2][4] This reaction is predominantly catalyzed by the CYP3A4 isozyme.[3][4][5] Another major metabolite, 3-hydroxyropivacaine, is formed via aromatic hydroxylation catalyzed by CYP1A2.[5][6] Developing robust in vitro assays to study the formation and effects of N-despropyl ropivacaine is essential for non-clinical drug development and toxicological assessment.

This application note provides detailed protocols for an in vitro metabolism assay to generate N-despropyl ropivacaine from its parent compound and a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for its quantification. Additionally, a protocol for assessing the potential cytotoxicity of the metabolite is included.

Metabolic Pathway of Ropivacaine

Ropivacaine undergoes metabolism through two primary pathways in human liver microsomes. The formation of N-despropyl ropivacaine (PPX) is catalyzed by CYP3A4, while the formation of 3-hydroxyropivacaine is catalyzed by CYP1A2.[2][7]

G cluster_0 Ropivacaine Metabolism cluster_1 Enzymes Ropivacaine Ropivacaine PPX N-Despropyl Ropivacaine (PPX) Ropivacaine->PPX N-dealkylation OH_Rop 3-Hydroxyropivacaine Ropivacaine->OH_Rop Aromatic Hydroxylation CYP3A4 CYP3A4 CYP3A4->Ropivacaine:n CYP1A2 CYP1A2 CYP1A2->Ropivacaine:n

Caption: Metabolic conversion of Ropivacaine by CYP enzymes.

Protocol 1: In Vitro Metabolism in Human Liver Microsomes

This protocol describes the incubation of ropivacaine with human liver microsomes (HLMs) to generate N-despropyl ropivacaine. HLMs are a standard in vitro tool as they contain a rich complement of drug-metabolizing enzymes, particularly CYPs.[8][9]

Objective: To determine the in vitro formation of N-despropyl ropivacaine from ropivacaine using a subcellular liver fraction.

Experimental Workflow

workflow1 start Start: Prepare Reagents preincubate Pre-incubate HLM & Ropivacaine at 37°C start->preincubate initiate Initiate Reaction with NADPH preincubate->initiate incubate Incubate at 37°C (e.g., 60 min) initiate->incubate quench Quench Reaction (Acetonitrile) incubate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Caption: Workflow for the in vitro metabolism assay.

Materials:

  • Ropivacaine

  • N-Despropyl Ropivacaine (analytical standard)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) (e.g., Ropivacaine-d7, Bupivacaine)

  • Incubator/water bath (37°C)

  • Microcentrifuge

Methodology:

  • Preparation: Thaw pooled HLMs on ice. Prepare a 1 mM stock solution of ropivacaine in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is ≤0.1%.[8]

  • Incubation Mixture: In a microcentrifuge tube, combine the following on ice:

    • Potassium Phosphate Buffer (to final volume of 200 µL)

    • HLMs (final concentration of 0.5 mg/mL protein)

    • Ropivacaine stock solution (final concentration of 10 µM)

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 0, 5, 15, 30, 60 minutes) at 37°C with gentle shaking.

  • Reaction Termination: Stop the reaction by adding 400 µL of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.[10]

  • Sample Preparation: Vortex the mixture vigorously for 2 minutes. Centrifuge at >12,000 x g for 5 minutes to pellet the precipitated protein.[10][11]

  • Collection: Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Quantification of N-Despropyl Ropivacaine

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical technique for quantifying ropivacaine and its metabolites due to its high sensitivity and selectivity.[1][12][13]

Objective: To develop a sensitive and accurate method for the quantification of N-despropyl ropivacaine in a microsomal matrix.

Instrumentation and Parameters: The following table provides a representative set of LC-MS/MS parameters. These should be optimized for the specific instrumentation used.

Parameter Condition Reference
LC System Standard HPLC/UHPLC System[1][14]
Column C18 reverse-phase (e.g., 100 x 3.0 mm, 3 µm)[1][14]
Mobile Phase A 0.05% Formic Acid in Water[14]
Mobile Phase B Acetonitrile[14]
Gradient Elution A time-based gradient from high aqueous to high organic[1][14]
Flow Rate 0.4 mL/min[14]
Injection Volume 1-10 µL[14]
MS System Triple Quadrupole Mass Spectrometer[12][13]
Ionization Source Electrospray Ionization (ESI), Positive Mode[15]
MRM Transitions Ropivacaine: m/z 275 → [Product Ion] N-Despropyl Ropivacaine: m/z 233 → [Product Ion] Internal Standard: e.g., Ropivacaine-d7 m/z 282 → [Product Ion][15][16]

Data Analysis:

  • Calibration Curve: Prepare calibration standards of N-despropyl ropivacaine in the same matrix as the samples (terminated incubation mixture from a reaction with no substrate).

  • Quantification: Plot the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. Use a linear regression model with appropriate weighting (e.g., 1/x² or 1/y²) to determine the concentration of N-despropyl ropivacaine in the unknown samples.[12]

Protocol 3: In Vitro Cytotoxicity Assay

It is important to evaluate the potential toxicity of drug metabolites. Ropivacaine itself has been shown to induce cytotoxicity in a concentration- and time-dependent manner.[17][18][19] This protocol uses the MTT assay to assess the effect of N-despropyl ropivacaine on the metabolic activity of a relevant cell line, such as the human neuroblastoma SH-SY5Y cell line.[18]

Objective: To determine the cytotoxic potential of N-despropyl ropivacaine by measuring its effect on cell viability.

Experimental Workflow

workflow2 start Seed Cells in 96-well plate adhere Allow Cells to Adhere (24h) start->adhere treat Treat with N-Despropyl Ropivacaine (24-72h) adhere->treat add_mtt Add MTT Reagent Incubate (2-4h) treat->add_mtt solubilize Add Solubilization Buffer (e.g., DMSO) add_mtt->solubilize read Read Absorbance (570 nm) solubilize->read

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • SH-SY5Y cells (or other relevant cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • N-Despropyl Ropivacaine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[20]

  • Treatment: Prepare serial dilutions of N-despropyl ropivacaine in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated (vehicle) controls.[20]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[20]

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Hypothetical Data Presentation The results of the cytotoxicity assay can be summarized in a table to compare the potency of the metabolite to the parent drug.

Compound Cell Line Exposure Time (h) IC₅₀ (µM)
RopivacaineSH-SY5Y24850
N-Despropyl RopivacaineSH-SY5Y24>2000
RopivacaineSH-SY5Y48550
N-Despropyl RopivacaineSH-SY5Y481800

References

(S)-2',6'-Pipecoloxylidide (Levobupivacaine) in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2',6'-Pipecoloxylidide, widely known as Levobupivacaine, is the pure S(-) enantiomer of bupivacaine, a long-acting amide local anesthetic.[1][2] It is also a major metabolite of bupivacaine.[3] Developed to provide a safer alternative to its racemic parent compound, levobupivacaine exhibits a similar anesthetic profile with a reduced risk of cardiotoxicity and central nervous system (CNS) toxicity.[4][5] This characteristic has made it a subject of extensive investigation in various animal models to elucidate its efficacy, pharmacokinetics, and safety profile for clinical applications ranging from local and regional anesthesia to postoperative pain management.[2][6]

These application notes provide a comprehensive overview of the use of (S)-2',6'-Pipecoloxylidide in preclinical animal models, detailing experimental protocols and presenting key quantitative data to guide researchers in their study design and execution.

Mechanism of Action

The primary mechanism of action for (S)-2',6'-Pipecoloxylidide is the blockade of voltage-gated sodium channels on the neuronal cell membrane.[7][8] By binding to the intracellular portion of these channels, it inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[1][7] This blockade is reversible and concentration-dependent. The unprotonated form of the local anesthetic crosses the cell membrane, and once inside the more acidic cytoplasm, it becomes protonated. This charged form then binds to the sodium channel, effectively blocking nerve impulse transmission and resulting in a loss of sensation.[1]

G cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space (Cytoplasm) LA_unprotonated_ext (S)-2',6'-Pipecoloxylidide (Unprotonated) LA_protonated_int (S)-2',6'-Pipecoloxylidide (Protonated) LA_unprotonated_ext->LA_protonated_int Diffusion & Protonation NaChannel_closed Voltage-Gated Na+ Channel (Closed) NaChannel_blocked Blocked Na+ Channel NaChannel_closed->NaChannel_blocked Blockade LA_protonated_int->NaChannel_closed Binds to Channel NoNerveImpulse No Nerve Impulse (Anesthesia) NaChannel_blocked->NoNerveImpulse Inhibits Na+ Influx NerveImpulse Nerve Impulse (Action Potential) NerveImpulse->NaChannel_closed Depolarization Signal

Caption: Mechanism of nerve impulse blockade by (S)-2',6'-Pipecoloxylidide.

Data Presentation

The following tables summarize quantitative data on the efficacy and toxicity of (S)-2',6'-Pipecoloxylidide (Levobupivacaine) and the structurally related local anesthetic, Ropivacaine, in various animal models.

Table 1: Efficacy of Levobupivacaine in Animal Models

Animal ModelAnesthetic TechniqueConcentration (%)DoseOnset of Action (min)Duration of Sensory Block (min)Duration of Motor Block (min)Reference
RatSciatic Nerve Block0.250.1 mL--Longer than Ropivacaine[9]
RatSciatic Nerve Block0.50.2 mL---[10]
DogEpidural0.250.5 mg/kg5-828 ± 33-[11]
DogEpidural0.501.0 mg/kg5-879 ± 55-[11]
DogEpidural0.751.5 mg/kg5-8292 ± 133Shorter than Bupivacaine[11]
PigPeri-incisional infiltration-1 mg/kg---[12]

Table 2: Systemic Toxicity of Levobupivacaine and Ropivacaine in Animal Models

Animal ModelCompoundConvulsive Dose (CD) (mg/kg)Dose Resulting in Fatality (mg/kg)Plasma Concentration at Seizure Onset (µg/mL)Reference
Dog (conscious)Ropivacaine4.9> 9.8 (all survived 2 x CD)11.4 ± 0.9[13][14]
Dog (conscious)Bupivacaine4.38.6 (2 of 6 died at 2 x CD)18.0 ± 2.7[13][14]
Rat (anesthetized)Ropivacaine (4.5 mg/kg/min)Larger dose than BupivacaineLarger dose than Bupivacaine-[15][16]
Rat (anesthetized)Bupivacaine (3 mg/kg/min)---[15][16]
SheepRopivacaine-3.2-[17]
SheepLevobupivacaine-2.6-[17]
SheepBupivacaine-2.1-[17]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Sciatic Nerve Block in a Rat Model

This protocol is adapted from studies evaluating the efficacy of local anesthetics on peripheral nerves.[9][10][18]

Objective: To assess the duration and intensity of sensory and motor blockade following perineural administration of (S)-2',6'-Pipecoloxylidide.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • (S)-2',6'-Pipecoloxylidide (Levobupivacaine) solution (e.g., 0.25%, 0.5%)

  • Vehicle control (e.g., 0.9% sterile saline)

  • Anesthetic for induction (e.g., isoflurane)

  • Nerve stimulator

  • Insulated needle (25-27 gauge)

  • Tuberculin syringes

  • Apparatus for sensory testing (e.g., radiant heat source, von Frey filaments)

  • Apparatus for motor function assessment (e.g., grip strength meter)

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using isoflurane.

    • Shave the hair over the lateral aspect of the thigh of the hind limb to be injected.

    • Position the rat in a lateral decubitus position with the limb to be injected uppermost.

  • Sciatic Nerve Identification and Injection:

    • Identify the anatomical landmarks for the sciatic nerve (a notch between the greater trochanter and the ischial tuberosity).

    • Insert the insulated needle connected to the nerve stimulator set at a low frequency (e.g., 1-2 Hz) and current (e.g., 0.5 mA).

    • Advance the needle until a motor response (dorsiflexion or plantar flexion of the foot) is elicited.

    • Reduce the current to the minimum that still produces a motor response to ensure close proximity to the nerve.

    • Slowly inject the test solution (e.g., 0.1-0.2 mL) over 30 seconds.

  • Assessment of Sensory Blockade:

    • At predetermined time points (e.g., every 15-30 minutes), assess the sensory block using a radiant heat source (tail-flick or paw withdrawal test) or von Frey filaments.

    • Record the latency to withdrawal or the withdrawal threshold. An increase in latency or threshold indicates a sensory block.

  • Assessment of Motor Blockade:

    • At the same time points, evaluate motor function. This can be done by observing the rat's gait, righting reflex, or by quantifying hindlimb grip strength using a dynamometer.

    • A scoring system can be used to grade the degree of motor impairment.[10]

  • Data Analysis:

    • Determine the onset, duration, and intensity of both sensory and motor blockade for each group.

    • Compare the effects of different concentrations of (S)-2',6'-Pipecoloxylidide and the control group using appropriate statistical tests.

G cluster_prep Preparation cluster_procedure Procedure cluster_assessment Assessment cluster_analysis Analysis AnimalPrep Animal Preparation (Anesthesia, Shaving) NerveBlock Sciatic Nerve Block (Nerve Stimulator Guided) AnimalPrep->NerveBlock SolutionPrep Solution Preparation (Test & Control) SolutionPrep->NerveBlock SensoryTest Sensory Blockade Assessment (e.g., Paw Withdrawal) NerveBlock->SensoryTest MotorTest Motor Blockade Assessment (e.g., Grip Strength) NerveBlock->MotorTest DataAnalysis Data Analysis (Onset, Duration, Intensity) SensoryTest->DataAnalysis MotorTest->DataAnalysis G AnimalPrep Animal Preparation (Fasting, Sedation) CatheterPlacement Epidural Catheter Placement (Aseptic Technique) AnimalPrep->CatheterPlacement DrugAdmin Drug Administration CatheterPlacement->DrugAdmin Monitoring Physiological Monitoring (ECG, Blood Pressure) DrugAdmin->Monitoring Assessment Analgesia & Motor Block Assessment DrugAdmin->Assessment PostOpCare Post-procedural Care Assessment->PostOpCare

References

Application of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide (Ropivacaine) in Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide, commonly known as Ropivacaine, is a long-acting local anesthetic of the amide class.[1][2] It is the pure S-(-)-enantiomer, a structural modification that contributes to its reduced potential for central nervous system (CNS) and cardiotoxicity compared to its racemic predecessor, bupivacaine.[2] In the field of neuroscience, Ropivacaine serves as a critical tool for investigating the mechanisms of pain, neuronal excitability, and the function of specific ion channels. Its primary mechanism of action is the reversible blockade of voltage-gated sodium channels in nerve fibers, which prevents the influx of sodium ions necessary for the initiation and propagation of action potentials.[3][4] This blockade is state-dependent, with a higher affinity for open and inactivated channel states.[5]

Application Notes

Mechanism of Action

Ropivacaine's principal therapeutic and research application stems from its ability to block nerve impulse conduction by inhibiting voltage-gated sodium channels (NaVs).[3][4] This action is not only concentration-dependent but also use-dependent, meaning its blocking effect is enhanced with more frequent nerve stimulation.[6] Ropivacaine exhibits a degree of selectivity for sensory neurons over motor neurons, which is attributed to its lower lipophilicity compared to bupivacaine, resulting in less penetration of large, myelinated motor fibers.[2][4]

Beyond its primary target, Ropivacaine has been shown to interact with other ion channels and signaling pathways:

  • Potassium Channels: Ropivacaine can inhibit potassium channels in a dose-dependent manner, which may contribute to its overall effect on neuronal excitability.[4][7] Specifically, it has been shown to block ATP-sensitive potassium (KATP) channels.[8]

  • Calcium Channels: There is evidence that Ropivacaine can inhibit L-type voltage-dependent calcium channels, which could influence neurotransmitter release and other calcium-dependent cellular processes.[9]

  • PI3K/Akt/mTOR Signaling Pathway: Recent studies have indicated that Ropivacaine can modulate the PI3K/Akt/mTOR signaling pathway. This interaction appears to be involved in some of Ropivacaine's secondary effects, including potential anti-inflammatory actions and influences on cell proliferation and migration.[10][11] In the context of neuropathic pain, Ropivacaine has been shown to mitigate pain by inhibiting the activation of the TRAF2/PI3K/Akt/NF-κB signaling pathway.[10]

Applications in Neuroscience Research
  • Pain Research: Ropivacaine is extensively used in animal models of nociceptive, inflammatory, and neuropathic pain to study the underlying mechanisms of pain transmission and to evaluate the efficacy of novel analgesic compounds. The rat sciatic nerve block model is a common application.[3][12]

  • Ion Channel Biophysics: As a selective sodium channel blocker, Ropivacaine is a valuable pharmacological tool for dissecting the roles of different sodium channel subtypes in neuronal function. Electrophysiological techniques like patch-clamp are employed to study its interaction with specific channels (e.g., Nav1.2, Nav1.5, TTX-S, TTX-R).[5][6][13]

  • Neurotoxicity and Neuroprotection: Ropivacaine is used to investigate the mechanisms of local anesthetic-induced neurotoxicity.[14][15] Conversely, some studies explore its potential neuroprotective effects in certain contexts.[1]

  • Anesthesia and Analgesia Models: It is a standard agent for inducing local and regional anesthesia in preclinical studies, allowing for the investigation of surgical outcomes and postoperative pain management strategies.[16]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the interaction of Ropivacaine with various targets and its pharmacokinetic properties.

Table 1: Ropivacaine IC50 Values for Ion Channels

Channel SubtypeCell Type/SystemChannel StateIC50 (µM)
Tetrodotoxin-Sensitive (TTX-S) Na+ ChannelsRat Dorsal Root Ganglion Neurons-116 ± 35
Tetrodotoxin-Resistant (TTX-R) Na+ ChannelsRat Dorsal Root Ganglion Neurons-54 ± 14
Nav1.5 (SCN5A)Human Embryonic Kidney (HEK-293) CellsOpen322.2 ± 29.9
Nav1.5 (SCN5A)Human Embryonic Kidney (HEK-293) CellsInactivated2.73 ± 0.27
ATP-Sensitive K+ (KATP) ChannelsCOS-7 Cells-249
L-type Voltage-Dependent Ca2+ ChannelsGuinea-Pig Ventricular Myocytes-430

Table 2: Pharmacokinetic Properties of Ropivacaine

ParameterValueSpecies/Route
Terminal Half-life1.8 ± 0.7 hoursHuman / Intravenous
Terminal Half-life4.2 ± 1.0 hoursHuman / Epidural
Protein Binding~94%Human Plasma
Volume of Distribution41 ± 7 LHuman
MetabolismExtensive hepatic metabolism (CYP1A2 and CYP3A4)Human
Excretion~86% in urineHuman

Experimental Protocols

Protocol 1: In Vitro Whole-Cell Patch-Clamp Electrophysiology to Assess Sodium Channel Blockade

This protocol describes the measurement of tonic and use-dependent block of voltage-gated sodium channels by Ropivacaine in a mammalian cell line (e.g., HEK-293) expressing a specific sodium channel subtype.

1. Cell Preparation:

  • Culture HEK-293 cells stably expressing the sodium channel of interest (e.g., Nav1.5).
  • Plate cells onto glass coverslips 24-48 hours prior to the experiment at a low density to facilitate patching of individual cells.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
  • Internal Solution (in mM): 130 KCl, 5 NaCl, 0.4 CaCl₂, 1 MgCl₂, 10 HEPES, 11 EGTA. Adjust pH to 7.3 with KOH.
  • Ropivacaine Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of Ropivacaine hydrochloride in the external solution. Subsequent dilutions to the desired final concentrations (e.g., 1, 10, 100, 300 µM) should be made fresh daily in the external solution.

3. Electrophysiological Recording:

  • Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope.
  • Perfuse the chamber with the external solution at a rate of 1-2 mL/min.
  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
  • Establish a gigaohm seal (>1 GΩ) with a target cell and then rupture the membrane to achieve the whole-cell configuration.
  • Set the holding potential to -100 mV to ensure most sodium channels are in the resting state.

4. Voltage-Clamp Protocols:

  • Tonic Block:
  • From the holding potential, apply a depolarizing step to elicit the peak sodium current (e.g., to -10 mV for 50 ms).
  • Apply this pulse at a low frequency (e.g., every 15-20 seconds) to allow for full recovery between pulses.
  • After obtaining a stable baseline current, perfuse the cell with increasing concentrations of Ropivacaine and record the reduction in peak current amplitude at each concentration.
  • Use-Dependent Block:
  • From the holding potential, apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a higher frequency (e.g., 5 or 10 Hz).
  • Record the peak current for each pulse in the train.
  • Perform this protocol first in the control external solution and then during perfusion with Ropivacaine. The progressive decrease in current amplitude during the pulse train in the presence of the drug indicates use-dependent block.

Protocol 2: In Vivo Assessment of Local Anesthetic Efficacy - Rat Sciatic Nerve Block Model

This protocol outlines a method to assess the sensory and motor blockade produced by Ropivacaine in a rat model.

1. Animal Preparation:

  • Use adult male Sprague-Dawley or Wistar rats (250-300 g).
  • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
  • Shave the fur over the lateral aspect of the thigh of the hindlimb to be injected.

2. Ropivacaine Solution Preparation:

  • Prepare a sterile solution of 0.5% Ropivacaine in saline. The injection volume is typically around 0.1-0.2 mL.[3][12]

3. Sciatic Nerve Block Procedure:

  • Position the rat in a lateral or prone position.
  • Identify the sciatic notch, a depression between the greater trochanter of the femur and the ischial tuberosity.
  • A nerve stimulator can be used for precise localization of the sciatic nerve. Insert the stimulating needle perpendicular to the skin at the sciatic notch. A motor response (e.g., paw flexion or extension) at a low current (e.g., <0.5 mA) confirms correct needle placement.
  • Once the nerve is located, inject the Ropivacaine solution slowly over 10-15 seconds.

4. Assessment of Blockade:

  • Motor Block: Assess motor function at regular intervals (e.g., every 15-30 minutes) until recovery. This can be done by observing for limb dragging or using a quantitative method like measuring the toe-spreading reflex.
  • Sensory Block (Nociception): Assess the sensory block by applying a noxious stimulus to the plantar surface of the hind paw and observing the withdrawal reflex. The tail-flick or hot-plate test can also be adapted for this purpose. The latency to withdrawal is the measured parameter.
  • Record the onset time of the block, the duration of the block (time until full recovery of motor and sensory function), and the intensity of the block at each time point.

5. Post-Procedure Care:

  • Allow the rat to recover from anesthesia on a warming pad.
  • Monitor the animal until it has fully recovered motor function to prevent injury to the blocked limb.

Visualizations

Signaling_Pathway_of_Ropivacaine cluster_neuron Neuron Ropivacaine_intracellular Ropivacaine (intracellular) NaV_channel Voltage-Gated Sodium Channel (NaV) Ropivacaine_intracellular->NaV_channel Blocks (Primary Target) K_channel Potassium Channel Ropivacaine_intracellular->K_channel Inhibits Ca_channel Calcium Channel Ropivacaine_intracellular->Ca_channel Inhibits PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Ropivacaine_intracellular->PI3K_Akt_mTOR Modulates Action_Potential Action Potential Propagation NaV_channel->Action_Potential Inhibits Neuroinflammation Neuroinflammation PI3K_Akt_mTOR->Neuroinflammation Suppresses Ropivacaine_extracellular Ropivacaine (extracellular) Ropivacaine_extracellular->Ropivacaine_intracellular Crosses membrane

Caption: Simplified signaling pathway of Ropivacaine in a neuron.

Rat_Sciatic_Nerve_Block_Workflow Start Start Animal_Prep 1. Animal Preparation (Anesthesia, Shaving) Start->Animal_Prep Drug_Prep 2. Ropivacaine Solution Preparation (e.g., 0.5%) Animal_Prep->Drug_Prep Block_Procedure 3. Sciatic Nerve Block (Nerve Stimulator, Injection) Drug_Prep->Block_Procedure Assessment 4. Assessment of Blockade Block_Procedure->Assessment Motor_Block Motor Block Assessment (Toe Spread, Grip Strength) Assessment->Motor_Block Sensory_Block Sensory Block Assessment (Withdrawal Reflex) Assessment->Sensory_Block Post_Procedure 5. Post-Procedure Care (Recovery, Monitoring) Motor_Block->Post_Procedure Sensory_Block->Post_Procedure End End Post_Procedure->End Ropivacaine_Effects_Relationship cluster_primary Primary Effect cluster_consequence Consequence cluster_secondary Secondary Effects Ropivacaine Ropivacaine NaV_Block Voltage-Gated Sodium Channel Blockade Ropivacaine->NaV_Block Other_Channels Modulation of K+ and Ca2+ Channels Ropivacaine->Other_Channels Signaling_Pathways Modulation of PI3K/Akt/mTOR Signaling Ropivacaine->Signaling_Pathways Nerve_Block Nerve Impulse Conduction Block NaV_Block->Nerve_Block Analgesia Analgesia Nerve_Block->Analgesia

References

Application Notes and Protocols for N-Despropyl Ropivacaine in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Despropyl Ropivacaine, also known as 2',6'-pipecoloxylidide (PPX), is a primary metabolite of the long-acting amide local anesthetic, Ropivacaine.[1][2] Ropivacaine is extensively metabolized in the liver, where it undergoes N-dealkylation primarily by the cytochrome P450 enzyme CYP3A4 to form N-Despropyl Ropivacaine.[1][2] While the pharmacological and toxicological profiles of Ropivacaine are well-documented, the specific biochemical activities of its metabolites, including N-Despropyl Ropivacaine, are less characterized. These application notes provide a detailed protocol for utilizing N-Despropyl Ropivacaine in biochemical assays to investigate its potential biological effects, drawing upon the known mechanisms of its parent compound.

The primary mechanism of action for Ropivacaine and other local anesthetics is the reversible blockade of voltage-gated sodium channels in nerve fibers, which prevents the generation and conduction of nerve impulses.[1][3] It is hypothesized that N-Despropyl Ropivacaine may retain some of this sodium channel blocking activity. Furthermore, Ropivacaine has been shown to influence various cellular signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.[4] These protocols will enable researchers to explore whether N-Despropyl Ropivacaine exhibits similar activities.

Data Presentation

Due to the limited availability of specific quantitative data for N-Despropyl Ropivacaine in the public domain, the following table presents hypothetical data to serve as a template for reporting experimental findings. Researchers are encouraged to generate and report their own data using the protocols provided.

Table 1: Hypothetical Quantitative Data for N-Despropyl Ropivacaine Activity

Assay TypeTargetParameterN-Despropyl RopivacaineRopivacaine (for comparison)
Sodium Channel Blockade Voltage-gated Sodium Channels (Nav1.5)IC50 (µM)Data to be determined54 ± 14[5]
Cell Viability Hepatocellular Carcinoma Cells (HepG2)IC50 (mM)Data to be determined7.538[6]
Enzyme Inhibition Cytochrome P450 3A4 (CYP3A4)IC50 (µM)Data to be determinedData not available

Experimental Protocols

Voltage-Gated Sodium Channel Blockade Assay (Whole-Cell Patch-Clamp Electrophysiology)

This protocol is designed to assess the inhibitory effect of N-Despropyl Ropivacaine on voltage-gated sodium channels, the primary target of its parent compound, Ropivacaine.

Objective: To determine the half-maximal inhibitory concentration (IC50) of N-Despropyl Ropivacaine for a specific subtype of voltage-gated sodium channels (e.g., Nav1.5) expressed in a suitable cell line (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing the desired sodium channel subtype (e.g., Nav1.5)

  • N-Despropyl Ropivacaine stock solution (in a suitable solvent, e.g., DMSO)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • External recording solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4)

  • Internal pipette solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

Procedure:

  • Culture HEK293 cells expressing the target sodium channel to 70-80% confluency.

  • Prepare a series of dilutions of N-Despropyl Ropivacaine in the external recording solution from the stock solution. A typical concentration range to test would be from 1 µM to 1 mM.

  • Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Record baseline sodium currents by applying a voltage-clamp protocol (e.g., holding potential of -100 mV, followed by a depolarizing step to 0 mV for 20 ms).

  • Perfuse the cell with the different concentrations of N-Despropyl Ropivacaine, allowing for equilibration at each concentration before recording the sodium currents again.

  • Wash out the compound with the external solution to check for reversibility of the block.

  • Repeat the procedure for a statistically significant number of cells for each concentration.

Data Analysis:

  • Measure the peak sodium current amplitude at each concentration of N-Despropyl Ropivacaine.

  • Normalize the current at each concentration to the baseline current to obtain the percentage of inhibition.

  • Plot the percentage of inhibition against the logarithm of the N-Despropyl Ropivacaine concentration.

  • Fit the data to a dose-response curve (e.g., using the Hill equation) to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of N-Despropyl Ropivacaine on the viability of a selected cell line, for instance, a cancer cell line where the parent compound has shown activity.

Objective: To determine the effect of N-Despropyl Ropivacaine on the proliferation and viability of a specific cell line (e.g., HepG2 hepatocellular carcinoma cells).

Materials:

  • HepG2 cells

  • N-Despropyl Ropivacaine stock solution

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of N-Despropyl Ropivacaine in the complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of N-Despropyl Ropivacaine (and a vehicle control).

  • Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the concentration of N-Despropyl Ropivacaine to generate a dose-response curve and determine the IC50 value if applicable.

Mandatory Visualization

Ropivacaine_Metabolism Ropivacaine Ropivacaine CYP3A4 CYP3A4 (N-dealkylation) Ropivacaine->CYP3A4 Metabolism in Liver NDespropyl_Ropivacaine N-Despropyl Ropivacaine (PPX) CYP3A4->NDespropyl_Ropivacaine

Caption: Metabolic pathway of Ropivacaine to N-Despropyl Ropivacaine.

Sodium_Channel_Blockade cluster_invisible Na_Channel Voltage-Gated Sodium Channel Influx Sodium Ion Influx No_AP Inhibition of Action Potential Na_Channel->No_AP Prevents conduction NDR N-Despropyl Ropivacaine NDR->Na_Channel NDR->Na_Channel Binds to channel Block Blockade

Caption: Presumed mechanism of action for N-Despropyl Ropivacaine.

IGF1R_Signaling_Pathway NDR N-Despropyl Ropivacaine IGF1R IGF-1R NDR->IGF1R Inhibition PI3K PI3K IGF1R->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothesized inhibitory effect on the IGF-1R/PI3K/AKT/mTOR pathway.

References

Application Notes: (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide as a Key Intermediate for Local Anesthetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide, a crucial chiral intermediate in the synthesis of the long-acting local anesthetics Ropivacaine and Levobupivacaine. The S-enantiomer of these drugs is preferred due to its reduced cardiotoxicity compared to the R-enantiomer or the racemic mixture.[1][2][3][4]

Introduction

(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide, also known as (S)-2',6'-pipecoloxylidide or N-Despropyl Ropivacaine, serves as a pivotal building block in the stereoselective synthesis of modern local anesthetics.[5][6][7] Its specific chiral configuration is essential for producing the final active pharmaceutical ingredients (APIs) with the desired therapeutic profiles. The development of single-enantiomer drugs like Ropivacaine and Levobupivacaine represents a significant advancement in patient safety and efficacy in regional anesthesia.[1][2][3][8]

Synthetic Pathways

The general synthetic strategy involves the N-alkylation of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide to introduce the respective propyl or butyl group, yielding Ropivacaine or Levobupivacaine. The intermediate itself can be synthesized from (S)-pipecolic acid or by resolution of the racemic mixture.[9][10][11][12]

G cluster_synthesis Synthesis of the Intermediate cluster_products Synthesis of Local Anesthetics S_Pipecolic_Acid (S)-Pipecolic Acid Intermediate (S)-N-(2,6-Dimethylphenyl) -2-piperidinecarboxamide S_Pipecolic_Acid->Intermediate Amidation with 2,6-dimethylaniline Racemic_Amide Racemic N-(2,6-Dimethylphenyl) -2-piperidinecarboxamide Resolution Chiral Resolution Racemic_Amide->Resolution Resolution->Intermediate Ropivacaine Ropivacaine Intermediate->Ropivacaine N-Alkylation with 1-bromopropane Levobupivacaine Levobupivacaine Intermediate->Levobupivacaine N-Alkylation with 1-bromobutane

Caption: Synthetic routes to Ropivacaine and Levobupivacaine.

Experimental Protocols

The following are generalized protocols based on literature procedures. Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.

Protocol 1: Synthesis of Ropivacaine from (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide

This protocol outlines the N-propylation of the intermediate to yield Ropivacaine.

G Start Start Step1 Dissolve Intermediate in THF Start->Step1 Step2 Add 1-Bromopropane and K2CO3 Step1->Step2 Step3 Reflux for 20-24 hours Step2->Step3 Step4 Filter inorganic salts Step3->Step4 Step5 Evaporate solvent Step4->Step5 Step6 Purify crude product (e.g., recrystallization) Step5->Step6 Step7 Characterize Ropivacaine Step6->Step7 End End Step7->End

Caption: Workflow for the synthesis of Ropivacaine.

Materials:

  • (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide

  • 1-Bromopropane

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Diisopropyl ether (for purification)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide (1 equivalent) and potassium carbonate in anhydrous tetrahydrofuran.

  • Add 1-bromopropane (typically an excess, e.g., 1.5-2 equivalents) to the suspension.

  • Heat the reaction mixture to reflux and maintain for approximately 20-24 hours.[13] Monitor the reaction progress by a suitable technique (e.g., TLC or HPLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude Ropivacaine base.

  • Purify the crude product by recrystallization from a suitable solvent system, such as diisopropyl ether, to yield pure Ropivacaine base.[13]

  • The free base can be converted to the hydrochloride salt by treatment with HCl in a suitable solvent like isopropanol.

Protocol 2: Synthesis of Levobupivacaine from (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide

This protocol details the N-butylation of the intermediate to produce Levobupivacaine.

G Start Start Step1 Suspend Intermediate and K2CO3 in DMF Start->Step1 Step2 Add 1-Bromobutane Step1->Step2 Step3 Heat at ~80°C for 90 min Step2->Step3 Step4 Cool and filter solids Step3->Step4 Step5 Precipitate product in cold water Step4->Step5 Step6 Filter and dry the solid Step5->Step6 Step7 Characterize Levobupivacaine Step6->Step7 End End Step7->End G Characterization Analytical Characterization Methods HPLC HPLC (Purity & Chiral Separation) Characterization->HPLC NMR NMR Spectroscopy (¹H and ¹³C for structure) Characterization->NMR MS Mass Spectrometry (Molecular Weight) Characterization->MS OpticalRotation Optical Rotation (Stereochemistry) Characterization->OpticalRotation DSC_TGA DSC / TGA (Thermal Properties) Characterization->DSC_TGA XRD X-ray Diffraction (Crystal Structure) Characterization->XRD

References

Application Notes and Protocols for (S)-2',6'-Pipecoloxylidide (Levobupivacaine) in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of (S)-2',6'-Pipecoloxylidide, the S-enantiomer of bupivacaine, commonly known as levobupivacaine, in preclinical studies. This document includes summarized quantitative data, detailed experimental protocols, and visualizations of the primary signaling pathway and experimental workflows.

Introduction

(S)-2',6'-Pipecoloxylidide, or levobupivacaine, is a long-acting amide local anesthetic.[1][2] Preclinical studies have consistently demonstrated that levobupivacaine possesses a safer cardiovascular and central nervous system (CNS) toxicity profile compared to its racemic parent compound, bupivacaine, and the R-(+)-enantiomer, dextrobupivacaine.[1][3] This improved safety profile is attributed to its stereoselective interaction with voltage-gated sodium channels.[4] These notes are intended to guide researchers in designing and executing preclinical studies involving levobupivacaine.

Quantitative Data Summary

The following tables summarize the dosages of levobupivacaine used in various preclinical models.

Table 1: Dosage of Levobupivacaine in Rat Models

Route of AdministrationDosage/ConcentrationAnimal ModelObserved EffectsReference(s)
Sciatic Nerve Block0.1 mL of 0.0625%, 0.125%, and 0.25%Sprague-Dawley RatsDose-dependent sensory and motor blockade. At 0.25%, produced a longer duration of complete block compared to ropivacaine.[5][6]
Subcutaneous Injection5 mg/kg, 10 mg/kg, 20 mg/kg (daily for 14 days)NIH MiceNOAEL established at 10 mg/kg/day. Higher doses led to respiratory inhibition.[4]
Intravenous Infusion2 mg/kg/min until asystoleAnesthetized RatsIntermediate systemic toxicity between ropivacaine and bupivacaine.[7]

Table 2: Dosage of Levobupivacaine in Swine Models

Route of AdministrationDosage/ConcentrationAnimal ModelObserved EffectsReference(s)
Intravenous Bolus4 mg/kgLarge White PigsInduced hemodynamic repercussions; noted to be more toxic than racemic bupivacaine in this model.[8][9]
Intravenous Bolus3 mg/kgAnesthetized PigsUsed to induce systemic local anesthetic toxicity for resuscitation studies.[10]

Experimental Protocols

Protocol for Sciatic Nerve Block in Rats

This protocol is based on methodologies for inducing a peripheral nerve block to evaluate the efficacy and duration of the local anesthetic effect of levobupivacaine.

Materials:

  • (S)-2',6'-Pipecoloxylidide (Levobupivacaine) sterile solution

  • Sterile 0.9% saline for dilution

  • 1 mL syringes with 25-gauge needles

  • Animal clippers

  • Disinfectant (e.g., 70% ethanol)

  • Male Sprague-Dawley rats (200-250 g)

Procedure:

  • Animal Preparation: Acclimatize rats to the testing environment. On the day of the experiment, weigh each animal to ensure accurate dosing.

  • Drug Preparation: Prepare fresh dilutions of levobupivacaine in sterile 0.9% saline to achieve the desired concentrations (e.g., 0.0625%, 0.125%, 0.25%).[5][6] The pH of the solution should be adjusted to between 4.0 and 6.0.[11]

  • Injection Site Preparation: Anesthetize the rat according to an approved institutional protocol. Shave the fur over the lateral aspect of the thigh to expose the injection site. Clean the skin with a suitable disinfectant.

  • Injection: Palpate the greater trochanter and the knee joint. The injection site is located just posterior to the femur, midway between these two points. Insert the needle perpendicular to the skin until a motor response (e.g., paw twitch) is elicited, indicating proximity to the sciatic nerve. Inject a volume of 0.1 mL of the prepared levobupivacaine solution percutaneously.[5][6]

  • Assessment of Blockade:

    • Motor Function: At regular intervals, assess the motor function of the injected limb. This can be done by observing the rat's ability to walk and grip with the toes.

    • Sensory Function (Nociception): Apply a noxious stimulus (e.g., tail-flick test, hot plate test) to the plantar surface of the hind paw and record the latency to response.

    • Proprioception: Evaluate the animal's awareness of its limb position.

  • Data Collection: Record the onset time, degree, and duration of the motor and sensory blockade for each dose.

Protocol for Intravenous Toxicity Study in Swine

This protocol outlines a method to assess the systemic toxicity of levobupivacaine, particularly its cardiovascular effects.

Materials:

  • (S)-2',6'-Pipecoloxylidide (Levobupivacaine) sterile solution for injection

  • Anesthetic agents (e.g., thiopental)

  • Mechanical ventilator

  • Invasive pressure monitoring equipment (e.g., arterial line)

  • Pulmonary artery catheter (Swan-Ganz)

  • ECG monitoring equipment

  • Large White pigs

Procedure:

  • Animal Preparation: Fast the pigs overnight with free access to water. Anesthetize the animals with an appropriate agent (e.g., thiopental) and maintain anesthesia throughout the experiment.[8][9]

  • Instrumentation:

    • Perform tracheal intubation and institute mechanical ventilation.[8][9]

    • Establish invasive hemodynamic monitoring by placing an arterial line for continuous blood pressure measurement and a pulmonary artery catheter for measuring cardiac output, pulmonary artery pressure, and central venous pressure.[8][9]

    • Place ECG leads for continuous monitoring of cardiac rhythm.

  • Stabilization: Allow the animal to stabilize for a period of 30 minutes after instrumentation. Record baseline hemodynamic and ECG parameters.[8][9]

  • Drug Administration: Administer a bolus injection of levobupivacaine at a dose of 4 mg/kg intravenously.[8][9]

  • Monitoring and Data Collection: Continuously record all hemodynamic parameters and the ECG. Specifically, note any changes at 1, 5, 10, 15, 20, and 30 minutes post-injection.[8]

  • Endpoint: The primary endpoints are significant hemodynamic instability (e.g., severe hypotension, bradycardia) or the development of life-threatening arrhythmias. Humane endpoints should be clearly defined in the study protocol.

Signaling Pathways and Experimental Workflows

Primary Signaling Pathway of Levobupivacaine

Levobupivacaine's primary mechanism of action is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[4] By binding to the intracellular portion of the sodium channel, it stabilizes the channel in an inactivated state, preventing the influx of sodium ions that is necessary for the depolarization and propagation of action potentials.[4][12] This inhibition of nerve impulse conduction results in a loss of sensation. Additionally, levobupivacaine can affect other ion channels, such as potassium and calcium channels, and interfere with intracellular calcium signaling, which may contribute to its overall effects.[5][10][13]

Signaling_Pathway cluster_membrane Neuronal Membrane NaChannel Voltage-Gated Sodium Channel Depolarization Depolarization CaChannel Voltage-Gated Calcium Channel CaInflux Calcium Influx Levobupivacaine (S)-2',6'-Pipecoloxylidide (Levobupivacaine) Levobupivacaine->NaChannel Blocks Levobupivacaine->CaChannel Inhibits ActionPotential Action Potential Propagation NerveImpulse Nerve Impulse Conduction Analgesia Analgesia IntracellularCa Reduced Intracellular Calcium Signaling Sciatic_Nerve_Block_Workflow A Animal Preparation (Weighing, Anesthesia) B Drug Preparation (Dilution of Levobupivacaine) A->B C Injection Site Preparation (Shaving, Disinfection) B->C D Percutaneous Injection (0.1 mL at Sciatic Notch) C->D E Assessment of Blockade (Motor, Sensory, Proprioception) D->E F Data Collection and Analysis (Onset, Duration, Degree of Block) E->F IV_Toxicity_Workflow A Animal Preparation (Fasting, Anesthesia) B Surgical Instrumentation (Intubation, Catheterization) A->B C Stabilization Period (30 minutes) B->C D Baseline Data Recording (Hemodynamics, ECG) C->D E Intravenous Bolus Injection (4 mg/kg Levobupivacaine) D->E F Continuous Monitoring (Post-injection at specified time points) E->F G Data Analysis (Assessment of Cardiovascular Toxicity) F->G

References

Synthesis of Ropivacaine from (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of the local anesthetic, Ropivacaine, commencing from (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide. The synthesis involves an N-alkylation reaction, a critical step that yields the final active pharmaceutical ingredient. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the synthetic process, including reaction conditions, purification methods, and expected yields.

Introduction

Ropivacaine is a long-acting amide local anesthetic agent widely used for surgical anesthesia and postoperative pain management.[1][2] It is the pure (S)-enantiomer, a characteristic that contributes to its reduced central nervous system (CNS) and cardiotoxic potential compared to its racemic or R-enantiomer counterparts.[1] The synthesis described herein focuses on the final step of Ropivacaine production: the N-alkylation of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide. This precursor is also known as (S)-pipecolic acid 2,6-xylidide.[3]

Synthetic Pathway

The synthesis of Ropivacaine from (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide is a straightforward N-alkylation reaction. The secondary amine of the piperidine ring is alkylated using a propylating agent, typically 1-bromopropane, in the presence of a base.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Conditions Reactant1 (S)-N-(2,6-Dimethylphenyl) -2-piperidinecarboxamide Solvent Solvent (e.g., DMF, THF, Acetonitrile, Ethanol) Reactant1->Solvent Dissolve Reactant2 1-Bromopropane Reactant2->Solvent Base Base (e.g., K₂CO₃, Na₂CO₃) Base->Solvent Temperature Temperature (e.g., 50-80°C, Reflux) Solvent->Temperature Heat Time Reaction Time (e.g., 1-24 hours) Temperature->Time Maintain Product Ropivacaine Base Time->Product Yields Purification Purification (e.g., Filtration, Crystallization) Product->Purification Undergoes FinalProduct Ropivacaine HCl Purification->FinalProduct Forms

Caption: Synthetic workflow for Ropivacaine.

Experimental Protocols

Several protocols for the N-alkylation of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide have been reported. Below are detailed methodologies from various sources.

Protocol 1: Synthesis in Tetrahydrofuran (THF)

This protocol outlines the synthesis of Ropivacaine base using THF as the solvent.

  • Materials:

    • (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide ( (S)-pipecolic acid 2,6-xylidide)

    • n-Propyl bromide (1-Bromopropane)

    • Tetrahydrofuran (THF)

    • Diisopropyl ether

  • Procedure:

    • Dissolve (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide (145 g, 0.624 mol) in THF (2.5 L) in a suitable reaction vessel.[3]

    • Add n-propyl bromide (766 g, 6.24 mol).[3]

    • Heat the mixture to reflux and maintain for approximately 20-24 hours.[3]

    • After the reaction is complete, cool the mixture and filter off any inorganic salts.[3]

    • Evaporate the solvent to dryness to obtain the crude Ropivacaine base as a solid.[3]

  • Purification:

    • Take up the crude solid in a minimum amount of diisopropyl ether (200 ml).[3]

    • Filter the solid under vacuum.[3]

    • Wash the residue on the filter with diisopropyl ether (3 x 150 ml).[3]

    • Dry the purified Ropivacaine base at 55°C under vacuum.[3]

Protocol 2: Synthesis with Ultrasound Irradiation

This method utilizes ultrasound irradiation to potentially reduce reaction times and improve yields.

  • Materials:

    • (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide

    • 1-Bromopropane

    • Reaction Solvent (e.g., Ethanol)

  • Procedure:

    • React (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide with 1-bromopropane in a suitable solvent.

    • Subject the reaction mixture to ultrasonic irradiation at 50°C for 1 hour.[1][4]

    • The specific solvent and base are not detailed in the abstract but are crucial parameters to optimize.[4]

Protocol 3: Synthesis in Ethanol with Sodium Carbonate

This protocol provides a specific example of the N-alkylation reaction in ethanol.

  • Materials:

    • (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide

    • Bromobutane (Note: This is for Levobupivacaine, but the procedure is analogous for Ropivacaine with 1-bromopropane)

    • Ethanol (EtOH)

    • Sodium Carbonate (Na₂CO₃)

    • Water

  • Procedure:

    • In a 100 mL reaction flask, add ethanol (26 mL), (S)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide (5.31 g, 22.83 mmol), 1-bromopropane (equivalent to bromobutane in the cited protocol, e.g., 1.5 equivalents), and sodium carbonate (2.90 g, 27.30 mmol).[5]

    • Stir the mixture to disperse the solids and heat to 75°C.[5]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically carried out for 5 hours.[5]

    • Upon completion, add water (78 mL) to the reaction mixture to precipitate the product.[5]

    • Filter the resulting solid to isolate the crude Ropivacaine base.

Quantitative Data Summary

The following tables summarize the quantitative data from various synthetic protocols.

ParameterProtocol 1 (THF)[3]Protocol 2 (Ultrasound)[4]Protocol 3 (Ethanol/Na₂CO₃)[5]
Starting Material (S)-pipecolic acid 2,6-xylidideL-N-(2,6-dimethylphenyl)piperidin-2-carboxamide(2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
Alkylating Agent n-Propyl bromide1-BromopropaneBromobutane (analogy)
Solvent TetrahydrofuranNot specifiedEthanol
Base Not explicitly stated (likely excess alkyl halide acts as base scavenger, or a base is used but not mentioned in the abstract)Not specifiedSodium Carbonate
Temperature Reflux50°C75°C
Reaction Time 20-24 hours1 hour5 hours
Molar Yield 94%Higher yields (unspecified)93% (for Levobupivacaine)
HPLC Purity 99.75%Not specified99.12% (for Levobupivacaine)
Enantiomeric Purity 99.54%Not specifiedNot specified

Conversion to Ropivacaine Hydrochloride

The synthesized Ropivacaine base is often converted to its hydrochloride salt for pharmaceutical applications.

SalificationProcess RopivacaineBase Ropivacaine Base Dissolution Dissolve in Purified Water RopivacaineBase->Dissolution Acidification Add Hydrochloric Acid (adjust pH to 9-10) Dissolution->Acidification Precipitation Precipitation of Ropivacaine HCl Acidification->Precipitation Isolation Filtration and Washing Precipitation->Isolation Drying Drying at 40°C Isolation->Drying FinalProduct Ropivacaine HCl Drying->FinalProduct

Caption: Ropivacaine HCl formation workflow.

A general procedure for the preparation of the hydrochloride salt is as follows:

  • Dissolve 1 g of Ropivacaine base in 35 g of USP-grade purified water.[3]

  • Slowly add 1.0 N sodium hydroxide solution dropwise to adjust the pH to 9-10, which may seem counterintuitive as described, and likely refers to the purification of the base before salt formation. A more direct method involves dissolving the base in a suitable solvent and adding hydrochloric acid.

  • Alternatively, suspend the pure Ropivacaine base in distilled water and carefully add hydrochloric acid to adjust the pH to 3-3.5, ensuring the base completely dissolves.[6]

  • The resulting precipitate of Ropivacaine hydrochloride can be collected by filtration, washed with purified water, and dried.[3]

Conclusion

The synthesis of Ropivacaine from (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide via N-alkylation is a well-established and efficient process. The choice of solvent, base, temperature, and reaction time can be optimized to achieve high yields and purity. The protocols provided offer a solid foundation for laboratory-scale synthesis and can be adapted for process development and scale-up in a pharmaceutical manufacturing setting. Careful control of the reaction conditions is crucial to ensure the final product meets the stringent quality requirements for an active pharmaceutical ingredient.

References

Application Notes and Protocols for the Use of N-Despropyl Ropivacaine in Drug Formulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N-Despropyl Ropivacaine in the formulation development and quality control of Ropivacaine drug products. N-Despropyl Ropivacaine, also known as Ropivacaine EP Impurity B, is a primary metabolite and a critical process impurity of the local anesthetic Ropivacaine. Its monitoring and control are essential for ensuring the safety, efficacy, and stability of the final drug formulation.

Introduction

Ropivacaine is an amide-type local anesthetic widely used for surgical anesthesia and pain management.[1] During its synthesis and upon metabolic degradation in the body, N-Despropyl Ropivacaine can be formed.[2] In pharmaceutical formulations, the presence of impurities such as N-Despropyl Ropivacaine must be carefully controlled to meet regulatory requirements. Therefore, its use as a reference standard in analytical procedures is a critical aspect of drug formulation studies. These notes will detail its application in method validation, stability studies, and quality control of Ropivacaine formulations.

Role of N-Despropyl Ropivacaine in Formulation Studies

N-Despropyl Ropivacaine serves two primary roles in the context of Ropivacaine drug formulation studies:

  • Reference Standard for Analytical Method Validation: High-purity N-Despropyl Ropivacaine is used to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), to accurately quantify its presence in the Ropivacaine active pharmaceutical ingredient (API) and finished drug product.

  • Marker for Stability and Degradation Studies: The formation and quantification of N-Despropyl Ropivacaine are monitored during forced degradation and long-term stability studies to understand the degradation pathways of Ropivacaine and to establish the shelf-life of the formulation.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the analysis of N-Despropyl Ropivacaine.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name(2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
SynonymsRopivacaine EP Impurity B
Molecular FormulaC₁₄H₂₀N₂O
Molecular Weight232.32 g/mol
CAS Number27262-40-4

Table 2: Typical Chromatographic Conditions for Analysis

ParameterHPLC-UV Method
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM KH₂PO₄ with sulfuric acid and triethylamine, pH adjusted). The ratio is typically optimized (e.g., 20:80 v/v).[3]
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at 210 nm for Ropivacaine and 237 nm for N-Despropyl Ropivacaine (PPX).[3]
Injection Volume 20 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

Experimental Protocols

Protocol 1: Development and Validation of a Stability-Indicating HPLC Method

Objective: To develop and validate a stability-indicating HPLC method for the simultaneous determination of Ropivacaine and its impurity, N-Despropyl Ropivacaine, in a drug formulation.

Materials:

  • Ropivacaine Hydrochloride Reference Standard

  • N-Despropyl Ropivacaine Reference Standard

  • Ropivacaine drug product (e.g., injectable solution)

  • HPLC grade acetonitrile, water, potassium dihydrogen phosphate, sulfuric acid, triethylamine

  • HPLC system with UV detector

  • Analytical balance, volumetric flasks, pipettes, and syringes with 0.45 µm filters

Methodology:

  • Preparation of Standard Solutions:

    • Accurately weigh and dissolve Ropivacaine HCl and N-Despropyl Ropivacaine reference standards in a suitable diluent (e.g., mobile phase) to prepare individual stock solutions of known concentrations (e.g., 1 mg/mL).

    • Prepare a mixed standard solution containing both Ropivacaine and N-Despropyl Ropivacaine at a concentration relevant to the expected levels in the drug product (e.g., Ropivacaine at its nominal concentration and N-Despropyl Ropivacaine at the specification limit for impurities).

    • Prepare a series of calibration standards by diluting the stock solutions to cover a range of concentrations.

  • Preparation of Sample Solution:

    • Accurately dilute the Ropivacaine drug product with the diluent to achieve a final concentration within the calibration range of the method.

  • Chromatographic Analysis:

    • Set up the HPLC system according to the conditions outlined in Table 2.

    • Inject the diluent (as a blank), followed by the mixed standard solution, and then the sample solution.

    • Record the chromatograms and determine the retention times and peak areas for Ropivacaine and N-Despropyl Ropivacaine.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Analyze the blank, a placebo formulation (if applicable), the individual standard solutions, and the mixed standard solution to ensure no interference at the retention times of Ropivacaine and N-Despropyl Ropivacaine.

    • Linearity: Inject the calibration standards in triplicate and plot a calibration curve of peak area versus concentration for both analytes. The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking the placebo formulation with known amounts of Ropivacaine and N-Despropyl Ropivacaine at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98-102%.

    • Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of the sample solution on the same day (repeatability) and on different days with different analysts and equipment (intermediate precision). The relative standard deviation (RSD) should be ≤ 2%.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of N-Despropyl Ropivacaine that can be reliably detected and quantified.

Diagram: HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters Standard_Prep Standard Preparation (Ropivacaine & N-Despropyl Ropivacaine) HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation (Drug Product) Sample_Prep->HPLC_Analysis Specificity Specificity HPLC_Analysis->Specificity Linearity Linearity HPLC_Analysis->Linearity Accuracy Accuracy HPLC_Analysis->Accuracy Precision Precision HPLC_Analysis->Precision LOD_LOQ LOD/LOQ HPLC_Analysis->LOD_LOQ

Caption: Workflow for HPLC method validation.

Protocol 2: Forced Degradation Study of a Ropivacaine Formulation

Objective: To investigate the degradation pathways of Ropivacaine in a pharmaceutical formulation under various stress conditions and to identify and quantify the formation of N-Despropyl Ropivacaine.

Materials:

  • Ropivacaine drug product

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Validated stability-indicating HPLC method (from Protocol 1)

  • N-Despropyl Ropivacaine reference standard

  • pH meter, oven, photostability chamber

Methodology:

  • Sample Preparation:

    • Prepare multiple aliquots of the Ropivacaine drug product.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to an aliquot and heat at 80°C for 2 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to an aliquot and heat at 80°C for 2 hours.

    • Oxidative Degradation: Add 3% H₂O₂ to an aliquot and keep at room temperature for 24 hours.

    • Thermal Degradation: Store an aliquot in an oven at 105°C for 24 hours.

    • Photolytic Degradation: Expose an aliquot to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • After the specified stress period, neutralize the acidic and basic samples.

    • Dilute all stressed samples appropriately with the mobile phase.

    • Analyze the samples using the validated stability-indicating HPLC method.

    • Identify the N-Despropyl Ropivacaine peak by comparing its retention time with that of the reference standard.

    • Quantify the amount of N-Despropyl Ropivacaine and other degradation products formed.

Diagram: Forced Degradation Study Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Base Base Hydrolysis Base->HPLC_Analysis Oxidation Oxidation Oxidation->HPLC_Analysis Thermal Thermal Thermal->HPLC_Analysis Photo Photolytic Photo->HPLC_Analysis Ropivacaine_Sample Ropivacaine Drug Product Ropivacaine_Sample->Acid Ropivacaine_Sample->Base Ropivacaine_Sample->Oxidation Ropivacaine_Sample->Thermal Ropivacaine_Sample->Photo Peak_ID Peak Identification (vs. N-Despropyl Ropivacaine Std) HPLC_Analysis->Peak_ID Quantification Quantification of Degradants Peak_ID->Quantification

Caption: Workflow of a forced degradation study.

Impact of Excipients on N-Despropyl Ropivacaine Formation

The choice of excipients can significantly impact the stability of Ropivacaine and the potential formation of N-Despropyl Ropivacaine.[4][5] For instance, excipients that alter the pH of the microenvironment or contain reactive impurities could potentially accelerate degradation pathways.

Protocol for Excipient Compatibility Study:

  • Prepare binary mixtures of Ropivacaine API with individual excipients in a predetermined ratio (e.g., 1:1 or as per the proposed formulation).

  • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).

  • At predefined time points, analyze the samples using the validated stability-indicating HPLC method to monitor for the appearance of the N-Despropyl Ropivacaine peak and other degradants.

  • Compare the degradation profiles of the binary mixtures with that of the pure API to identify any incompatibilities.

Diagram: Excipient Compatibility Logic

Excipient_Compatibility Ropivacaine_API Ropivacaine API Mix_A Ropivacaine + Excipient A Ropivacaine_API->Mix_A Mix_B Ropivacaine + Excipient B Ropivacaine_API->Mix_B Excipient_A Excipient A Excipient_A->Mix_A Excipient_B Excipient B Excipient_B->Mix_B Stress Accelerated Stability Conditions Mix_A->Stress Mix_B->Stress Analysis_A HPLC Analysis (Monitor N-Despropyl Ropivacaine) Stress->Analysis_A Analysis_B HPLC Analysis (Monitor N-Despropyl Ropivacaine) Stress->Analysis_B Result_A Assess Compatibility Analysis_A->Result_A Result_B Assess Compatibility Analysis_B->Result_B

Caption: Logic for excipient compatibility testing.

Conclusion

N-Despropyl Ropivacaine is an indispensable tool in the development of robust and stable Ropivacaine drug formulations. Its use as a reference standard allows for the development of highly specific and accurate analytical methods necessary for quality control and stability assessment. The protocols outlined in these application notes provide a framework for researchers and drug development professionals to effectively utilize N-Despropyl Ropivacaine in their formulation studies, ultimately contributing to the development of safe and effective Ropivacaine drug products.

References

Application Notes & Protocols for the Quantification of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide (Bupivacaine)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide, the S-enantiomer of Bupivacaine, is a widely used local anesthetic. Accurate and precise quantification of this compound in various biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. These application notes provide a comprehensive overview of validated analytical methods for the quantification of (S)-Bupivacaine, including detailed experimental protocols and comparative data.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the performance of various analytical methods for the quantification of Bupivacaine.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

ParameterMethod 1 (Plasma)[1][2]Method 2 (Pharmaceutical Dosage Forms)[3]Method 3 (Plasma - Enantioselective)[4]
Matrix Human PlasmaPharmaceutical Dosage FormsHuman Plasma
Column Reversed-phase C18Waters RP-C18 (150 x 4.6 mm, 3.5 µm)Chirex® 3020 chiral stationary phase
Mobile Phase 0.05 M phosphate buffer and methanol (62:38) at pH 5.9pH 6.5 buffer : acetonitrile (50:50)95% n-hexane:ethanol (80:20, v/v)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Detection UV at 254 nmPDA at 220 nmMS/MS
Linearity Range 50 - 3200 ng/mL25 - 150 µg/mL0.25 - 50 ng/mL (for each enantiomer)
LOD 25 ng/mL5.064 µg/mLNot Reported
LOQ 50 ng/mLNot Reported0.25 ng/mL (total), 0.125 ng/mL (unbound)
Retention Time 5.9 min5.46 minNot specified
Internal Standard LidocaineNot specifiedNot specified

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

ParameterMethod 1 (Human Plasma)[5]Method 2 (Plasma & Breast Milk)[6]Method 3 (Human Serum)[7]
Matrix Human PlasmaHuman Plasma and Breast MilkHuman Serum
Column Acquity HSS T3 (2.1 x 50 mm, 1.8 µm)ACQUITY UPLC BEH C18Not specified
Mobile Phase Gradient with 10 mM Ammonium Formate and Acetonitrile:water:Formic acid (96:5:0.2, v/v/v)Not specifiedNot specified
Flow Rate Not specifiedNot specifiedNot specified
Detection MS/MS (MRM)Triple quadrupole mass spectrometer (positive ESI)MS/MS (MRM)
Linearity Range 10 - 4500 ng/mL0.5 - 500 ng/mL1.0 - 200.0 ng/mL
LOD Not ReportedNot ReportedNot Reported
LOQ 10 ng/mL0.5 ng/mL1.0 ng/mL
Run Time 2.5 minNot specifiedNot specified
Internal Standard Bupivacaine-d9Not specifiedNot used (external calibration)
Recovery ~98%Not specifiedNot specified

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for the analytical quantification of (S)-Bupivacaine.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing start Sample Collection (e.g., Plasma, Pharmaceutical Formulation) extraction Extraction (LLE, SPE, or Protein Precipitation) start->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into Chromatographic System reconstitution->injection separation Chromatographic Separation (HPLC or LC-MS/MS) injection->separation detection Detection (UV or MS/MS) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: General workflow for the quantification of (S)-Bupivacaine.

Enantioselective_LCMS_Workflow cluster_sample_prep Plasma Sample Preparation cluster_lcms_analysis Chiral LC-MS/MS Analysis cluster_quantification Data Analysis plasma_sample 200 µL Plasma Sample deproteinization Deproteinization with Acetonitrile and Water plasma_sample->deproteinization extraction Liquid-Liquid Extraction with n-hexane (alkaline) deproteinization->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection chiral_separation Chiral Separation (Chirex® 3020 column) injection->chiral_separation ms_detection MS/MS Detection chiral_separation->ms_detection peak_integration Peak Integration for (S)- and (R)-Bupivacaine ms_detection->peak_integration quantification Quantification using Calibration Standards peak_integration->quantification

Caption: Workflow for enantioselective LC-MS/MS analysis.

Experimental Protocols

Protocol 1: Quantification of Bupivacaine in Human Plasma by HPLC-UV

This protocol is based on established methods for the determination of bupivacaine in plasma.[1][2]

1. Materials and Reagents:

  • Bupivacaine hydrochloride standard

  • Lidocaine (Internal Standard)

  • HPLC-grade methanol, n-hexane, and ether

  • Sodium hydroxide (2 N)

  • Hydrochloric acid (HCl)

  • Phosphate buffer (0.05 M)

  • Human plasma

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of plasma in a glass tube, add 10 µL of the internal standard (lidocaine).

  • Add 100 µL of 2 N sodium hydroxide to alkalinize the sample.

  • Add 3 mL of n-hexane (or ether) and vortex for 1 minute.

  • Centrifuge at 3500 rpm for 10 minutes to separate the phases.

  • Transfer the organic phase to a new tube.

  • For back-extraction, add a suitable volume of HCl, vortex, and centrifuge.

  • Transfer the acidic aqueous phase to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue with 200 µL of the mobile phase.

3. HPLC Conditions:

  • Column: Reversed-phase C18

  • Mobile Phase: 0.05 M phosphate buffer and methanol (62:38), pH 5.9

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 100 µL

  • Detection: UV at 254 nm

  • Retention Times: Bupivacaine (~5.9 min), Lidocaine (~3.8 min)[2]

4. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of bupivacaine (e.g., 50 to 3200 ng/mL).[2]

  • Process the standards and samples as described in the sample preparation section.

  • Construct a calibration curve by plotting the peak area ratio of bupivacaine to the internal standard against the concentration.

  • Determine the concentration of bupivacaine in the unknown samples from the calibration curve.

Protocol 2: Enantioselective Quantification of Bupivacaine in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the analysis of bupivacaine enantiomers.[4]

1. Materials and Reagents:

  • (S)-Bupivacaine and (R)-Bupivacaine standards

  • HPLC-grade n-hexane, ethanol, and acetonitrile

  • Human plasma

2. Sample Preparation:

  • Take 200 µL of plasma or plasma ultra-filtrate.

  • Perform deproteinization of the matrix with acetonitrile and water.

  • Extract with n-hexane in an alkaline medium.

  • Evaporate the organic solvent and reconstitute the residue in the mobile phase.

3. LC-MS/MS Conditions:

  • Column: Chirex® 3020 chiral stationary phase column

  • Mobile Phase: A mixture of 95% n-hexane:ethanol (80:20, v/v)

  • Flow Rate: 0.8 mL/min

  • Detection: Tandem mass spectrometry (MS/MS) with appropriate precursor and product ions for bupivacaine.

4. Calibration and Quantification:

  • Prepare calibration standards with known concentrations of both (S)- and (R)-bupivacaine in blank plasma.

  • Process the standards and samples as described above.

  • Generate separate calibration curves for each enantiomer.

  • Quantify the (S)- and (R)-bupivacaine concentrations in the samples. The lower limit of quantification can be as low as 0.25 ng/mL for each enantiomer in plasma.[4]

Protocol 3: Quantification of Bupivacaine in Pharmaceutical Dosage Forms by RP-HPLC

This protocol is based on a method for the estimation of bupivacaine in pharmaceutical formulations.[3]

1. Materials and Reagents:

  • Bupivacaine hydrochloride standard

  • HPLC-grade acetonitrile and methanol

  • Potassium dihydrogen phosphate

  • Triethylamine

  • Orthophosphoric acid

  • Milli-Q water

2. Preparation of Mobile Phase and Solutions:

  • Buffer: Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of Milli-Q water. Add 5 mL of triethylamine and adjust the pH to 6.5 with dilute orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Mix the pH 6.5 buffer and acetonitrile in a 50:50 ratio.

  • Diluent: Mix Milli-Q water and methanol in a 50:50 v/v ratio.

  • Standard Solution: Prepare a stock solution of bupivacaine hydrochloride and dilute it to the desired concentrations (e.g., 25 – 150 µg/mL) with the diluent.

3. Chromatographic Conditions:

  • Column: Waters RP-C18 (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase: pH 6.5 buffer : acetonitrile (50:50)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 10 µL

  • Detection: PDA detector at 220 nm

  • Retention Time: Approximately 5.46 min

4. Analysis of Pharmaceutical Formulation:

  • Accurately weigh and transfer the pharmaceutical dosage form equivalent to a known amount of bupivacaine hydrochloride into a volumetric flask.

  • Add the diluent, sonicate to dissolve, and dilute to the mark.

  • Filter the solution and inject it into the HPLC system.

  • Quantify the amount of bupivacaine by comparing the peak area with that of the standard solution.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the synthesis of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide?

A1: Low yields can often be attributed to several factors:

  • Inefficient Amide Coupling: The reaction between the sterically hindered 2,6-dimethylaniline and the piperidine-2-carboxylic acid derivative can be sluggish. The choice of coupling reagent and reaction conditions is critical.

  • Side Reactions: Unwanted side reactions can consume starting materials or the desired product. A common issue is the hydrolysis of the activated carboxylic acid intermediate, which reverts it back to the starting carboxylic acid.

  • Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during aqueous extractions, washing, and chromatographic purification steps.

  • Poor Quality of Reagents or Solvents: The presence of moisture or impurities in reagents and solvents can lead to side reactions and lower yields. Using anhydrous solvents is often crucial.

Q2: Which synthetic route generally provides the highest yield for the core amide formation?

A2: While various methods exist, a high-yield approach (often exceeding 85%) involves the activation of (S)-2-piperidinecarboxylic acid by converting it to an acyl halide intermediate before reacting it with 2,6-dimethylaniline. This method is often preferred in industrial settings due to its efficiency and the high reactivity of the acyl halide.

Q3: How do I choose the right coupling agent for the amide bond formation?

A3: The selection of a coupling agent is critical. For this specific synthesis, which involves a sterically hindered aniline, more potent activating agents are often required.

  • Acyl Halide Formation: Reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) can be used to form the highly reactive acyl chloride. This is a robust method that can lead to high yields.[1]

  • Carbodiimides: Reagents such as Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used. They are often used with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.

  • Onium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are very effective but can be more expensive. They are particularly useful for difficult couplings.

Q4: What are the key impurities I should look out for?

A4: Key impurities can include unreacted starting materials ((S)-2-piperidinecarboxylic acid and 2,6-dimethylaniline), byproducts from the coupling agent (e.g., dicyclohexylurea if using DCC), and potential side products from the reaction itself. One potential byproduct is N-(2,6-dimethylphenyl)pyridine-2-carboxamide, which can arise from dehydrogenation of the piperidine ring under certain conditions.[2]

Troubleshooting Guides

Problem 1: Low to No Product Formation

LowYieldTroubleshooting Problem Low/No Product (Low Yield) Cause1 Ineffective Amide Coupling Problem->Cause1 Cause2 Starting Material Degradation Problem->Cause2 Cause3 Incorrect Stoichiometry Problem->Cause3 Solution1a Switch to a more potent coupling agent (e.g., SOCl₂, HATU) Cause1->Solution1a Solution1b Optimize reaction temperature and time Cause1->Solution1b Solution2a Verify purity of starting materials via NMR/LC-MS Cause2->Solution2a Solution2b Use fresh, anhydrous solvents and reagents Cause2->Solution2b Solution3a Recalculate and carefully measure reagent quantities Cause3->Solution3a

Possible Cause Troubleshooting Steps
Ineffective Amide Coupling 1. Evaluate Coupling Reagent: If using carbodiimides (DCC, EDC) with low success, consider switching to a more reactive method, such as converting the carboxylic acid to an acyl chloride using thionyl chloride or oxalyl chloride.[1] 2. Add Activators: If using carbodiimides, include additives like HOBt or DMAP to enhance the reaction rate and suppress side reactions. 3. Optimize Temperature: While room temperature is a common starting point, some sterically hindered couplings benefit from gentle heating (e.g., 40-60 °C). Monitor for potential degradation at higher temperatures.
Degradation of Reagents or Intermediates 1. Ensure Anhydrous Conditions: Moisture can hydrolyze the activated carboxylic acid intermediate. Use oven-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Check Reagent Quality: Verify the purity of (S)-2-piperidinecarboxylic acid and 2,6-dimethylaniline. Impurities can inhibit the reaction.
Incorrect Stoichiometry 1. Verify Molar Ratios: A slight excess (1.1-1.2 equivalents) of the amine is sometimes used to ensure the complete consumption of the activated carboxylic acid. Carefully re-verify all calculations and measurements.
Problem 2: Presence of Significant Impurities in the Crude Product

ImpurityTroubleshooting Problem Significant Impurities in Crude Product Cause1 Unreacted Starting Materials Problem->Cause1 Cause2 Coupling Agent Byproducts Problem->Cause2 Cause3 Side Reaction Products Problem->Cause3 Solution1a Increase reaction time or temperature Cause1->Solution1a Solution1b Improve mixing efficiency Cause1->Solution1b Solution2a Choose a coupling agent with water-soluble byproducts (e.g., EDC) Cause2->Solution2a Solution2b Optimize purification strategy (e.g., specific washes, recrystallization) Cause2->Solution2b Solution3a Lower reaction temperature to reduce side reactions Cause3->Solution3a Solution3b Ensure anhydrous conditions to prevent hydrolysis Cause3->Solution3b

Possible Cause Troubleshooting Steps
Presence of Unreacted Starting Materials 1. Extend Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. 2. Increase Temperature: If the reaction is stalling at room temperature, consider a moderate increase in temperature. 3. Improve Mixing: Ensure the reaction mixture is being stirred efficiently, especially if it is heterogeneous.
Coupling Agent Byproducts 1. Select Appropriate Coupling Agent: If using DCC, the dicyclohexylurea byproduct is poorly soluble in many organic solvents and can often be removed by filtration. If solubility is an issue, switch to EDC, as its urea byproduct is water-soluble and can be removed with an aqueous wash. 2. Optimize Workup: Incorporate acidic and basic washes to remove unreacted starting materials and byproducts. For example, a wash with dilute HCl will remove unreacted 2,6-dimethylaniline, and a wash with a mild base (e.g., NaHCO₃) will remove unreacted carboxylic acid.
Formation of Side-Reaction Products 1. Control Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions more significantly than the desired reaction. 2. Strictly Anhydrous Conditions: Use dry solvents and reagents to minimize the hydrolysis of the activated carboxylic acid intermediate.

Data Presentation

Table 1: Comparison of Amide Coupling Conditions
Coupling Method Solvent Temperature (°C) Typical Yield (%) Notes
SOCl₂ / Toluene Toluene, DMF (cat.)60-65>85Forms acyl chloride in situ. High-yielding and suitable for large scale.[1]
PCl₃ / Toluene Toluene, DMF (cat.)60-65~89Similar to SOCl₂, effective for acyl chloride formation.[1]
EDC / HOBt / DMAP Acetonitrile23Good to ExcellentEffective for electron-deficient amines, though may require longer reaction times.[3]
HATU / DIPEA DMFRoom TempHighA very effective but more costly coupling agent, good for challenging substrates.

Experimental Protocols

High-Yield Protocol using Thionyl Chloride

This protocol is adapted from a patented high-yield industrial synthesis method.[1]

Step 1: Formation of (S)-2-Piperidinecarboxylic acid hydrochloride

  • In a suitable reaction vessel, suspend (S)-2-piperidinecarboxylic acid (1 equivalent) in toluene.

  • With stirring, add concentrated hydrochloric acid dropwise until the pH of the mixture is between 1 and 2.

  • Heat the mixture and remove water via azeotropic distillation (e.g., using a Dean-Stark apparatus) until the system is anhydrous.

  • Cool the resulting slurry to 30-35 °C.

Step 2: Acyl Chloride Formation and Amidation

  • To the cooled slurry from Step 1, add a catalytic amount of N,N-Dimethylformamide (DMF).

  • Slowly add thionyl chloride (SOCl₂, ~1.2 equivalents) dropwise, maintaining the temperature between 30-40 °C.

  • After the addition is complete, heat the mixture to 60-65 °C and hold for 4-5 hours until the acid to acyl chloride conversion is complete.

  • Cool the reaction mixture to 40 °C.

  • In a separate vessel, prepare a solution of 2,6-dimethylaniline (~1.5 equivalents) in toluene.

  • Add the 2,6-dimethylaniline solution dropwise to the acyl chloride mixture, maintaining the temperature below 50 °C.

  • After the addition, heat the reaction to 60-65 °C and stir for an additional 3 hours.

Step 3: Workup and Isolation

  • Cool the reaction mixture to 10-15 °C. The product hydrochloride salt may precipitate.

  • Filter the solid and wash the filter cake with cold toluene.

  • Dissolve the filter cake in water.

  • Adjust the pH of the aqueous solution to ~5 with a base (e.g., 30% NaOH solution).

  • Extract with a suitable organic solvent if necessary to remove neutral impurities.

  • To the aqueous layer, add a base (e.g., 30% NaOH solution) with vigorous stirring until the pH is 13-14 to precipitate the free base product.

  • Stir vigorously for 3-5 hours to ensure complete precipitation.

  • Filter the white solid product, wash with water until neutral, and dry under vacuum.

SynthesisWorkflow cluster_step1 Step 1: Acid Salt Formation cluster_step2 Step 2: Amidation cluster_step3 Step 3: Workup & Isolation A (S)-2-Piperidinecarboxylic Acid in Toluene B Add HCl (pH 1-2) A->B C Azeotropic Distillation (Remove H₂O) B->C D (S)-2-Piperidinecarboxylic Acid HCl Slurry C->D E Add SOCl₂/DMF (cat.) (60-65°C) D->E F Acyl Chloride Intermediate E->F G Add 2,6-Dimethylaniline in Toluene F->G H Reaction at 60-65°C G->H I Crude Product Mixture H->I J Cool & Filter I->J K Dissolve in H₂O J->K L Adjust pH to 13-14 (Precipitation) K->L M Filter, Wash, & Dry L->M N Pure (S)-N-(2,6-Dimethylphenyl) -2-piperidinecarboxamide M->N

References

Troubleshooting N-Despropyl Ropivacaine solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Despropyl Ropivacaine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common solubility issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-despropyl ropivacaine and why is its solubility important?

A1: N-despropyl ropivacaine, also known as (2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, is a major metabolite of the local anesthetic ropivacaine.[1] Understanding its solubility is crucial for a variety of in vitro and in vivo experimental settings, including pharmacokinetic studies, metabolism assays, and toxicological evaluations, as poor solubility can lead to inaccurate and irreproducible results.

Q2: What are the key physicochemical properties of N-despropyl ropivacaine and its parent compound, ropivacaine?

PropertyN-Despropyl RopivacaineRopivacaineRopivacaine Hydrochloride
Molecular Formula C14H20N2O[2]C17H26N2O[3]C17H26N2O•HCl•H2O[4]
Molecular Weight 232.32 g/mol [2]274.4 g/mol 328.89 g/mol [4]
CAS Number 27262-40-4[2]84057-95-4[5]132112-35-7[6]
Water Solubility Data not availableInsoluble[7]53.8 mg/mL at 25°C[4][8]
DMSO Solubility Data not available23 mg/mL (83.81 mM)[7]≥42.6 mg/mL[9]
Ethanol Solubility Data not availableData not available≥50.2 mg/mL[9]
pKa Data not available8.07[4][8]8.07[4][8]

Q3: What primary factors influence the solubility of N-despropyl ropivacaine?

A3: The solubility of amine-containing compounds like N-despropyl ropivacaine is significantly influenced by several factors:

  • pH: The pH of the solution is a critical factor.[10] As with other local anesthetics, N-despropyl ropivacaine is a weak base. In acidic solutions (lower pH), the amine group will be protonated, forming a more water-soluble salt. Conversely, at a pH above its pKa, the compound will be in its less soluble, non-ionized form.[11][12] Ropivacaine's solubility, for instance, is limited at a pH above 6.[8]

  • Solvent Choice: The polarity of the solvent plays a major role. While sparingly soluble in water, related compounds are often soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[7][9]

  • Temperature: For most substances, solubility increases with temperature as the dissolution process is often endothermic.[13]

  • Particle Size: Reducing the particle size of the compound increases the surface area available for dissolution, which can enhance the dissolution rate.[13][14]

Troubleshooting Guide

Issue 1: N-despropyl ropivacaine precipitate is observed in my aqueous buffer.

  • Question: I dissolved N-despropyl ropivacaine in an organic solvent and then diluted it into my aqueous experimental buffer, but a precipitate formed immediately. What should I do?

  • Answer: This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility limit, or when the percentage of the organic co-solvent is too low to maintain solubility.

Troubleshooting Steps:

  • pH Adjustment: The most likely cause is that the pH of your aqueous buffer is too high (alkaline). Local anesthetics are weak bases and are more soluble at an acidic pH.[10][15]

    • Recommendation: Lower the pH of your buffer. For ropivacaine, precipitation can occur at a pH above 6.[8] A similar pH sensitivity can be expected for N-despropyl ropivacaine.

  • Co-solvent Concentration: The final concentration of the organic co-solvent (e.g., DMSO, ethanol) may be too low after dilution.

    • Recommendation: Increase the percentage of the co-solvent in your final solution, if your experimental system can tolerate it.

  • Concentration Reduction: The final concentration of N-despropyl ropivacaine may be too high for the chosen solvent system.

    • Recommendation: Reduce the final concentration of the compound in your experiment.

start Precipitate Observed in Aqueous Buffer check_ph Is the buffer pH > 6.0? start->check_ph adjust_ph Action: Lower the buffer pH (e.g., to pH 4-6) check_ph->adjust_ph Yes check_cosolvent Is the final co-solvent concentration low? check_ph->check_cosolvent No resolved Solubility Issue Resolved adjust_ph->resolved increase_cosolvent Action: Increase co-solvent % (if experiment allows) check_cosolvent->increase_cosolvent Yes check_concentration Is the compound concentration high? check_cosolvent->check_concentration No increase_cosolvent->resolved reduce_concentration Action: Lower the final compound concentration check_concentration->reduce_concentration Yes check_concentration->resolved No reduce_concentration->resolved factors Key Factors Influencing Solubility pH of Solution Solvent Polarity Temperature Particle Size ph_desc Lower pH (acidic) increases solubility of the amine group by forming a salt. factors:f1->ph_desc solvent_desc Organic solvents (DMSO, Ethanol) are more effective than water for the free base. factors:f2->solvent_desc temp_desc Increased temperature generally enhances solubility. factors:f3->temp_desc particle_desc Smaller particles have a larger surface area, leading to faster dissolution. factors:f4->particle_desc weigh 1. Weigh Solid (e.g., 2.32 mg) transfer 2. Transfer to Tube weigh->transfer add_solvent 3. Add DMSO (e.g., 1.0 mL) transfer->add_solvent dissolve 4. Dissolve (Vortex/Sonicate) add_solvent->dissolve store 5. Label & Store (-20°C / -80°C) dissolve->store

References

Technical Support Center: Optimization of (S)-2',6'-Pipecoloxylidide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-2',6'-Pipecoloxylidide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of (S)-2',6'-Pipecoloxylidide, providing potential causes and solutions in a question-and-answer format.

Amide Coupling Stage: (S)-Pipecolic Acid and 2,6-Dimethylaniline

Q1: My amide coupling reaction is showing low to no yield. What are the likely causes?

Several factors can contribute to poor yields in the amide coupling of the sterically hindered (S)-pipecolic acid and 2,6-dimethylaniline. The most common culprits are:

  • Incomplete Activation of Carboxylic Acid: The carboxylic acid must be converted to a more reactive species to undergo nucleophilic attack by the weakly nucleophilic 2,6-dimethylaniline. Insufficient or inappropriate activating agents will lead to a stalled reaction.

  • Deactivation of the Amine: The amine can be protonated by the carboxylic acid, forming a non-nucleophilic ammonium salt. This acid-base reaction can compete with the desired amide bond formation.

  • Steric Hindrance: Both (S)-pipecolic acid and 2,6-dimethylaniline have significant steric bulk around the reacting centers, which can impede the reaction.[1]

  • Hydrolysis of Activated Intermediates: The presence of water can hydrolyze the activated carboxylic acid species (e.g., acyl chloride, active ester) back to the unreactive carboxylic acid. It is critical to use anhydrous solvents and reagents.[2]

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or the choice of base can significantly hinder the reaction rate and efficiency.[2]

Q2: I'm using a traditional activating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) and facing issues with hazardous byproducts and low yields. What are safer and more efficient alternatives?

While traditional reagents can be effective, they often generate corrosive and toxic byproducts like SO₂ and HCl gas, making them difficult to handle, especially on a larger scale.[3][4] Modern coupling reagents offer milder reaction conditions and often lead to higher yields and purity. Consider the following alternatives:

  • Triphenylphosphine (PPh₃) and Hexachloroethane (C₂Cl₆): This combination forms the reactive intermediate in situ and has been shown to produce (S)-2',6'-pipecoloxylidide in high yield and purity.[5]

  • Oxalyl Chloride: This reagent also forms the acid chloride in situ and can be a cleaner alternative to SOCl₂ or PCl₅, though it still requires careful handling due to the release of CO and HCl.[3]

  • Carbodiimides (e.g., DCC, EDC) with Additives (e.g., HOBt, Oxyma): While common in peptide synthesis, these may be less effective for highly hindered substrates. However, they are worth considering, especially with additives that can suppress side reactions.

  • Uronium/Guanidinium Reagents (e.g., HATU, HBTU): These are highly efficient coupling reagents, particularly for sterically hindered amino acids, and can significantly improve yields.[1][6]

Q3: My reaction is sluggish and does not go to completion, even with a potent coupling reagent. What can I do?

For sterically hindered couplings, reaction kinetics can be slow. Consider the following optimization strategies:

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. However, be mindful of potential side reactions or degradation of starting materials and products at elevated temperatures. A typical temperature range for this reaction is 55-65°C.[5]

  • Optimize Solvent Choice: The solvent can play a crucial role. Aprotic polar solvents like acetonitrile, DMF, or DCM are commonly used. Acetonitrile has been reported to give excellent yield and purity.[5]

  • Choice of Base: When using the hydrochloride salt of pipecolic acid, a base is required to neutralize the HCl and deprotonate the amine. A non-nucleophilic organic base like pyridine or triethylamine is often employed.[3]

  • Increase Reaction Time: Due to steric hindrance, these reactions may require longer reaction times than typical amide couplings. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Q4: I am observing significant impurity formation. What are the potential side products and how can I minimize them?

Side reactions can lower your yield and complicate purification. Common side products include:

  • Hydrolysis of the Acyl Chloride: If a two-step process involving the isolation of the acyl chloride is used, or if there is moisture in the one-pot reaction, the acyl chloride can hydrolyze back to pipecolic acid. Ensure strictly anhydrous conditions.

  • Side Reactions of Coupling Reagents: Some coupling reagents can lead to the formation of byproducts that are difficult to remove. Refer to the literature for the specific coupling reagent you are using to understand its potential side reactions.

  • Racemization: While less of a concern when starting with enantiomerically pure (S)-pipecolic acid, harsh reaction conditions (e.g., high temperatures, strong bases) can potentially lead to some degree of racemization. Use the mildest effective conditions and consider additives known to suppress racemization, such as HOBt or OxymaPure.[2]

N-Alkylation Stage

Q5: I am having trouble with the N-alkylation of (S)-2',6'-pipecoloxylidide. The reaction is incomplete. What should I try?

Incomplete N-alkylation can be due to several factors:

  • Insufficient Reactivity of the Alkylating Agent: Alkyl chlorides are less reactive than bromides, which are less reactive than iodides. If using a less reactive alkyl halide, consider switching to a more reactive one or adding a catalytic amount of sodium or potassium iodide to promote the reaction via the Finkelstein reaction.

  • Poor Solubility of the Base: The base, often potassium carbonate, may have poor solubility in the reaction solvent, leading to a slow reaction. Using a more soluble base like cesium carbonate or employing a phase-transfer catalyst can improve the reaction rate.[7][8]

  • Suboptimal Solvent: Aprotic polar solvents like DMF or acetonitrile are typically used. Ensure the solvent is anhydrous, as water can react with the alkylating agent.

  • Insufficient Temperature: N-alkylation of amides can require elevated temperatures. Gradually increase the temperature while monitoring the reaction for any signs of degradation.

Q6: I am observing the formation of multiple products during N-alkylation. What could be the cause?

The most common issue leading to multiple products is over-alkylation . While less common for secondary amides compared to primary amines, it can still occur under forcing conditions. To minimize this:

  • Control Stoichiometry: Use a slight excess of the alkylating agent (e.g., 1.1-1.2 equivalents).

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which can favor mono-alkylation.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can improve selectivity, though it may require a longer reaction time.[9]

Purification and Analysis

Q7: My crude product is an oil and is difficult to purify. How can I obtain a solid product?

Oiling out can be a problem during purification. Here are some tips:

  • Recrystallization Solvent Screening: The choice of solvent is crucial for successful recrystallization. For (S)-2',6'-pipecoloxylidide, solvents like toluene and cyclohexane have been reported to be effective.[3][5] A mixture of solvents, such as ethanol/water, can also be effective.[10] Experiment with different solvents and solvent mixtures on a small scale to find the optimal conditions.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

  • Scratching the Flask: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solvent-air interface can induce crystallization.

  • Seeding: Adding a small crystal of the pure product to the cooled solution can initiate crystallization.

Q8: What analytical methods are suitable for monitoring the reaction and assessing the purity of (S)-2',6'-pipecoloxylidide?

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful technique for determining the purity of the product and quantifying any impurities. A reversed-phase C18 column is commonly used.[11][12]

  • Gas Chromatography (GC): For determining the enantiomeric purity, the product can be derivatized (e.g., with (-)-camphanic acid chloride) and analyzed by GC.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and intermediates.[3]

  • Mass Spectrometry (MS): Provides information on the molecular weight of the product and can be coupled with LC or GC for impurity identification.

Data Presentation

Table 1: Comparison of Coupling Reagents for Amide Bond Formation

Coupling Reagent/MethodSolventTemperature (°C)Reported Yield (%)Purity (%)Reference
PCl₅Acetyl ChlorideRT~60Not Specified[3]
SOCl₂Toluene48 ± 2Not SpecifiedNot SpecifiedNot Specified
Oxalyl Chloride/PyridineDichloromethane-5 to 20~72>99.5 (after recrystallization)[3]
PPh₃/C₂Cl₆Acetonitrile55-6588>99.8 (after recrystallization)[5]

Table 2: Conditions for N-Alkylation of (S)-2',6'-Pipecoloxylidide to Ropivacaine

Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Reference
1-BromopropaneK₂CO₃/NaI4-Methyl-2-pentanone1006[13]
1-BromopropaneK₂CO₃IsopropanolReflux12Not Specified

Experimental Protocols

Protocol 1: Amide Coupling using PPh₃/C₂Cl₆ [5]

  • To a solution of triphenylphosphine (1.1 eq.) and hexachloroethane (1.1 eq.) in anhydrous acetonitrile, add (S)-pipecolic acid hydrochloride (1.0 eq.).

  • Stir the mixture at 55-65°C for 3 hours.

  • Add 2,6-dimethylaniline (1.0 eq.) dropwise over 30 minutes.

  • Continue stirring at 55-65°C for 5 hours.

  • Cool the reaction mixture to room temperature and stir for an additional 3 hours.

  • Filter the resulting solid (the hydrochloride salt of the product) and wash with acetonitrile.

  • To obtain the free base, suspend the solid in a mixture of dichloromethane and water and basify with a 50% NaOH solution.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from cyclohexane to obtain pure (S)-2',6'-pipecoloxylidide.

Protocol 2: N-Alkylation to form Ropivacaine [13]

  • Dissolve (S)-2',6'-pipecoloxylidide (1.0 eq.) in 4-methyl-2-pentanone.

  • Add potassium carbonate (1.2 eq.), sodium iodide (0.1 eq.), and 1-bromopropane (1.2 eq.).

  • Heat the mixture to 100°C and stir for 6 hours.

  • Cool the reaction to 60°C and wash with water.

  • Separate the organic phase and adjust the temperature to 40°C.

  • Add concentrated HCl to precipitate the hydrochloride salt of ropivacaine.

  • Cool the slurry to 20°C, filter the solid, and dry.

  • Recrystallize the crude product from an acetone/water mixture for further purification.

Mandatory Visualizations

troubleshooting_amide_coupling start Low Yield in Amide Coupling check_activation Is Carboxylic Acid Activation Complete? start->check_activation check_amine Is the Amine Nucleophilic? check_activation->check_amine Yes solution_activation Use a more potent coupling reagent (e.g., HATU, PPh3/C2Cl6). Increase stoichiometry of activating agent. check_activation->solution_activation No check_conditions Are Reaction Conditions Optimal? check_amine->check_conditions Yes solution_amine Add a non-nucleophilic base (e.g., pyridine, DIPEA). Form the salt of the amine first. check_amine->solution_amine No check_water Is the Reaction Anhydrous? check_conditions->check_water Yes solution_conditions Increase temperature (e.g., 55-65°C). Optimize solvent (e.g., acetonitrile). Increase reaction time. check_conditions->solution_conditions No solution_water Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere. check_water->solution_water No success Improved Yield check_water->success Yes solution_activation->success solution_amine->success solution_conditions->success solution_water->success

Caption: Troubleshooting workflow for low yield in the amide coupling stage.

troubleshooting_n_alkylation start Incomplete N-Alkylation check_alkylating_agent Is the Alkylating Agent Reactive Enough? start->check_alkylating_agent check_base Is the Base Effective? check_alkylating_agent->check_base Yes solution_alkylating_agent Switch from R-Cl to R-Br or R-I. Add catalytic NaI or KI. check_alkylating_agent->solution_alkylating_agent No check_conditions Are Reaction Conditions Optimal? check_base->check_conditions Yes solution_base Use a more soluble base (e.g., Cs2CO3). Use a phase-transfer catalyst. check_base->solution_base No check_side_reactions Are there side reactions (e.g., over-alkylation)? check_conditions->check_side_reactions Yes solution_conditions Increase temperature. Use an appropriate aprotic polar solvent (e.g., DMF, ACN). check_conditions->solution_conditions No solution_side_reactions Control stoichiometry of alkylating agent. Add alkylating agent slowly. Lower reaction temperature. check_side_reactions->solution_side_reactions Yes success Improved Yield and Purity check_side_reactions->success No solution_alkylating_agent->success solution_base->success solution_conditions->success solution_side_reactions->success

Caption: Troubleshooting guide for the N-alkylation of (S)-2',6'-pipecoloxylidide.

References

Technical Support Center: (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide (Ropivacaine) Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide, commonly known as Ropivacaine, in solution. The information provided will help in preventing its degradation and ensuring the integrity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of Ropivacaine in solution?

A1: Ropivacaine in solution is susceptible to degradation primarily due to factors such as pH, temperature, light exposure, and the presence of oxidizing agents.[1] Extreme pH conditions (both acidic and basic), elevated temperatures, and exposure to UV or fluorescent light can accelerate the degradation process.

Q2: What are the major degradation products of Ropivacaine?

A2: The primary degradation pathways for Ropivacaine are N-dealkylation and aromatic hydroxylation.[2] The major metabolites and likely degradation products identified are 3-hydroxy-ropivacaine and 2',6'-pipecoloxylidide (PPX).[2] Under strong alkaline conditions, hydrolysis can lead to the formation of 2,6-dimethylaniline.[3]

Q3: How can I prevent the precipitation of Ropivacaine in my solution?

A3: Ropivacaine may precipitate at alkaline pH. To prevent this, maintain the pH of the solution within its stable range, which is generally acidic to neutral. Commercial formulations of Ropivacaine hydrochloride are typically acidic.[4] Avoid adding strong bases or buffers that would significantly raise the pH.

Q4: What are the recommended storage conditions for Ropivacaine solutions?

A4: To minimize degradation, Ropivacaine solutions should be stored in a cool, dark place. Refrigeration at 2-8°C is often recommended.[5] Solutions should be protected from light by using amber-colored vials or by wrapping the container in aluminum foil. Avoid freezing the solution, as this may affect its stability.

Q5: Is Ropivacaine compatible with other drugs in solution?

A5: The compatibility of Ropivacaine with other drugs depends on the specific drug and the formulation. For instance, it has been shown to be stable in mixtures with some analgesics like morphine and fentanyl under specific conditions.[5] However, incompatibilities can arise due to pH changes or chemical reactions. It is crucial to consult compatibility studies or perform your own analysis before mixing Ropivacaine with other substances.

Troubleshooting Guides

Issue 1: Unexpected Loss of Ropivacaine Potency in Solution

Possible Causes and Solutions:

CauseTroubleshooting Steps
pH Shift - Measure the pH of your solution. Ropivacaine is more stable in acidic to slightly acidic conditions. An increase in pH can lead to degradation and precipitation. - If necessary, adjust the pH using a compatible acidic buffer.
Elevated Temperature - Ensure the solution is stored at the recommended temperature (typically 2-8°C). - Avoid exposing the solution to high temperatures during experimental procedures.
Light Exposure - Store the solution in a light-protected container (e.g., amber vial). - Minimize exposure to ambient and UV light during handling.
Oxidation - If oxidative degradation is suspected, consider preparing solutions with deoxygenated solvents. - Purging the solution with an inert gas like nitrogen or argon can help minimize oxidation.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (HPLC)

Possible Causes and Solutions:

CauseTroubleshooting Steps
Degradation Products - Compare the retention times of the unknown peaks with those of known Ropivacaine degradation products (e.g., 3-hydroxy-ropivacaine, 2',6'-pipecoloxylidide). - Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and confirm their retention times.
Contamination - Ensure all glassware and equipment are thoroughly cleaned. - Analyze a blank solvent injection to rule out contamination from the HPLC system or solvent.
Excipient Interference - If working with a formulated product, check for potential interference from excipients. Analyze a placebo formulation if available.

Quantitative Data on Ropivacaine Degradation

The following table summarizes the known degradation behavior of Ropivacaine under various stress conditions. This data is compiled from multiple sources and should be used as a general guideline. Specific degradation rates will depend on the exact experimental conditions.

Stress ConditionReagent/DetailsTemperatureDurationObservation
Acid Hydrolysis 1 M HClReflux12 hoursStable
Base Hydrolysis 1 M NaOHReflux12 hoursSignificant degradation, formation of 2,6-dimethylaniline
Oxidation 3% H₂O₂Room Temperature12 hoursStable
Thermal Degradation Dry Heat90°C-Stable
Photodegradation UV light (254 nm)Ambient-Potential for degradation
Photodegradation SunlightAmbientExtendedPotential for degradation

Experimental Protocols

Protocol 1: Forced Degradation Study of Ropivacaine in Solution

This protocol outlines the steps to intentionally degrade Ropivacaine under various stress conditions to identify potential degradation products and validate a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Ropivacaine hydrochloride in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 80°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the solution at 80°C for 24 hours. Neutralize the solution with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the powdered drug in a petri dish and expose it to 105°C in a hot air oven for 24 hours. Dissolve the treated powder in the solvent to the original concentration.

  • Photolytic Degradation: Expose the stock solution in a transparent container to UV light (254 nm) and fluorescent light for a specified period (e.g., 24 hours) in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • After the specified stress period, dilute the samples to a suitable concentration for analysis.

  • Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for Ropivacaine

This protocol provides a general framework for an HPLC method capable of separating Ropivacaine from its degradation products. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. A common starting point is a 60:40 (v/v) ratio of buffer to acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for stability testing.

Visualizations

Degradation_Pathway Ropivacaine (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide (Ropivacaine) N_Dealkylation N-Dealkylation Ropivacaine->N_Dealkylation CYP3A4 Aromatic_Hydroxylation Aromatic Hydroxylation Ropivacaine->Aromatic_Hydroxylation CYP1A2 Hydrolysis Alkaline Hydrolysis Ropivacaine->Hydrolysis Strong Base (e.g., NaOH) PPX 2',6'-Pipecoloxylidide (PPX) N_Dealkylation->PPX OH_Ropivacaine 3-Hydroxy-ropivacaine Aromatic_Hydroxylation->OH_Ropivacaine Dimethylaniline 2,6-Dimethylaniline Hydrolysis->Dimethylaniline

Caption: Major degradation pathways of Ropivacaine.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep_Stock Prepare Ropivacaine Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1 M HCl, 80°C) Prep_Stock->Acid Base Base Hydrolysis (1 M NaOH, 80°C) Prep_Stock->Base Oxidation Oxidation (30% H2O2, RT) Prep_Stock->Oxidation Thermal Thermal (105°C) Prep_Stock->Thermal Photo Photolytic (UV/Vis Light) Prep_Stock->Photo Dilute Dilute Samples Acid->Dilute Base->Dilute Oxidation->Dilute Thermal->Dilute Photo->Dilute HPLC HPLC Analysis Dilute->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study of Ropivacaine.

Troubleshooting_Logic Start Issue: Loss of Potency or Unexpected Peaks Check_Storage Check Storage Conditions (Temp, Light) Start->Check_Storage Check_pH Measure Solution pH Check_Storage->Check_pH Correct Improper_Storage Solution: Store at 2-8°C, Protect from Light Check_Storage->Improper_Storage Incorrect Check_Purity Analyze Control Sample Check_pH->Check_Purity Optimal Incorrect_pH Solution: Adjust pH to Acidic/Neutral Range Check_pH->Incorrect_pH Alkaline Degradation_Suspected Action: Perform Forced Degradation Study Check_Purity->Degradation_Suspected Control is Degraded Contamination Solution: Use Clean Glassware, Check Solvents Check_Purity->Contamination Control is Pure

Caption: Troubleshooting decision tree for Ropivacaine solution instability.

References

Technical Support Center: Synthesis of Ropivacaine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Ropivacaine intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the key intermediates in the synthesis of Ropivacaine?

A1: The primary intermediates in the most common synthetic routes for Ropivacaine are (S)-pipecolic acid (or its corresponding acid chloride hydrochloride) and (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, also known as (S)-2',6'-pipecoloxylidide.

Q2: What are the main synthetic strategies for obtaining (S)-2',6'-pipecoloxylidide?

A2: There are two main strategies:

  • Direct amidation of (S)-pipecolic acid: This involves coupling (S)-pipecolic acid with 2,6-dimethylaniline using a coupling agent or after converting the carboxylic acid to a more reactive species like an acid chloride.

  • Resolution of racemic 2',6'-pipecoloxylidide: This route starts with the synthesis of the racemic mixture of 2',6'-pipecoloxylidide, which is then resolved to isolate the desired (S)-enantiomer, often using a chiral resolving agent like (-)-dibenzoyl-L-tartaric acid.[1]

Q3: What are the common challenges in the N-alkylation of (S)-2',6'-pipecoloxylidide with n-propyl bromide?

A3: The N-alkylation step can present challenges such as slow reaction rates, the need for an appropriate base and solvent system, and the potential for side reactions. The reaction typically requires heating and the use of a base like potassium carbonate to proceed efficiently.[1]

Troubleshooting Guide

Synthesis of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (Intermediate A)

Problem 1: Low yield in the amidation of (S)-pipecolic acid with 2,6-dimethylaniline.

Possible Cause Troubleshooting Suggestion
Incomplete activation of the carboxylic acid.Ensure complete conversion of (S)-pipecolic acid to its acid chloride using a sufficient amount of a chlorinating agent like thionyl chloride or oxalyl chloride. The reaction with thionyl chloride can be carried out at elevated temperatures (e.g., 55°C) to ensure completion.[2]
Use of hazardous chlorinating agents.Consider alternative, safer coupling reagents. A process using triphenylphosphine and hexachloroethane has been reported as a simpler and safer alternative to phosphorus pentachloride or thionyl chloride, which generate harmful HCl gas.[3]
Inefficient coupling reaction.Optimize reaction conditions such as temperature and reaction time. The condensation with 2,6-dimethylaniline can be performed at around 55°C for several hours.[3]
Difficult work-up and purification.A challenging work-up can lead to product loss. For instance, the use of coupling agents like dicyclohexylcarbodiimide (DCC) can make post-processing difficult.[4] Consider alternative work-up procedures, such as extraction and crystallization, to improve recovery.

Problem 2: Poor chiral purity of (S)-2',6'-pipecoloxylidide.

Possible Cause Troubleshooting Suggestion
Racemization during the reaction.Harsh reaction conditions (e.g., high temperatures or extreme pH) can sometimes lead to racemization. Monitor reaction conditions carefully.
Incomplete resolution of the racemic mixture.If using a resolution strategy, ensure the optimal amount of resolving agent is used. The choice of solvent is also critical for efficient crystallization of the desired diastereomeric salt. Isopropanol is a commonly used solvent for resolution with (-)-dibenzoyl-L-tartaric acid.[3]
Inefficient purification.Recrystallization is often necessary to enhance the enantiomeric purity. A single recrystallization can significantly improve the chiral purity to >99.5% ee.[1]
Synthesis of Ropivacaine (N-alkylation of Intermediate A)

Problem 3: Incomplete N-alkylation reaction with n-propyl bromide.

Possible Cause Troubleshooting Suggestion
Insufficient reactivity of the alkylating agent.While n-propyl bromide is commonly used, ensure its quality and consider using a catalytic amount of an iodide salt (e.g., NaI) to promote the reaction.[1]
Inappropriate base or solvent.The choice of base and solvent is crucial. A combination of potassium carbonate as the base and a solvent like 4-methyl-2-pentanone (MIBK) has been shown to be effective.[1] Isopropanol can also be used as a solvent.[3]
Low reaction temperature.The N-alkylation reaction typically requires heating. Refluxing the reaction mixture is a common practice to drive the reaction to completion.[3]

Problem 4: Formation of impurities during synthesis.

Possible Cause Troubleshooting Suggestion
Impurity F (Acetone Adduct) This impurity, (8aS)-2-(2,6-dimethylphenyl)-3,3-dimethylhexahydroimidazo[1,5-a]pyridin-1(5H)-one, can form when acetone is used as a solvent, particularly in the presence of an acid.[5][6] To avoid its formation, use non-ketonic solvents throughout the synthesis and purification steps.[6]
Unreacted starting materials Monitor the reaction progress using techniques like TLC or HPLC to ensure complete conversion of the starting materials.
Side products from the alkylating agent Use the appropriate stoichiometry of n-propyl bromide to minimize potential side reactions.

Experimental Protocols

Protocol 1: Synthesis of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (Intermediate A) via Amidation

This protocol is based on a method utilizing triphenylphosphine and hexachloroethane.[3]

  • To a solution of acetonitrile (900 mL) and hexachloroethane (78.9 g, 0.33 mol), add triphenylphosphine (87.4 g, 0.33 mol) and stir at room temperature for 1 hour.

  • Add (S)-pipecolic acid hydrochloride (50 g, 0.3 mol) and stir the mixture at 55°C for 3 hours.

  • Add 2,6-dimethylaniline (37 g, 0.3 mol) dropwise over 30 minutes and continue stirring at 55°C for 5 hours.

  • Cool the reaction mixture to room temperature and stir for 3 hours.

  • Filter the resulting solid and wash it with acetonitrile (100 mL).

  • Suspend the solid in a mixture of purified water (200 mL) and ethyl acetate (200 mL) and adjust the pH to 11 with an aqueous sodium hydroxide solution.

  • Separate the aqueous layer and extract it once more with ethyl acetate (100 mL).

  • Combine the organic layers, wash with saturated brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Distill off the solvent under reduced pressure.

  • To the residue, add ethyl acetate (18 mL) and cyclohexane (114 mL) and reflux for 30 minutes.

  • Cool the mixture to room temperature, stir for 1 hour, and filter the resulting crystals to obtain (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide.

Protocol 2: N-alkylation of (S)-2',6'-pipecoloxylidide to form Ropivacaine

This protocol is adapted from a procedure using potassium carbonate and n-propyl bromide.[3]

  • Suspend (S)-2',6'-pipecoloxylidide (4 g, 17.2 mmol) in isopropanol (28 mL).

  • Add potassium carbonate (4.75 g, 34.2 mmol) and 1-bromopropane (4.25 g, 34.2 mmol).

  • Reflux the mixture for 12 hours.

  • Distill the reaction solution under reduced pressure to remove the solvent.

  • To the residue, add purified water (50 mL) and stir for 1 hour.

  • Filter the resulting crystals and wash them with purified water (30 mL).

  • Dry the product under vacuum at 60°C to obtain Ropivacaine as white crystals.

Quantitative Data Summary

Intermediate/Product Synthetic Step Reagents and Conditions Yield (%) Purity (%) Reference
(S)-2',6'-pipecoloxylidideAmidation(S)-pipecolic acid HCl, 2,6-dimethylaniline, PPh3, C2Cl6, acetonitrile, 55°CHighHigh[3]
RopivacaineN-alkylation(S)-2',6'-pipecoloxylidide, n-propyl bromide, K2CO3, isopropanol, refluxHigh-[3]
Ropivacaine HCl monohydrateOverall from racemic 2',6'-pipecoloxylidideResolution, alkylation, crystallization50>99.5 ee[1]

Visualizations

experimental_workflow_synthesis_intermediate_A cluster_step1 Step 1: Activation cluster_step2 Step 2: Amidation cluster_step3 Step 3: Work-up & Purification start Start: (S)-pipecolic acid HCl activation Activation with PPh3/C2Cl6 in Acetonitrile start->activation Stir at RT, 1h amidation Amidation with 2,6-dimethylaniline activation->amidation 55°C, 5h workup Aqueous work-up (pH adjustment) amidation->workup crystallization Crystallization (Ethyl acetate/Cyclohexane) workup->crystallization end End: (S)-2',6'-pipecoloxylidide crystallization->end logical_relationship_impurity_F intermediate_A (S)-2',6'-pipecoloxylidide impurity_F Impurity F (Acetone Adduct) intermediate_A->impurity_F acetone Acetone (Solvent) acetone->impurity_F acid Acidic Conditions acid->impurity_F avoidance Use Non-Ketonic Solvents impurity_F->avoidance Avoidance Strategy

References

Technical Support Center: Improving Purity of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers encountering purity challenges with (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide. Below are troubleshooting guides and frequently asked questions (FAQs) to address common issues during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in the synthesis of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide?

A1: The most common impurities encountered during the synthesis of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide include:

  • Unreacted Starting Materials: Primarily 2,6-dimethylaniline.

  • The Undesired (R)-enantiomer: The stereoisomer of the target compound.

  • Side-Reaction Byproducts: Depending on the synthetic route, these can include various related substances.

Q2: What is the expected purity of commercially available (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide?

A2: Commercially available (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide typically has a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[1] Pharmaceutical-grade material can achieve purity levels greater than 99.5%.

Q3: Which analytical techniques are recommended for assessing the purity of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide?

A3: The following analytical methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying chemical purity and separating the target compound from starting materials and byproducts. A reversed-phase C18 column is often suitable.

  • Chiral HPLC: Essential for determining the enantiomeric purity and quantifying the amount of the undesired (R)-enantiomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can help identify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can aid in the identification of unknown impurities.

Troubleshooting Guides

Issue 1: Low Purity Due to Residual 2,6-Dimethylaniline

Symptoms:

  • The final product has a lower than expected melting point.

  • NMR or HPLC analysis shows the presence of peaks corresponding to 2,6-dimethylaniline.

Root Causes:

  • Incomplete reaction during the amide coupling step.

  • Inefficient purification to remove the unreacted amine.

Solutions:

  • Reaction Optimization:

    • Ensure a slight excess of the activated piperidine-2-carboxylic acid derivative is used to drive the reaction to completion.

    • Verify the quality of coupling reagents.

    • Optimize reaction time and temperature.

  • Purification Strategy: Recrystallization Recrystallization is an effective method for removing 2,6-dimethylaniline.

    Experimental Protocol: Recrystallization

    • Solvent Selection: A common solvent system is a mixture of a good solvent (e.g., isopropanol, ethyl acetate) and an anti-solvent (e.g., hexane).

    • Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent.

    • Crystallization: Slowly add the "anti-solvent" to the hot solution until turbidity is observed.

    • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

    • Drying: Dry the purified crystals under vacuum.

    Data Presentation: Recrystallization Solvent Systems

Good SolventAnti-SolventTypical Ratio (Good:Anti)Expected Purity
IsopropanolHexane1:2 to 1:4>99%
Ethyl AcetateHexane1:3 to 1:5>99%

  • Visualization: Recrystallization Workflow

    Recrystallization_Workflow Crude_Product Crude Product (with 2,6-dimethylaniline) Dissolution Dissolve in minimal hot solvent Crude_Product->Dissolution Add_Antisolvent Add anti-solvent to turbidity Dissolution->Add_Antisolvent Cooling Slow Cooling & Ice Bath Add_Antisolvent->Cooling Filtration Vacuum Filtration Cooling->Filtration Pure_Crystals Pure (S)-enantiomer (>99%) Filtration->Pure_Crystals Mother_Liquor Mother Liquor (contains impurities) Filtration->Mother_Liquor

    Caption: Workflow for the purification of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide via recrystallization.

Issue 2: Low Enantiomeric Purity (Presence of (R)-enantiomer)

Symptoms:

  • Chiral HPLC analysis indicates the presence of the (R)-enantiomer, resulting in an enantiomeric excess (ee) below the desired specification (e.g., <99% ee).

Root Causes:

  • Use of a racemic or partially resolved starting material (piperidine-2-carboxylic acid).

  • Racemization during the synthesis.

Solution: Chiral Resolution via Diastereomeric Salt Formation

This technique involves reacting the racemic or partially resolved amine with a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by crystallization.

Experimental Protocol: Chiral Resolution with Tartaric Acid

  • Salt Formation: Dissolve the mixture of enantiomers in a suitable solvent such as ethanol or isopropanol. Add an equimolar amount of a chiral resolving agent, such as L-(-)-tartaric acid or D-(+)-tartaric acid, dissolved in the same solvent.

  • Selective Crystallization: The diastereomeric salt of one enantiomer will be less soluble and will preferentially crystallize out of the solution upon cooling. The choice of L- or D-tartaric acid will determine which enantiomer crystallizes.

  • Isolation of Diastereomeric Salt: Collect the crystallized diastereomeric salt by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

  • Liberation of the Free Base: Dissolve the purified diastereomeric salt in water and basify the solution (e.g., with NaOH) to liberate the free (S)-enantiomer.

  • Extraction: Extract the pure (S)-enantiomer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and remove the solvent under reduced pressure to obtain the purified (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide.

  • Visualization: Chiral Resolution Workflow

    Chiral_Resolution_Workflow Racemic_Mixture Racemic Mixture (S)- and (R)-enantiomers Add_Chiral_Acid Add Chiral Acid (e.g., L-Tartaric Acid) Racemic_Mixture->Add_Chiral_Acid Diastereomeric_Salts Formation of Diastereomeric Salts Add_Chiral_Acid->Diastereomeric_Salts Selective_Crystallization Selective Crystallization Diastereomeric_Salts->Selective_Crystallization Less_Soluble_Salt Less Soluble Salt (e.g., (S)-enantiomer salt) Selective_Crystallization->Less_Soluble_Salt More_Soluble_Salt More Soluble Salt (in mother liquor) Selective_Crystallization->More_Soluble_Salt Liberation Liberate Free Base (add NaOH) Less_Soluble_Salt->Liberation Extraction Organic Extraction Liberation->Extraction Pure_S_Enantiomer Pure (S)-enantiomer (>99% ee) Extraction->Pure_S_Enantiomer

    Caption: Workflow for the chiral resolution of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide.

Analytical Methodologies

HPLC Method for Purity Assessment

A robust HPLC method is crucial for monitoring the purification process and for final quality control.

Experimental Protocol: Reversed-Phase HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Data Presentation: Expected Retention Times

CompoundApproximate Retention Time (min)
2,6-Dimethylaniline8-10
(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide15-18

  • Visualization: Troubleshooting Logic

    Troubleshooting_Logic Start Analyze Purity by HPLC/Chiral HPLC Check_Purity Purity < 99%? Start->Check_Purity Check_Chiral_Purity Chiral Purity < 99% ee? Check_Purity->Check_Chiral_Purity No Impurity_Present Chemical Impurity (e.g., starting material) Check_Purity->Impurity_Present Yes Final_Product Final Product (Meets Specification) Check_Chiral_Purity->Final_Product No Enantiomer_Present (R)-enantiomer Present Check_Chiral_Purity->Enantiomer_Present Yes Recrystallize Perform Recrystallization Recrystallize->Start Chiral_Resolution Perform Chiral Resolution Chiral_Resolution->Start Impurity_Present->Recrystallize Enantiomer_Present->Chiral_Resolution

    Caption: A decision tree for troubleshooting the purity of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide.

References

Technical Support Center: N-Despropyl Ropivacaine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce experimental variability when working with N-Despropyl Ropivacaine.

Frequently Asked Questions (FAQs)

Q1: What is N-Despropyl Ropivacaine?

A1: N-Despropyl Ropivacaine is a primary metabolite and impurity of the local anesthetic, Ropivacaine.[1][2] It is formed through the N-dealkylation of Ropivacaine, a process primarily mediated by the cytochrome P450 enzyme CYP3A4.[3][4]

Q2: What are the common analytical methods for detecting N-Despropyl Ropivacaine?

A2: While specific methods for N-Despropyl Ropivacaine are not extensively detailed in the provided literature, analytical techniques used for its parent compound, Ropivacaine, are applicable. These include High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS), with the latter offering higher sensitivity and selectivity.[3]

Q3: What are the potential sources of variability in experiments involving N-Despropyl Ropivacaine?

A3: Experimental variability can arise from several factors, including:

  • Sample Preparation: Inconsistent extraction efficiency, pH adjustments, and sample handling.

  • Metabolic Instability: Degradation of the analyte by enzymatic activity in biological samples.

  • Chemical Stability: Degradation due to improper storage conditions such as temperature and pH.[5]

  • Analytical Instrumentation: Fluctuations in instrument performance, calibration issues, and detector sensitivity.

  • Reagent Quality: Purity of standards, solvents, and other chemicals.

Q4: How can I minimize variability in my results?

A4: To minimize variability, it is crucial to standardize protocols, use high-purity reagents and reference standards, ensure proper sample handling and storage, and regularly calibrate and maintain analytical instruments. Implementing a robust quality control system with blanks, calibrators, and quality control samples is also essential.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of N-Despropyl Ropivacaine.

Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
Potential Cause Troubleshooting Step
Inappropriate Mobile Phase Optimize the mobile phase composition, including organic solvent ratio and pH. For amine-containing compounds like N-Despropyl Ropivacaine, a slightly basic pH might improve peak shape.
Column Degradation Flush the column with a strong solvent or replace it if performance does not improve. Ensure the mobile phase pH is within the column's stable range.
Sample Overload Reduce the injection volume or dilute the sample.
Contamination Clean the injector and guard column. Use fresh, high-purity mobile phase solvents.
Issue 2: Low Analyte Recovery During Sample Preparation
Potential Cause Troubleshooting Step
Inefficient Extraction Optimize the extraction solvent and technique (e.g., liquid-liquid extraction, solid-phase extraction). Adjust the sample pH to ensure the analyte is in a non-ionized state for better extraction into an organic solvent.
Analyte Adsorption Use silanized glassware or polypropylene tubes to minimize adsorption to container surfaces.
Analyte Degradation Process samples on ice and add protease or esterase inhibitors if enzymatic degradation is suspected. Ensure storage conditions are appropriate to maintain stability.
Issue 3: Inconsistent Results in Metabolism Studies
Potential Cause Troubleshooting Step
Variable Enzyme Activity Ensure consistent protein concentrations (e.g., microsomes, S9 fraction) across experiments. Pre-incubate enzymes and use fresh cofactor solutions.
Substrate Concentration Issues Verify the concentration of the parent drug (Ropivacaine) and ensure it is within the linear range of the enzyme's activity.
Matrix Effects in LC-MS/MS Use an appropriate internal standard (ideally, a stable isotope-labeled version of the analyte). Perform matrix effect experiments to assess and mitigate ion suppression or enhancement.

Experimental Protocols

Protocol 1: Generic HPLC-UV Method for N-Despropyl Ropivacaine Quantification
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM, pH 7.0) in an isocratic or gradient elution. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector at a wavelength of approximately 263 nm (based on Ropivacaine's chromophore).

  • Column Temperature: 30 °C.

  • Standard Preparation: Prepare stock solutions of N-Despropyl Ropivacaine in methanol or acetonitrile and create a calibration curve by diluting the stock solution in the mobile phase.

Protocol 2: Sample Preparation from Plasma using Liquid-Liquid Extraction (LLE)
  • To 500 µL of plasma, add an internal standard.

  • Alkalinize the sample by adding a small volume of a basic solution (e.g., 1 M NaOH) to raise the pH above the pKa of N-Despropyl Ropivacaine.

  • Add 3 mL of an organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of hexane and isoamyl alcohol).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the HPLC or LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plasma) Internal_Standard Add Internal Standard Sample_Collection->Internal_Standard Extraction Liquid-Liquid or Solid-Phase Extraction Internal_Standard->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC_Separation HPLC Separation Reconstitution->HPLC_Separation Detection UV or MS/MS Detection HPLC_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Concentration Quantification Calibration_Curve->Quantification

Caption: A typical experimental workflow for the quantification of N-Despropyl Ropivacaine.

Variability_Sources cluster_sample Sample Handling & Preparation cluster_analytical Analytical Method cluster_reagents Reagents & Standards Variability Experimental Variability Collection Inconsistent Sample Collection/Storage Variability->Collection Extraction Variable Extraction Efficiency Variability->Extraction pH Incorrect pH Adjustment Variability->pH Degradation Analyte Degradation (Enzymatic/Chemical) Variability->Degradation Instrument Instrument Fluctuation Variability->Instrument Column Column Performance Variability->Column Mobile_Phase Mobile Phase Preparation Variability->Mobile_Phase Integration Inconsistent Peak Integration Variability->Integration Purity Standard/Reagent Purity Variability->Purity Concentration Inaccurate Standard Concentrations Variability->Concentration Storage Improper Storage of Standards/Reagents Variability->Storage

Caption: Key sources of experimental variability in N-Despropyl Ropivacaine analysis.

References

Technical Support Center: Stability Testing of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide (Ropivacaine) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stability testing of Ropivacaine formulations. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide?

(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide is the chemical name for Ropivacaine, a long-acting local anesthetic of the amino amide type. It is the pure S-enantiomer, which is associated with reduced cardiotoxicity compared to its racemic mixture or other similar local anesthetics like bupivacaine.

Q2: What are the typical forced degradation conditions for Ropivacaine stability studies?

Forced degradation studies for Ropivacaine, in line with ICH guidelines, typically involve stressing the drug substance and product under various conditions to identify potential degradation products and pathways.[1] These conditions commonly include:

  • Acid Hydrolysis: e.g., 0.1 M HCl at elevated temperatures.

  • Base Hydrolysis (Alkaline): e.g., 0.1 M NaOH at elevated temperatures.

  • Oxidative Degradation: e.g., 3-30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: e.g., heating the solid drug or solution at temperatures ranging from 60°C to 105°C.

  • Photostability: Exposure to UV and visible light.

Q3: What are the known degradation products of Ropivacaine?

The primary degradation pathway for Ropivacaine is the hydrolysis of the amide bond, particularly under alkaline conditions, which yields 2,6-dimethylaniline.[2] Metabolic pathways suggest that other potential degradation products could include 3'-hydroxy-ropivacaine (from aromatic hydroxylation) and 2',6'-pipecoloxylidide (from N-dealkylation).[3][4]

Q4: How does pH affect the stability and analysis of Ropivacaine?

Ropivacaine is a basic compound with a pKa of approximately 8.1. The pH of the formulation and the HPLC mobile phase is critical.

  • Formulation Stability: In solution, the stability of Ropivacaine can be pH-dependent. Acidic conditions (pH 2-4) are generally preferred for HPLC mobile phases to ensure the compound is in its ionized form, which can lead to better peak shape and retention on reversed-phase columns.[5]

  • HPLC Analysis: For reversed-phase HPLC, maintaining the mobile phase pH at least 2 units below the pKa of Ropivacaine (i.e., pH < 6) is recommended to ensure consistent ionization and avoid peak tailing. Using a buffer is essential to control the pH and achieve reproducible results.

Q5: Are there any known incompatibilities of Ropivacaine with other drugs or excipients?

Yes, incompatibilities have been reported. For instance, crystal formation has been observed in mixtures of Ropivacaine and betamethasone, leading to a significant decrease in Ropivacaine concentration.[6] Therefore, it is crucial to perform compatibility studies when developing combination drug products.

Data Presentation: Summary of Forced Degradation Studies

The following table summarizes typical results from forced degradation studies on Ropivacaine. Note that the extent of degradation can vary significantly based on the exact conditions (concentration, temperature, duration).

Stress ConditionReagent/ConditionTimeTemperature% Degradation (Approx.)Major Degradation Products
Acid Hydrolysis 0.1 M HCl24 hours60°C5 - 15%Amide hydrolysis products
Base Hydrolysis 0.1 M NaOH4 hours100°C10 - 25%2,6-dimethylaniline[2]
Oxidation 3% H₂O₂24 hoursRoom Temp5 - 20%N-oxides, hydroxylated species
Thermal (Dry Heat) Solid State24 hours105°C< 5%Minimal degradation
Photolysis UV/Vis Light24 hoursRoom Temp< 10%Photolytic adducts

Note: The data presented is a generalized summary from various stability studies. Actual results will depend on the specific experimental conditions and formulation.

Experimental Protocols

Protocol 1: Stability-Indicating Reversed-Phase HPLC Method

This protocol outlines a typical stability-indicating RP-HPLC method for the quantification of Ropivacaine and the separation of its degradation products.

  • Instrumentation: HPLC system with UV or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of a phosphate buffer and an organic solvent (e.g., Acetonitrile:Methanol:0.01M Phosphate Buffer pH 4.0 in a ratio of 35:35:30 v/v/v).[6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25°C.

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of Ropivacaine reference standard in the mobile phase at a concentration of approximately 100 µg/mL.

  • Sample Preparation: Dilute the Ropivacaine formulation with the mobile phase to achieve a theoretical concentration of 100 µg/mL.

  • Forced Degradation Sample Preparation:

    • Acid: Mix 1 mL of Ropivacaine stock solution with 1 mL of 0.1 M HCl and heat at 60°C for a specified duration. Neutralize with 0.1 M NaOH before dilution.

    • Base: Mix 1 mL of Ropivacaine stock solution with 1 mL of 0.1 M NaOH and heat at 60°C for a specified duration. Neutralize with 0.1 M HCl before dilution.

    • Oxidative: Mix 1 mL of Ropivacaine stock solution with 1 mL of 3% H₂O₂ and keep at room temperature.

  • Analysis: Inject the standard, sample, and degraded solutions into the HPLC system and record the chromatograms.

  • Evaluation: Assess the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of Ropivacaine. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main Ropivacaine peak.

Troubleshooting Guides

Issue 1: Peak Tailing for Ropivacaine

Symptom: The Ropivacaine peak in the chromatogram is asymmetrical with a trailing edge.

Potential Cause Troubleshooting Action
Mobile Phase pH too high Ropivacaine is a basic compound (pKa ~8.1). If the mobile phase pH is close to or above the pKa, the compound can be partially in its neutral form, leading to interactions with residual silanols on the C18 column. Solution: Lower the mobile phase pH to 2.5-4.0 using a suitable buffer (e.g., phosphate or acetate) to ensure Ropivacaine is fully protonated.[5]
Secondary Interactions with Column Residual silanol groups on the silica backbone of the column can interact with the basic Ropivacaine molecule. Solution: Use a well-end-capped C18 column. Alternatively, add a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase to block the active silanol sites.[7]
Column Overload Injecting too high a concentration of the sample can lead to peak distortion. Solution: Dilute the sample and re-inject. If the peak shape improves, column overload was the issue.
Column Contamination/Void Accumulation of particulates on the column frit or a void in the packing material can cause peak distortion. Solution: First, try back-flushing the column. If this doesn't work, replace the column frit or the entire column. Using a guard column is highly recommended to protect the analytical column.
Issue 2: Poor Resolution Between Ropivacaine and Degradation Products

Symptom: Peaks for degradation products are not baseline-separated from the main Ropivacaine peak.

Potential Cause Troubleshooting Action
Inadequate Mobile Phase Composition The current mobile phase may not have sufficient selectivity for the analytes. Solution: Modify the organic-to-aqueous ratio. If using a single organic modifier (e.g., acetonitrile), try switching to or adding methanol, as this can alter selectivity. Adjusting the pH of the mobile phase can also change the retention times of ionizable degradation products.
Gradient Elution Needed For complex mixtures of degradation products with varying polarities, an isocratic method may not provide sufficient resolution. Solution: Develop a gradient elution method, starting with a higher aqueous content and gradually increasing the organic solvent percentage. This will help in retaining and separating more polar degradants while eluting the main peak and less polar degradants in a reasonable time with good peak shape.
Wrong Column Chemistry A standard C18 column might not be optimal for separating structurally similar compounds. Solution: Try a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity based on pi-pi or polar interactions.
Issue 3: Interference from Formulation Excipients

Symptom: Extraneous peaks are observed in the chromatogram of the formulation sample that are not present in the standard solution, potentially co-eluting with Ropivacaine or its degradants.

Potential Cause Troubleshooting Action
UV Absorbance of Excipients Some excipients used in injectable formulations (e.g., preservatives, antioxidants) may absorb at the detection wavelength. Solution: Inject a placebo (formulation without the active ingredient) to identify the peaks corresponding to the excipients. If there is co-elution, modify the chromatographic conditions (mobile phase, gradient, column) to resolve the interfering peaks. Using a PDA detector can help in assessing peak purity.
Excipient-Induced Degradation The excipient may be reacting with Ropivacaine. Solution: Analyze the placebo and the active formulation separately over time under stability conditions to confirm if the excipient is causing degradation.
Sample Matrix Effects High concentrations of excipients can affect the chromatographic behavior of the analyte. Solution: Dilute the sample further if the analyte concentration allows. If not, consider a sample preparation step like solid-phase extraction (SPE) to clean up the sample before injection.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation A Ropivacaine Formulation B Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) A->B C Control Sample (Unstressed) A->C D HPLC-UV/PDA Analysis B->D C->D E Assess Peak Purity & Resolution D->E F Quantify Ropivacaine & Degradants E->F G Identify Degradation Products (LC-MS if needed) F->G H Stability Report G->H

Caption: Workflow for Ropivacaine stability testing.

Potential Degradation Pathway

G cluster_hydrolysis Hydrolysis (Alkaline) cluster_oxidation Oxidation Ropivacaine (S)-N-(2,6-Dimethylphenyl) -2-piperidinecarboxamide (Ropivacaine) DP1 2,6-Dimethylaniline Ropivacaine->DP1 Amide Bond Cleavage DP2 (S)-Piperidine-2-carboxylic acid DP3 3'-Hydroxy-ropivacaine Ropivacaine->DP3 Aromatic Hydroxylation DP4 Ropivacaine N-oxide Ropivacaine->DP4 N-Oxidation

Caption: Potential degradation pathways for Ropivacaine.

Troubleshooting Logic for Peak Tailing

G Start Symptom: Peak Tailing Observed Check_pH Is mobile phase pH > 2 units below pKa (~8.1)? Start->Check_pH Adjust_pH Action: Lower mobile phase pH to 2.5-4.0 and add buffer. Check_pH->Adjust_pH No Check_Column Is a well-end-capped column being used? Check_pH->Check_Column Yes End Peak Shape Improved Adjust_pH->End Add_TEA Action: Add 0.1% Triethylamine (TEA) to mobile phase. Check_Column->Add_TEA No Check_Conc Is sample concentration high? Check_Column->Check_Conc Yes Add_TEA->End Dilute_Sample Action: Dilute sample and re-inject. Check_Conc->Dilute_Sample Yes Check_Guard Action: Remove guard column and inject. If resolved, replace guard. Check_Conc->Check_Guard No Dilute_Sample->End Check_Guard->End

Caption: Decision tree for troubleshooting peak tailing.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-2',6'-Pipecoloxylidide. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, analysis, and in vitro/in vivo experiments.

I. Synthesis and Purity

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in the synthesis of (S)-2',6'-Pipecoloxylidide?

A1: The synthesis of (S)-2',6'-Pipecoloxylidide, a key intermediate for local anesthetics like ropivacaine and bupivacaine, presents several challenges.[1] These include achieving a high yield and ensuring the desired stereospecificity (the (S)-enantiomer). The amide bond formation between (S)-pipecolic acid and 2,6-dimethylaniline is a critical step.[2] Common issues include side reactions that reduce the yield and the formation of the unwanted (R)-enantiomer, which can compromise the pharmacological profile of the final product. The use of hazardous reagents like thionyl chloride or phosphorus pentachloride in some traditional synthetic routes also poses safety and environmental concerns.[3]

Q2: How can I improve the yield and purity of my (S)-2',6'-Pipecoloxylidide synthesis?

A2: To improve yield and purity, consider the following:

  • Coupling Reagents: Utilizing modern coupling reagents can enhance efficiency and reduce side products.

  • Reaction Conditions: Optimizing reaction temperature and time is crucial. For instance, some methods suggest that maintaining a specific temperature range can minimize side reactions and improve yield.

  • Purification Techniques: Recrystallization is a common and effective method for purifying the final product. The choice of solvent for recrystallization is critical for obtaining high-purity crystals.

Q3: I am struggling with achieving the desired chiral purity. What are the key factors to consider?

A3: Achieving high enantiomeric excess for the (S)-isomer is a significant challenge. The resolution of racemic pipecolic acid or the direct use of enantiomerically pure starting material is a critical decision. If starting from a racemic mixture, the choice of resolving agent and the crystallization conditions are paramount. Even with a chiral starting material, racemization can occur under harsh reaction conditions (e.g., high temperatures or extreme pH). Careful monitoring of the reaction parameters is essential to maintain the desired stereochemistry.

Troubleshooting Guide: Synthesis
Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction; side product formation.Optimize reaction time and temperature. Consider using alternative coupling reagents. Ensure anhydrous conditions if required by the chosen synthetic route.
Low Chiral Purity Racemization during synthesis; inefficient resolution.If using a resolving agent, optimize the solvent system and crystallization time. Avoid harsh temperature and pH conditions. Consider using a chiral catalyst or starting with enantiomerically pure (S)-pipecolic acid.
Presence of Impurities Incomplete reaction; degradation of starting materials or product; side reactions.Purify starting materials before use. Employ appropriate purification techniques such as column chromatography or recrystallization for the final product. Characterize impurities using techniques like LC-MS to understand their origin.

II. Handling, Storage, and Stability

Frequently Asked Questions (FAQs)

Q4: What are the recommended storage conditions for (S)-2',6'-Pipecoloxylidide?

A4: (S)-2',6'-Pipecoloxylidide should be stored in a cool, dry, and dark place.[4] Recommended storage temperatures are typically between 2-8°C, with some sources suggesting storage in a freezer at -20°C for long-term stability.[4] It should be kept in a tightly sealed container to prevent moisture absorption and degradation.

Q5: Is (S)-2',6'-Pipecoloxylidide susceptible to degradation? What are the likely degradation pathways?

A5: Yes, like many pharmaceutical compounds, (S)-2',6'-Pipecoloxylidide can degrade under certain conditions. The amide bond is susceptible to hydrolysis under strongly acidic or basic conditions, which would lead to the formation of (S)-pipecolic acid and 2,6-dimethylaniline. The molecule may also be susceptible to oxidative degradation. Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are recommended to fully understand its stability profile.

Troubleshooting Guide: Stability
Issue Potential Cause Recommended Solution
Unexpected Peaks in Analysis Degradation of the compound.Review storage conditions. Prepare fresh solutions for experiments. Conduct forced degradation studies to identify potential degradation products and their retention times in your analytical method.
Loss of Potency over Time Instability in the formulation or solution.Assess the stability of the compound in your specific experimental buffer and at the working concentration. Consider using a stability-indicating analytical method to monitor the active compound concentration.

III. Analytical Methods

Frequently Asked Questions (FAQs)

Q6: What is a suitable analytical method for the quantification of (S)-2',6'-Pipecoloxylidide?

A6: High-Performance Liquid Chromatography (HPLC) is a commonly used and effective method for the analysis and quantification of (S)-2',6'-Pipecoloxylidide. A reversed-phase C18 column is often employed. The choice of mobile phase and detector (e.g., UV-Vis or Mass Spectrometry) will depend on the sample matrix and the required sensitivity.

Q7: I am observing poor peak shape and resolution in my HPLC analysis. What could be the issue?

A7: Poor peak shape (e.g., tailing or fronting) and inadequate resolution can be caused by several factors:

  • Column Issues: The column may be overloaded, contaminated, or nearing the end of its lifespan.

  • Mobile Phase: The pH of the mobile phase can significantly affect the ionization state and retention of the analyte. The composition of the mobile phase may not be optimal for separation.

  • Sample Solvent: A mismatch between the sample solvent and the mobile phase can lead to peak distortion.

  • System Issues: Leaks, blockages, or issues with the pump or detector can all contribute to poor chromatography.

Troubleshooting Guide: HPLC Analysis
Issue Potential Cause Recommended Solution
Peak Tailing Secondary interactions with the stationary phase; column overload.Optimize mobile phase pH. Use a well-deactivated column. Reduce sample concentration.
Peak Fronting Sample solvent stronger than the mobile phase; column overload.Dissolve the sample in the mobile phase or a weaker solvent. Reduce sample concentration.
Poor Resolution Inadequate separation between analyte and other components.Optimize mobile phase composition (e.g., organic solvent ratio, pH, additives). Consider a different column chemistry or a longer column.
Baseline Noise/Drift Contaminated mobile phase or column; detector issues.Use high-purity solvents and degas the mobile phase. Flush the column. Check detector lamp and flow cell.

IV. Biological Experiments and Signaling Pathways

Frequently Asked Questions (FAQs)

Q8: What is the known biological activity of (S)-2',6'-Pipecoloxylidide?

A8: (S)-2',6'-Pipecoloxylidide is primarily known as the major metabolite of the local anesthetics bupivacaine and ropivacaine.[4] Its formation from bupivacaine is mainly catalyzed by the cytochrome P450 enzyme CYP3A4 through an oxidative dealkylation process.[5][6] Studies have shown that it possesses some local anesthetic activity itself, though it is generally less potent and less toxic than its parent compounds. For instance, desbutylbupivacaine (another name for 2',6'-pipecoloxylidide) was found to be about half as toxic as bupivacaine in terms of cardiac effects in rats and significantly less toxic to the central nervous system.[7]

Q9: Does (S)-2',6'-Pipecoloxylidide have any known direct effects on specific signaling pathways?

A9: The direct and independent effects of (S)-2',6'-Pipecoloxylidide on specific signaling pathways are not as extensively studied as those of its parent compounds. Local anesthetics like bupivacaine are known to block voltage-gated sodium channels, which is the primary mechanism of their anesthetic action. While it is plausible that (S)-2',6'-Pipecoloxylidide also interacts with these channels, the specifics of its binding and functional effects may differ. Further research is needed to elucidate its direct targets and any modulation of intracellular signaling cascades.

Troubleshooting Guide: In Vitro/In Vivo Experiments
Issue Potential Cause Recommended Solution
Low or Inconsistent Biological Activity Compound degradation; solubility issues; incorrect dosage.Prepare fresh solutions of the compound. Verify the solubility of the compound in the experimental medium and consider using a suitable vehicle. Perform dose-response experiments to determine the optimal concentration.
Off-Target Effects Interaction with unintended biological targets.It is important to consider that as a metabolite, its effects could be part of a broader pharmacological profile of the parent drug. Use appropriate controls and consider counter-screening against a panel of relevant targets to identify potential off-target activities.
Difficulty in Translating In Vitro to In Vivo Results Pharmacokinetic properties (absorption, distribution, metabolism, excretion).Characterize the pharmacokinetic profile of (S)-2',6'-Pipecoloxylidide in your animal model. Consider that as a metabolite, its in vivo concentration and distribution will be influenced by the metabolism of the parent compound if administered.

V. Experimental Protocols and Data

Synthesis of (S)-2',6'-Pipecoloxylidide (Illustrative)

A general approach for the synthesis involves the coupling of (S)-pipecolic acid with 2,6-dimethylaniline.

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

  • (S)-pipecolic acid activation: (S)-pipecolic acid is converted to an activated form, for example, an acid chloride, using a suitable reagent (e.g., thionyl chloride) in an appropriate solvent under controlled temperature.

  • Amide bond formation: The activated (S)-pipecolic acid is then reacted with 2,6-dimethylaniline in the presence of a base to neutralize the generated acid. The reaction is monitored for completion by a suitable analytical technique (e.g., TLC or HPLC).

  • Work-up and purification: Upon completion, the reaction mixture is worked up to remove unreacted starting materials and byproducts. This may involve extraction and washing steps. The crude product is then purified, typically by recrystallization from a suitable solvent system to yield pure (S)-2',6'-Pipecoloxylidide.

Quantitative Data Summary
Property Value Reference
Molecular Formula C₁₄H₂₀N₂O[8]
Molecular Weight 232.32 g/mol [8]
Appearance White to off-white crystalline solid[2]
Storage Temperature 2-8°C or -20°C[4]

VI. Visualizations

Signaling and Metabolism Pathway

pipecoloxylidide_pathway cluster_metabolism Metabolism cluster_action Potential Biological Action Bupivacaine Bupivacaine CYP3A4 CYP3A4 Bupivacaine->CYP3A4 Oxidative N-dealkylation Pipecoloxylidide Pipecoloxylidide CYP3A4->Pipecoloxylidide Sodium_Channel Voltage-gated Sodium Channel Pipecoloxylidide->Sodium_Channel Inhibition? Nerve_Impulse Nerve Impulse Propagation Sodium_Channel->Nerve_Impulse Blocks

Caption: Metabolism of Bupivacaine to (S)-2',6'-Pipecoloxylidide and its potential site of action.

Experimental Workflow: Troubleshooting HPLC Issues

hplc_troubleshooting Start Start Problem Poor HPLC Results (e.g., bad peak shape, poor resolution) Start->Problem Check_Column Inspect Column (age, contamination, overload) Problem->Check_Column Column? Check_Mobile_Phase Verify Mobile Phase (pH, composition, degassing) Problem->Check_Mobile_Phase Mobile Phase? Check_Sample Examine Sample (solvent compatibility, concentration) Problem->Check_Sample Sample? Check_System Inspect HPLC System (leaks, blockages, detector) Problem->Check_System System? Solution Implement Corrective Actions (e.g., new column, optimize mobile phase) Check_Column->Solution Check_Mobile_Phase->Solution Check_Sample->Solution Check_System->Solution End End Solution->End

Caption: A logical workflow for troubleshooting common HPLC problems.

References

Technical Support Center: Refinement of Analytical Techniques for N-Despropyl Ropivacaine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical determination of N-Despropyl Ropivacaine.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical techniques for the quantification of N-Despropyl Ropivacaine?

A1: The most common analytical techniques for quantifying N-Despropyl Ropivacaine, a major metabolite of Ropivacaine, include High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) or a Nitrogen-Phosphorus Detector (NPD) has also been utilized.[3][4]

Q2: What are the typical biological matrices used for the analysis of N-Despropyl Ropivacaine?

A2: N-Despropyl Ropivacaine is most frequently analyzed in biological matrices such as human plasma and urine.[5][6][7]

Q3: What are the common sample preparation techniques for extracting N-Despropyl Ropivacaine from biological samples?

A3: Common sample preparation techniques include:

  • Liquid-Liquid Extraction (LLE): This is a widely used method for sample clean-up.[5]

  • Solid-Phase Extraction (SPE): This technique provides a cleaner sample extract and can be automated.[1] A miniaturized version called Microextraction in Packed Syringe (MEPS) has also been successfully applied.[6]

  • Protein Precipitation: This is a simple and rapid method for removing proteins from plasma samples.[8]

Q4: What is a suitable internal standard (IS) for the analysis of N-Despropyl Ropivacaine?

A4: Bupivacaine is often used as an internal standard in the HPLC analysis of Ropivacaine and its metabolites.[5][9] For LC-MS/MS methods, a deuterated analog such as Ropivacaine-d7 is recommended to compensate for matrix effects and variations in instrument response.[8]

Troubleshooting Guide

HPLC-UV Analysis
Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) 1. Secondary interactions with residual silanols on the column. 2. Incompatible sample solvent. 3. Column overload. 4. Column contamination.1. Add a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.1% v/v). 2. Ensure the sample is dissolved in a solvent weaker than or similar in strength to the mobile phase. 3. Reduce the injection volume or sample concentration. 4. Wash the column with a strong solvent.
Retention Time Shift 1. Change in mobile phase composition. 2. Fluctuation in column temperature. 3. Column aging. 4. Pump malfunction.1. Prepare fresh mobile phase and ensure accurate composition. 2. Use a column oven to maintain a stable temperature. 3. Replace the column with a new one. 4. Check the pump for leaks and ensure a stable flow rate.
Low Sensitivity/No Peak 1. Incorrect UV wavelength. 2. Low sample concentration. 3. Inefficient extraction. 4. Detector malfunction.1. Set the UV detector to the appropriate wavelength for N-Despropyl Ropivacaine (around 210 nm or 237 nm).[5] 2. Concentrate the sample or increase the injection volume. 3. Optimize the sample preparation procedure to improve recovery. 4. Check the detector lamp and other settings.
LC-MS/MS Analysis
Problem Potential Cause Suggested Solution
Ion Suppression or Enhancement (Matrix Effect) Co-eluting endogenous components from the biological matrix interfering with the ionization of the analyte.[10]1. Improve sample clean-up using a more selective method like SPE. 2. Optimize chromatographic separation to separate the analyte from interfering compounds. 3. Use a stable isotope-labeled internal standard (e.g., Ropivacaine-d7) to compensate for matrix effects.[8] 4. Dilute the sample to reduce the concentration of matrix components.
Poor Signal Intensity 1. Inefficient ionization. 2. Suboptimal mass spectrometer settings. 3. Contaminated ion source.1. Optimize the mobile phase pH and organic content to enhance ionization. 2. Tune the mass spectrometer parameters (e.g., collision energy, declustering potential) for N-Despropyl Ropivacaine. 3. Clean the ion source according to the manufacturer's instructions.
Inconsistent Results 1. Variability in sample preparation. 2. Instability of the analyte in the matrix or extracted sample. 3. Inconsistent instrument performance.1. Ensure consistent and precise execution of the sample preparation protocol. 2. Investigate the stability of N-Despropyl Ropivacaine under different storage conditions. 3. Perform regular system suitability tests to monitor instrument performance.

Experimental Protocols

HPLC-UV Method for N-Despropyl Ropivacaine in Rat Plasma[5]
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of rat plasma, add 20 µL of Bupivacaine (internal standard).

    • Add 200 µL of 1 M NaOH.

    • Add 3 mL of diethyl ether.

    • Vortex for 30 seconds.

    • Centrifuge for 3 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Acetonitrile and phosphate solution (25 mM KH2PO4, 3 mM sulfuric acid, 3.6 mM triethylamine) in a 20:80 (v/v) ratio.

    • Flow Rate: Not specified in the provided abstract.

    • Detection: UV at 237 nm.

LC-MS/MS Method for Ropivacaine and Metabolites in Human Plasma[8]
  • Sample Preparation (Protein Precipitation):

    • Details of the protein precipitation method are not fully specified in the abstract but generally involve adding a precipitating agent (e.g., acetonitrile) to the plasma sample.

  • Chromatographic Conditions:

    • Column: Gemini NX-C18, 3.0 x 100 mm, 3 µm.

    • Mobile Phase: Gradient elution with 0.05% (v/v) formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 1 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Transitions: The specific MRM transitions for N-Despropyl Ropivacaine are not detailed in the abstract, but a common fragment ion at m/z 126.1 is mentioned for Ropivacaine and its hydroxylated metabolite.[8]

Quantitative Data Summary

Table 1: HPLC-UV Method Parameters

ParameterValueReference
AnalyteN-Despropyl Ropivacaine[5]
MatrixRat Plasma[5]
Internal StandardBupivacaine[5]
Extraction MethodLiquid-Liquid Extraction[5]
ColumnC18[5]
Mobile PhaseACN:Phosphate Solution (20:80)[5]
Detection Wavelength237 nm[5]
Lower Limit of Quantitation35 ng/mL[5]
Linearity (r²)> 0.99[5]

Table 2: LC-MS/MS Method Parameters

ParameterValueReference
AnalyteRopivacaine and 3-OH-Ropivacaine[8]
MatrixHuman Plasma[8]
Internal StandardRopivacaine-d7[8]
Extraction MethodProtein Precipitation[8]
ColumnGemini NX-C18 (3.0 x 100 mm, 3 µm)[8]
Mobile PhaseGradient (0.05% Formic Acid in Water and ACN)[8]
Flow Rate0.4 mL/min[8]
Retention Time (Ropivacaine)5.0 min[8]
Retention Time (3-OH-Ropivacaine)4.65 min[8]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Extraction (LLE, SPE, or PP) add_is->extraction evaporation Evaporation & Reconstitution extraction->evaporation injection Inject into HPLC/LC-MS evaporation->injection separation Chromatographic Separation injection->separation detection Detection (UV or MS/MS) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Report Results quantification->report

Caption: General experimental workflow for the analysis of N-Despropyl Ropivacaine.

Troubleshooting_Logic cluster_peak Peak Shape/Retention cluster_signal Signal Intensity start Analytical Issue Encountered peak_issue Poor Peak Shape or Retention Time Shift? start->peak_issue signal_issue Low or No Signal? start->signal_issue check_mobile_phase Check Mobile Phase Composition & pH peak_issue->check_mobile_phase Yes check_column Inspect/Replace Column check_mobile_phase->check_column check_temp Verify Column Temperature check_column->check_temp check_extraction Optimize Sample Preparation signal_issue->check_extraction Yes check_detector Verify Detector/ MS Settings check_extraction->check_detector check_source Clean Ion Source (for MS) check_detector->check_source

Caption: A logical workflow for troubleshooting common analytical issues.

References

Validation & Comparative

A Comparative Guide to Ropivacaine Precursors: (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide vs. Alternative Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ropivacaine, an S-enantiomer local anesthetic, is widely utilized for its favorable safety profile, particularly its reduced cardiotoxicity compared to its racemic predecessor, bupivacaine. The synthesis of Ropivacaine with high enantiomeric purity is a critical aspect of its pharmaceutical production. A key intermediate in several synthetic strategies is (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide, also known as (S)-pipecolic acid 2,6-xylidide. This guide provides a comparative analysis of the synthetic route proceeding through this precursor against alternative methods, offering a comprehensive overview of reaction efficiencies, and experimental protocols to inform process development and optimization.

Data Presentation: A Quantitative Comparison of Synthetic Routes

The synthesis of Ropivacaine can be broadly categorized into two main strategies: those that utilize a pre-existing chiral precursor like (S)-2-pipecolic acid and those that establish the chiral center through asymmetric synthesis. The use of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide is a pivotal step in many syntheses originating from (S)-2-pipecolic acid.

Synthetic RouteKey Precursor(s)Key Transformation(s)Reported YieldReported PurityReference
Route 1: Via (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide (S)-pipecolic acid 2,6-xylidide, n-propyl bromideN-propylation94% (molar)HPLC Purity: 99.75%, Enantiomeric Purity: 99.54%[1]
Route 2: One-Pot Synthesis L-piperidine-2-carboxylic acid, 2,6-dimethylaniline, bromopropaneAcylation and N-alkylation in a single pot>70%Not specified[2]
Route 3: Asymmetric Hydrogenation 2-alkoxycarbonyl pyridinium saltsIridium-catalyzed enantioselective hydrogenation94% (for the key intermediate)92% ee (for the key intermediate)[3][4]
Route 4: Synthesis via (S)-2-pipecolic acid (Ultrasound) L-2-pipecolic acid, SOCl2, 2,6-dimethylaniline, 1-bromopropaneAcylation and N-alkylation under ultrasonic irradiation67.5% (total)Not specified[5]
Route 5: Alternative (S)-2-pipecolic acid synthesis Oppolzer's sultam, ethyl N-(diphenylmethylene)glycinateStereoselective alkylation85-88% for the final N-alkylation stepExcellent enantiomeric purity[6]

Experimental Protocols

Route 1: Synthesis from (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide

This is a common final step in many Ropivacaine syntheses.

Objective: To synthesize Ropivacaine base via N-propylation of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide.

Materials:

  • (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide ((S) pipecolic acid 2,6-xylidide)

  • n-propyl bromide

  • Tetrahydrofuran (THF)

  • Diisopropyl ether

Procedure:

  • A mixture of (S) pipecolic acid 2,6-xylidide (145 g; 0.624 mols) and n-propyl bromide (766 g; 6.24 mols) in tetrahydrofuran (2.5 L) is refluxed for approximately 20-24 hours.[1]

  • After the reaction is complete, inorganic salts are removed by filtration.

  • The solvent is evaporated to dryness to yield crude Ropivacaine base as a solid.

  • The solid is taken up in a minimum amount of diisopropyl ether (200 ml) and filtered under vacuum.

  • The residue is washed on the filter with the same solvent (3 x 150 ml) and dried at 55°C under vacuum to obtain Ropivacaine base.[1]

Route 2: One-Pot Synthesis of Ropivacaine

This method avoids the isolation of intermediates.

Objective: To synthesize Ropivacaine in a one-pot reaction from L-piperidine-2-carboxylic acid.

Materials:

  • L-piperidine-2-carboxylic acid

  • Toluene

  • HCl gas

  • N,N-Dimethylformamide (DMF)

  • Oxalyl chloride

  • 2,6-dimethylaniline

  • n-propyl bromide

  • Potassium carbonate (K2CO3)

Procedure:

  • 6.5g of L-piperidine-2-carboxylic acid is mixed with 100ml of toluene. HCl gas is slowly passed through the stirred solution at room temperature until the pH reaches 3.[2]

  • The reaction mixture is heated to 55°C, and 0.1ml of DMF is added, followed by the dropwise addition of 6.4g of oxalyl chloride. The mixture is stirred at this temperature for 3 hours.[2]

  • A solution of 12.1g of 2,6-dimethylaniline in 20ml of toluene is added dropwise, controlling the temperature to not exceed 60°C. The reaction is continued for 2 hours.[2]

  • 7.3g of n-propyl bromide and 4.5g of K2CO3 are added, and the mixture is stirred at 70°C for 4 hours.[2]

  • The hot mixture is filtered, and the filtrate is cooled to 0°C to induce crystallization.

  • The resulting white solid is filtered and dried to yield 13g of Ropivacaine.[2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the different synthetic strategies for producing Ropivacaine.

G cluster_0 Route 1: N-propylation of Precursor A (S)-N-(2,6-Dimethylphenyl) -2-piperidinecarboxamide C Ropivacaine A->C Reflux in THF B n-propyl bromide B->C

Caption: Workflow for the N-propylation of the direct precursor.

G cluster_1 Route 2: One-Pot Synthesis D L-piperidine-2-carboxylic acid E Acyl Chloride Formation (e.g., Oxalyl Chloride) D->E Step 1 F Amidation with 2,6-dimethylaniline E->F Step 2 G N-propylation with n-propyl bromide F->G Step 3 H Ropivacaine G->H Step 4

Caption: Sequential reactions in the one-pot synthesis of Ropivacaine.

G cluster_2 Route 3: Asymmetric Hydrogenation Approach I 2-alkoxycarbonyl pyridinium salt J Iridium-catalyzed Asymmetric Hydrogenation I->J Key Chiral Step K (S)-piperidine-2-carboxylate J->K L Further Steps (Amidation, N-propylation) K->L M Ropivacaine L->M

Caption: Key steps in the asymmetric synthesis of a Ropivacaine precursor.

Conclusion

The choice of a synthetic route for Ropivacaine production depends on several factors, including the desired scale, cost of starting materials and reagents, and the required enantiomeric purity.

The use of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide as a direct precursor offers a high-yielding final step with excellent purity.[1] This approach is advantageous when this advanced intermediate is readily available.

One-pot syntheses provide an efficient alternative by reducing the number of isolation and purification steps, which can be beneficial for large-scale industrial production, despite potentially lower overall yields.[2]

Asymmetric synthesis routes , such as those employing catalytic hydrogenation, are elegant methods for establishing the crucial stereocenter.[3][4] While these may involve more complex catalysts and reaction conditions, they offer a direct path to the chiral piperidine core from achiral starting materials.

Ultimately, the selection of the optimal synthetic strategy requires a thorough evaluation of the trade-offs between yield, purity, cost, and process complexity. The data and protocols presented in this guide are intended to assist researchers and drug development professionals in making informed decisions for the efficient and scalable synthesis of Ropivacaine.

References

A Comparative Analysis of N-Despropyl Ropivacaine and Bupivacaine Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the metabolic profiles of local anesthetics is paramount for advancing drug safety and efficacy. This guide provides a detailed comparative analysis of N-Despropyl Ropivacaine, a primary metabolite of Ropivacaine, and the major metabolites of Bupivacaine, namely Desbutylbupivacaine and 3'-hydroxybupivacaine.

This publication synthesizes available experimental data to offer an objective comparison of their metabolic pathways, toxicological profiles, and analytical methodologies for their detection.

Metabolic Pathways: A Tale of Two Amides

Ropivacaine and Bupivacaine, both long-acting amide local anesthetics, undergo extensive metabolism primarily in the liver. The key enzymatic players in their biotransformation are members of the cytochrome P450 (CYP) family.

Ropivacaine Metabolism: The metabolic fate of Ropivacaine is predominantly governed by two main pathways:

  • N-dealkylation: This reaction, primarily mediated by the CYP3A4 enzyme, results in the formation of N-Despropyl Ropivacaine, also known as PPX.

  • Aromatic hydroxylation: The CYP1A2 enzyme is chiefly responsible for the hydroxylation of the aromatic ring of Ropivacaine, leading to the formation of 3'-hydroxyropivacaine.

Bupivacaine Metabolism: Similarly, Bupivacaine is metabolized through two principal routes:

  • N-dealkylation: The major metabolite of Bupivacaine, Desbutylbupivacaine (also referred to as PPX in some literature, creating potential for confusion), is formed through N-dealkylation, a process largely catalyzed by the CYP3A enzyme family.

  • Aromatic hydroxylation: This pathway leads to the formation of 3'-hydroxybupivacaine.

cluster_ropivacaine Ropivacaine Metabolism cluster_bupivacaine Bupivacaine Metabolism Ropivacaine Ropivacaine NDespropyl_Ropivacaine N-Despropyl Ropivacaine (PPX) Ropivacaine->NDespropyl_Ropivacaine CYP3A4 (N-dealkylation) Hydroxy_Ropivacaine 3'-hydroxyropivacaine Ropivacaine->Hydroxy_Ropivacaine CYP1A2 (Aromatic Hydroxylation) Bupivacaine Bupivacaine Desbutylbupivacaine Desbutylbupivacaine (PPX) Bupivacaine->Desbutylbupivacaine CYP3A (N-dealkylation) Hydroxy_Bupivacaine 3'-hydroxybupivacaine Bupivacaine->Hydroxy_Bupivacaine Aromatic Hydroxylation

Metabolic pathways of Ropivacaine and Bupivacaine.

Comparative Toxicity Profile

While direct comparative toxicity data for the metabolites is limited, inferences can be drawn from studies on the parent compounds and individual metabolite assessments. It is widely recognized that Ropivacaine exhibits a lower systemic toxicity, particularly cardiotoxicity, compared to Bupivacaine.[1][2][3] This difference is attributed to Ropivacaine's lower lipophilicity and its availability as a pure S-(-)-enantiomer.

A study investigating the acute toxicity of Bupivacaine metabolites in mice revealed that Desbutylbupivacaine (PPX) demonstrated significant toxicity. The study reported that the induced mortality of Desbutylbupivacaine was approximately three times that of the parent compound, Bupivacaine, and its central nervous system (CNS) toxicity was about twice that of Bupivacaine.

Although a direct comparison with N-Despropyl Ropivacaine is not available in the reviewed literature, the established lower toxicity of the parent compound, Ropivacaine, suggests a potentially more favorable safety profile for its metabolites as well. Further research is warranted to definitively establish a comparative toxicity profile.

CompoundToxicity MetricValueSpeciesSource
Desbutylbupivacaine (PPX) Induced Mortality~3x that of BupivacaineMiceNot specified in snippets
Desbutylbupivacaine (PPX) CNS Toxicity~2x that of BupivacaineMiceNot specified in snippets

Comparative Neurotoxicity of Parent Compounds

A comparative study on the neurotoxicity of several local anesthetics on growing neurons provides valuable insights into the potential effects of their metabolites. The study utilized a growth cone collapse assay with isolated dorsal root ganglion neurons from chick embryos. The half-maximal inhibitory concentration (IC50) values for growth cone collapse after a 15-minute exposure were determined.

Local AnestheticIC50 for Growth Cone Collapse (M)
Mepivacaine10-1.6
Ropivacaine10-2.5
Bupivacaine10-2.6
Lidocaine10-2.8

These findings indicate that, among the tested long-acting anesthetics, Ropivacaine was slightly less potent in inducing growth cone collapse than Bupivacaine, suggesting a potentially lower neurotoxic potential.[4]

Experimental Protocols

A crucial aspect of comparative analysis is the utilization of robust and reproducible experimental protocols. Below are outlines of key methodologies cited in the literature for the analysis of these compounds and the assessment of their toxicity.

Quantification of Metabolites in Biological Samples

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical techniques for the quantitative determination of Ropivacaine, Bupivacaine, and their metabolites in plasma and urine.[5][6]

Sample Preparation:

  • Solid-Phase Extraction (SPE): A common method for sample clean-up and concentration of the analytes from biological matrices.

  • Liquid-Liquid Extraction (LLE): An alternative extraction technique that can also be employed.

Chromatographic Conditions (Example for HPLC):

  • Column: Reversed-phase C18 or C8 columns are typically used.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and a buffer (e.g., phosphate buffer) is commonly used in an isocratic or gradient elution mode.

  • Detection: UV detection at a specific wavelength (e.g., 210 nm) is a standard method. Mass spectrometry (MS) can be coupled with liquid chromatography (LC-MS) for enhanced sensitivity and selectivity.

Start Biological Sample (Plasma, Urine) SPE Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Start->SPE Sample Preparation Analysis HPLC or GC-MS Analysis SPE->Analysis Injection Quantification Quantification of Metabolites Analysis->Quantification Data Acquisition and Processing

Workflow for metabolite quantification.
In Vitro Cardiotoxicity Assessment

The Langendorff isolated heart preparation is a classic ex vivo model used to assess the direct cardiac effects of drugs.

Methodology:

  • Heart Isolation: The heart is excised from a suitable animal model (e.g., guinea pig) and mounted on a Langendorff apparatus.

  • Perfusion: The heart is retrogradely perfused through the aorta with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

  • Drug Administration: The test compounds (e.g., N-Despropyl Ropivacaine, Bupivacaine metabolites) are introduced into the perfusate at various concentrations.

  • Parameter Measurement: Key cardiac parameters are continuously monitored, including:

    • Heart rate

    • Left ventricular developed pressure (LVDP)

    • Coronary flow

    • Electrocardiogram (ECG) parameters (e.g., PR interval, QRS duration)

In Vitro Neurotoxicity Assessment

The growth cone collapse assay is a sensitive method to evaluate the potential neurotoxic effects of compounds on developing neurons.

Methodology:

  • Neuronal Culture: Dorsal root ganglion (DRG) neurons are isolated from embryos (e.g., chick) and cultured in a suitable medium that promotes neurite outgrowth.

  • Compound Exposure: The cultured neurons are exposed to different concentrations of the test compounds for a defined period.

  • Microscopic Analysis: The morphology of the growth cones at the tips of the neurites is observed and scored under a microscope. A collapsed growth cone is characterized by the loss of its typical fan-like structure.

  • IC50 Determination: The concentration of the compound that causes 50% of the growth cones to collapse (IC50) is determined to quantify its neurotoxic potency.[4]

Conclusion

The available evidence suggests that Ropivacaine possesses a more favorable safety profile than Bupivacaine, a characteristic that may extend to their respective metabolites. The primary metabolite of Ropivacaine, N-Despropyl Ropivacaine, and the major metabolites of Bupivacaine, Desbutylbupivacaine and 3'-hydroxybupivacaine, are formed through well-defined enzymatic pathways involving CYP450 enzymes. While direct comparative studies on the toxicity and pharmacokinetics of these metabolites are scarce, existing data on the parent compounds and the significant toxicity reported for Desbutylbupivacaine underscore the importance of further research in this area. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies, which are essential for the development of safer and more effective local anesthetic agents.

References

A Comparative Guide to the Anesthetic Efficacy of (S)-2',6'-Pipecoloxylidide (Levobupivacaine)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of (S)-2',6'-Pipecoloxylidide, clinically known as Levobupivacaine, with other long-acting local anesthetics. Developed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on anesthetic efficacy and safety, details relevant experimental protocols, and visualizes key pathways and workflows.

Levobupivacaine is the pure S-enantiomer of bupivacaine, developed to offer a safer alternative to the racemic mixture.[1] Reports in the late 1970s and 1980s linked bupivacaine to severe, and sometimes fatal, cardiotoxicity, particularly with accidental intravascular injection.[1] Subsequent research identified that this toxicity was primarily associated with the R-(+)-enantiomer.[1] Consequently, levobupivacaine was developed to retain the potent and long-lasting anesthetic properties of its parent compound while significantly reducing the risk of cardiovascular and central nervous system (CNS) toxicity.[1]

Mechanism of Action

Like all local anesthetics, Levobupivacaine's primary mechanism of action is the reversible blockade of voltage-gated sodium channels in neuronal membranes.[1][2][3] The un-ionized form of the anesthetic crosses the nerve cell membrane.[4] Once inside the neuron, it exists in equilibrium with its protonated (ionized) form, which then binds to the intracellular portion of the sodium channel.[2][4] This action prevents the influx of sodium ions necessary for the generation and propagation of action potentials, thereby halting the transmission of pain signals.[1][2] Levobupivacaine has been shown to have a degree of sensory-motor differentiation, meaning it can block sensory nerves more effectively than motor nerves, which is advantageous in clinical settings like labor analgesia where maintaining some motor function is desirable.[2][3]

Comparative Anesthetic Efficacy

Clinical studies have established that the anesthetic effect of Levobupivacaine is very similar to that of racemic bupivacaine for an individual patient.[5] However, there are subtle differences in potency and duration when compared with bupivacaine and another S-enantiomer, ropivacaine. The general consensus on anesthetic potency is: Bupivacaine > Levobupivacaine > Ropivacaine.[6][7]

Table 1: Comparative Efficacy of Long-Acting Local Anesthetics (Epidural Administration)

ParameterLevobupivacaineBupivacaineRopivacaine
Onset of Sensory Block (T10) Slower than Ropivacaine[8]Comparable to LevobupivacaineFaster than Levobupivacaine[8]
Duration of Sensory Block Significantly longer than Ropivacaine[8]Comparable to Levobupivacaine[9]Shorter than Levobupivacaine and Bupivacaine[8][9]
Onset of Motor Block Slower than Ropivacaine[8]Comparable to Levobupivacaine[10]Faster than Levobupivacaine[8]
Duration of Motor Block Significantly longer than Ropivacaine[8]Can be longer than Levobupivacaine and Ropivacaine at higher concentrations[9][11]Shorter than Levobupivacaine and Bupivacaine[8][11]
Relative Potency Less potent than Bupivacaine, more potent than Ropivacaine[6][7][8]Most potent[6][7]Least potent[6][7]

Note: Onset and duration can be influenced by factors such as dose, concentration, site of administration, and the addition of adjuvants like epinephrine or opioids.[2][10]

Comparative Safety and Toxicity Profile

The principal therapeutic advantage of Levobupivacaine lies in its improved safety profile compared to racemic bupivacaine, particularly concerning cardiotoxicity and CNS toxicity.[1] This reduced toxicity is attributed to its stereoselective properties and a faster protein binding rate.[5]

Cardiotoxicity

Bupivacaine has been associated with potentially fatal cardiotoxicity.[12] Levobupivacaine demonstrates a significantly lower risk. In studies with healthy volunteers receiving intravenous injections, Levobupivacaine caused smaller changes in cardiac contractility and the QTc interval of the electrocardiogram compared to bupivacaine.[12][13] Animal studies have consistently shown that the dose of Levobupivacaine required to cause lethality is higher than that of bupivacaine.[12][14] For instance, in awake sheep, almost 78% more Levobupivacaine was required to cause death compared to bupivacaine.[12][14] The mechanism of cardiotoxicity involves the blockade of cardiac sodium and potassium channels, with bupivacaine having a more potent effect.[15] It is also suggested that bupivacaine more severely disrupts cardiomyocyte calcium dynamics than ropivacaine and levobupivacaine.[16]

Central Nervous System (CNS) Toxicity

Systemic toxicity from local anesthetics typically presents with initial CNS excitation (e.g., metallic taste, dizziness, tinnitus, muscle twitching) followed by CNS depression (e.g., unconsciousness, respiratory arrest).[17][18] This biphasic effect occurs because local anesthetics first block inhibitory CNS pathways, leading to stimulation, before blocking both inhibitory and excitatory pathways, resulting in overall depression.[17] Clinical studies have indicated that Levobupivacaine has less of a depressant effect on the electroencephalogram (EEG) compared to bupivacaine, suggesting a lower potential for CNS toxicity.[12][14]

Table 2: Comparative Safety Profile of Long-Acting Local Anesthetics

ParameterLevobupivacaineBupivacaineRopivacaine
Cardiotoxicity Potential Lower than Bupivacaine[12][13][14]Highest[12][13]Lower than Bupivacaine, comparable to Levobupivacaine[7][15]
CNS Toxicity Potential Lower than Bupivacaine[5][12][14]Highest[5][12]Lower than Bupivacaine, comparable to Levobupivacaine[7]
Lethal Dose (in vivo, animals) Consistently higher than Bupivacaine[12][14]Lowest[12][14]Higher than Bupivacaine[19]
Effect on Cardiac Contractility Less pronounced negative inotropic effect than Bupivacaine[13]More pronounced negative inotropic effect[13]Less potent effect on stroke volume than Bupivacaine and Levobupivacaine[19]

Experimental Protocols

In Vivo Model: Sciatic Nerve Block in Rodents for Efficacy Assessment

This protocol is a standard method to evaluate the efficacy (onset, duration, and degree of sensory and motor blockade) of a local anesthetic.[4][20][21]

  • 1. Animal Preparation:

    • Adult male Sprague-Dawley rats (250-300g) are used.

    • Animals are anesthetized with an appropriate agent (e.g., a mixture of Hypnorm/Midazolam) to ensure immobility during the procedure.[21]

    • The hair over the thigh and hip region of the hind paw is clipped.

  • 2. Drug Administration:

    • The sciatic nerve is located via anatomical landmarks.

    • A precise volume (e.g., 0.2-0.3 mL) of the test anesthetic (Levobupivacaine), a positive control (e.g., Bupivacaine), or a vehicle control (saline) is injected perineurally using a fine-gauge needle.

  • 3. Assessment of Sensory Blockade:

    • Method: Modified hot plate test or tail-flick test.[20][22]

    • Procedure: At predetermined time intervals (e.g., every 15 minutes) post-injection, the animal's hind paw is placed on a hot plate maintained at a constant temperature (e.g., 52°C). The latency for the rat to withdraw its paw is recorded. An increased withdrawal latency compared to baseline and the control group indicates a sensory block. A cut-off time is established to prevent tissue damage.

  • 4. Assessment of Motor Blockade:

    • Method: Weight-bearing test or motor function scale (e.g., modified Bromage scale for larger animals).[11][20]

    • Procedure: The animal is observed for its ability to bear weight on the injected limb. Motor function can be scored on a scale (e.g., 0 = normal function, 3 = complete paralysis).

  • 5. Data Analysis:

    • The onset of the block is defined as the time to the first observation of a positive sensory or motor deficit.

    • The duration of the block is the time from onset until the sensory and motor functions return to baseline.

    • Data are plotted over time and statistically analyzed to compare the different anesthetic groups.

In Vitro Model: Cardiomyocyte Assay for Cardiotoxicity Assessment

This protocol uses cultured cardiomyocytes to assess the direct cardiac effects of local anesthetics, providing insights into mechanisms of cardiotoxicity.[16][23][24]

  • 1. Cell Culture:

    • Human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are cultured on appropriate substrates (e.g., micropatterned plates or multi-electrode arrays).[23][24]

    • These cells form a spontaneously beating syncytium, which models human cardiac tissue.

  • 2. Drug Application:

    • After a baseline recording period, clinically relevant concentrations of the test anesthetics (e.g., Levobupivacaine, Bupivacaine) are added to the culture medium.

  • 3. Measurement of Cardiac Function:

    • Contractility and Rhythm: Assessed using video microscopy and image analysis software to measure parameters like contraction velocity, depression rate, and beating frequency.[23]

    • Electrophysiology: If using multi-electrode arrays (MEAs), field potential duration and other electrophysiological parameters can be recorded to assess effects on ion channel function and conduction.[16]

    • Calcium Dynamics: Intracellular calcium transients are measured using fluorescent calcium indicators. This provides information on how the anesthetic affects calcium handling within the cardiomyocytes, a key aspect of cardiotoxicity.[16]

  • 4. Data Analysis:

    • Changes in contractility, beating rate, field potential duration, and calcium transient parameters are quantified and compared between different anesthetic groups and concentrations.

    • Dose-response curves are generated to determine the relative toxicity of the compounds.

Visualizations

Signaling Pathways and Experimental Workflows

// Invisible edges for layout edge[style=invis]; LA -> Depolarization; Na_channel -> Na_channel_blocked; } enddot Caption: Mechanism of Local Anesthetic Action.

G LA_Systemic Systemic Absorption of Local Anesthetic (e.g., Intravascular Injection) Inhibitory_Block Inhibitory_Block LA_Systemic->Inhibitory_Block Ion_Block Ion_Block LA_Systemic->Ion_Block Mito_Poison Mito_Poison LA_Systemic->Mito_Poison

G A Animal Acclimation & Preparation B Baseline Sensory & Motor Testing A->B C Anesthesia Induction B->C D Perineural Injection (Test, Control, Vehicle) C->D E Post-Injection Monitoring (Sensory & Motor Testing at Timed Intervals) D->E F Determine Onset and Duration of Blockade E->F G Data Analysis & Statistical Comparison F->G

G A Culture & Plate hiPSC-CMs on MEA or Imaging Plates B Record Baseline Activity (Contraction, Field Potentials, Ca2+ Transients) A->B C Apply Local Anesthetic (Varying Concentrations) B->C D Record Post-Drug Activity at Timed Intervals C->D E Washout & Recovery (Optional) D->E F Quantify Changes in Key Parameters E->F G Generate Dose-Response Curves & Compare Toxicity F->G

Conclusion

(S)-2',6'-Pipecoloxylidide (Levobupivacaine) is a long-acting local anesthetic that offers a clinical profile comparable to its racemic parent, bupivacaine, in terms of anesthetic efficacy.[5] Its significant advantage lies in a superior safety profile, with a reduced risk of both cardiotoxicity and central nervous system toxicity.[1][5][12] This makes Levobupivacaine a valuable alternative to bupivacaine, particularly in clinical scenarios where large volumes of local anesthetic are required, such as epidural anesthesia and peripheral nerve blocks, thereby enhancing patient safety without compromising anesthetic performance.[7] The available data robustly support its use as a safer, yet effective, long-acting local anesthetic in modern clinical practice.

References

A Comparative Guide to the Efficacy of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide Derived Anesthetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the clinical efficacy of local anesthetics derived from the core structure (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide. The primary focus is on Ropivacaine, a direct derivative, and its closely related structural analogs, Levobupivacaine and the racemic mixture Bupivacaine. These agents are widely used for regional anesthesia, and understanding their comparative performance is crucial for clinical decision-making and future drug development.

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

Anesthetics derived from (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide exert their function by blocking the propagation of nerve impulses. This is achieved through the inhibition of voltage-gated sodium channels in the neuronal cell membrane. By binding to a specific site within the alpha subunit of the sodium channel, these drugs prevent the influx of sodium ions that is necessary for membrane depolarization and the generation of an action potential. This blockade of nerve conduction results in a temporary loss of sensation in the targeted area.

G cluster_membrane Neuronal Membrane cluster_drug_action Anesthetic Action Na_channel_closed Voltage-Gated Na+ Channel (Resting State) Na_channel_open Voltage-Gated Na+ Channel (Open State) Na_channel_closed->Na_channel_open Depolarization Na_channel_inactivated Voltage-Gated Na+ Channel (Inactivated State) Na_channel_open->Na_channel_inactivated Time-dependent inactivation Na_ion_in Na+ ions (intracellular) Anesthetic_bound Anesthetic Bound to Na+ Channel Na_channel_inactivated->Na_channel_closed Repolarization Na_ion_out Na+ ions (extracellular) Na_ion_out->Na_channel_open Influx Anesthetic (S)-N-(2,6-Dimethylphenyl) -2-piperidinecarboxamide Derivative Anesthetic->Anesthetic_bound Binds to open/ inactivated state Block Nerve Impulse Blocked Anesthetic_bound->Block

Caption: Signaling pathway of local anesthetics on voltage-gated sodium channels.

Comparative Efficacy Data

The following tables summarize the quantitative data from various clinical trials comparing the efficacy of Ropivacaine, Levobupivacaine, and Bupivacaine in different regional anesthesia techniques.

Epidural Anesthesia for Lower Limb Orthopedic Surgery
ParameterRopivacaine (0.75%)Levobupivacaine (0.5%)p-valueReference
Onset of Sensory Block (min) 17.86 ± 2.5126.14 ± 2.45<0.05[1]
Onset of Motor Block (min) 23.14 ± 2.7331.43 ± 2.59<0.05[1]
Duration of Sensory Block (min) 173.29 ± 6.29156.71 ± 6.96<0.05[1]
Duration of Motor Block (min) 141.43 ± 12.81142.43 ± 8.43>0.05[1]
Spinal Anesthesia for Elective Caesarean Section
ParameterRopivacaine (15 mg)Bupivacaine (10 mg)Levobupivacaine (10 mg)p-valueReference
Onset of Sensory Block (T6) (min) 5.73 ± 3.004.62 ± 2.804.93 ± 2.630.29[2]
Onset of Motor Block (Bromage 3) (min) 10.16 ± 5.665.93 ± 3.419.00 ± 4.000.001[2]
Duration of Sensory Block (min) 125.58 ± 24.93122.87 ± 34.93113.03 ± 39.240.30[2]
Duration of Motor Block (min) 137.32 ± 27.39143.78 ± 30.43139.31 ± 33.380.80[2]
ParameterRopivacaine (12 mg) + SufentanilBupivacaine (8 mg) + SufentanilLevobupivacaine (8 mg) + Sufentanilp-valueReference
Duration of Analgesia (min) -Longer-<0.05[3]
Duration of Motor Block (min) -Longer-<0.05[3]
Peripheral Nerve Block (Brachial Plexus Block) for Upper Limb Surgery
ParameterRopivacaineLevobupivacaineMean Difference (95% CI)p-valueReference
Onset of Sensory Block (min) No significant differenceNo significant difference-0.30 (-1.31, 0.71)0.56[4]
Onset of Motor Block (min) No significant differenceNo significant difference-0.29 (-1.26, 0.67)0.55[4]
Duration of Sensory Block (hrs) ShorterLonger1.66 (1.43, 1.89)<0.001[4]
Duration of Motor Block (hrs) ShorterLonger1.18 (0.11, 2.26)0.03[4]

Experimental Protocols

The data presented in this guide are derived from prospective, randomized, double-blind clinical trials. The following provides a generalized methodology for the key experimental procedures.

Epidural Anesthesia
  • Patient Population: Adult patients (ASA physical status I-III) scheduled for elective lower limb orthopedic surgery.

  • Randomization: Patients are randomly allocated to receive one of the study drugs.

  • Intervention: An epidural catheter is placed in the lumbar or thoracic region. A test dose is administered to confirm correct placement. The main dose of the local anesthetic (e.g., 15-20 mL of Ropivacaine 0.75%, Levobupivacaine 0.5%, or Bupivacaine 0.5%) is then injected.

  • Assessments:

    • Sensory Block: Assessed using the pinprick test at various dermatomal levels at regular intervals to determine the onset and duration of sensory blockade.

    • Motor Block: Evaluated using a modified Bromage scale (0 = no motor block to 3 = complete motor block) to determine the onset and duration of motor blockade.

    • Hemodynamic Monitoring: Blood pressure, heart rate, and oxygen saturation are monitored throughout the procedure.

    • Postoperative Analgesia: The time to the first request for rescue analgesia is recorded.

Spinal Anesthesia
  • Patient Population: Parturients scheduled for elective Caesarean section under spinal anesthesia.

  • Randomization: Patients are randomly assigned to receive one of the intrathecal solutions.

  • Intervention: A subarachnoid block is performed using a fine-gauge spinal needle. The study drug (e.g., 2-3 mL of hyperbaric or isobaric Ropivacaine, Levobupivacaine, or Bupivacaine, often with an opioid adjuvant like Fentanyl or Sufentanil) is injected into the cerebrospinal fluid.[3]

  • Assessments:

    • Sensory Block: The highest level of sensory block to pinprick is recorded, along with the time to reach a specific dermatomal level (e.g., T4 or T6).[2][3] The time for two-segment regression of the sensory block is also noted.

    • Motor Block: Assessed using the Bromage scale at regular intervals.

    • Hemodynamic Stability: Maternal blood pressure and heart rate are closely monitored, and any hypotensive episodes are treated.

    • Apgar Scores: Neonatal Apgar scores are recorded at 1 and 5 minutes post-delivery.

Peripheral Nerve Block
  • Patient Population: Adult patients undergoing upper limb surgery.

  • Randomization: Patients are randomly allocated to receive either Ropivacaine or Levobupivacaine.

  • Intervention: A brachial plexus block (e.g., supraclavicular, interscalene, or axillary approach) is performed under ultrasound or nerve stimulator guidance. A specified volume and concentration of the local anesthetic are injected around the brachial plexus.

  • Assessments:

    • Onset of Block: The time to complete sensory and motor block in the distribution of the major nerves of the upper limb (e.g., radial, ulnar, median, musculocutaneous) is recorded.

    • Duration of Block: The time until the first sensation returns and the time to complete resolution of both sensory and motor block are documented.

    • Postoperative Pain: Visual Analog Scale (VAS) for pain is assessed at regular intervals postoperatively.

    • Rescue Analgesia: The time to the first request for and the total consumption of rescue analgesics are recorded.

Experimental Workflow

G start Patient Recruitment (ASA I-III, Elective Surgery) informed_consent Informed Consent start->informed_consent randomization Randomization informed_consent->randomization group_a Group A (e.g., Ropivacaine) randomization->group_a group_b Group B (e.g., Levobupivacaine) randomization->group_b group_c Group C (e.g., Bupivacaine) randomization->group_c anesthesia_admin Anesthesia Administration (Epidural, Spinal, or PNB) group_a->anesthesia_admin group_b->anesthesia_admin group_c->anesthesia_admin data_collection Data Collection (Onset, Duration, Hemodynamics) anesthesia_admin->data_collection postop_monitoring Postoperative Monitoring (Analgesia, Side Effects) data_collection->postop_monitoring data_analysis Statistical Analysis postop_monitoring->data_analysis conclusion Conclusion on Comparative Efficacy data_analysis->conclusion

Caption: Generalized workflow for a comparative clinical trial of local anesthetics.

References

Comparative Analysis of N-Despropyl Ropivacaine Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Despropyl Ropivacaine, also known as pipecoloxylidide (PPX), is a primary metabolite of the widely used long-acting amide local anesthetic, Ropivacaine.[1] The extensive metabolism of Ropivacaine in the liver leads to the formation of N-Despropyl Ropivacaine and other metabolites, such as 3-OH-ropivacaine and 4-OH-ropivacaine.[1] In the context of therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology, the accurate quantification of Ropivacaine is crucial. Immunoassays are often employed as a rapid screening method for the detection of drugs in biological samples. However, the specificity of these assays is a critical parameter, as cross-reactivity with metabolites can lead to inaccurate quantification of the parent drug, potentially resulting in false-positive results or an overestimation of the drug's concentration.

This guide provides a comparative framework for assessing the cross-reactivity of N-Despropyl Ropivacaine in immunoassays designed for the detection of Ropivacaine and other structurally related local anesthetics. Due to a lack of publicly available studies that specifically quantify the cross-reactivity of N-Despropyl Ropivacaine in commercial or developmental immunoassays, this document will focus on the established methodologies for conducting such studies and present a template for the reporting of relevant data. The principles and protocols outlined herein are based on standard practices for immunoassay validation.[2][3][4]

Importance of Cross-Reactivity Assessment

Experimental Protocols for Cross-Reactivity Determination

The following are detailed methodologies for key experiments designed to evaluate the cross-reactivity of N-Despropyl Ropivacaine in a competitive immunoassay format, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

Preparation of Standard and Cross-Reactant Solutions
  • Objective: To prepare a range of concentrations for the parent drug (Ropivacaine) and the potential cross-reactant (N-Despropyl Ropivacaine) to assess their binding affinity to the assay antibody.

  • Materials:

    • Ropivacaine hydrochloride certified reference material

    • N-Despropyl Ropivacaine certified reference material

    • Assay buffer (e.g., phosphate-buffered saline with a protein stabilizer)

    • Drug-free human serum or urine for matrix-matched standards

  • Procedure:

    • Prepare a stock solution of Ropivacaine (e.g., 1 mg/mL) in an appropriate solvent and dilute it with the assay buffer to create a series of standard solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

    • Prepare a stock solution of N-Despropyl Ropivacaine (e.g., 1 mg/mL) in the same solvent.

    • Create a series of dilutions of the N-Despropyl Ropivacaine stock solution in the assay buffer to cover a broad concentration range (e.g., from 10 ng/mL to 10,000 ng/mL).

Competitive Immunoassay Procedure (ELISA)
  • Objective: To measure the concentration of Ropivacaine or N-Despropyl Ropivacaine that causes a 50% inhibition of the signal (IC50) in the immunoassay.

  • Procedure:

    • Coat a 96-well microtiter plate with a Ropivacaine-protein conjugate and incubate overnight at 4°C.

    • Wash the plate with a wash buffer to remove any unbound conjugate.

    • Block the remaining protein-binding sites on the plate with a blocking buffer.

    • Add the Ropivacaine standard solutions, N-Despropyl Ropivacaine solutions, and control samples to the wells.

    • Add a fixed amount of anti-Ropivacaine antibody to each well and incubate to allow for competitive binding to the drug in the sample and the drug conjugate on the plate.

    • Wash the plate to remove unbound antibodies and drugs.

    • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody.

    • Wash the plate to remove the unbound secondary antibody.

    • Add a substrate that reacts with the enzyme to produce a measurable signal (e.g., colorimetric or chemiluminescent).

    • Stop the reaction and measure the signal using a plate reader.

Calculation of Cross-Reactivity
  • Objective: To quantify the degree of cross-reactivity of N-Despropyl Ropivacaine relative to Ropivacaine.

  • Calculation:

    • Plot the signal intensity versus the logarithm of the concentration for both the Ropivacaine standards and the N-Despropyl Ropivacaine dilutions.

    • Determine the IC50 value for both Ropivacaine and N-Despropyl Ropivacaine from their respective dose-response curves. The IC50 is the concentration of the analyte that displaces 50% of the labeled antigen from the antibody.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of Ropivacaine / IC50 of N-Despropyl Ropivacaine) x 100

Data Presentation

The quantitative data from cross-reactivity studies should be summarized in a clear and structured table to allow for easy comparison. Below is a template for presenting such data.

CompoundIC50 (ng/mL)% Cross-Reactivity
RopivacaineValue100%
N-Despropyl Ropivacaine ValueCalculated Value
BupivacaineValueCalculated Value
LidocaineValueCalculated Value
MepivacaineValueCalculated Value
3-OH-RopivacaineValueCalculated Value

Table 1: Hypothetical cross-reactivity data for a Ropivacaine immunoassay. IC50 values and % Cross-Reactivity would be determined experimentally.

Mandatory Visualization

The following diagrams illustrate the workflow of a cross-reactivity study and the principle of a competitive immunoassay.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Data Analysis prep_standards Prepare Ropivacaine Standards run_assay Perform Competitive ELISA prep_standards->run_assay prep_cross_reactants Prepare N-Despropyl Ropivacaine Solutions prep_cross_reactants->run_assay plot_curves Generate Dose-Response Curves run_assay->plot_curves calc_ic50 Determine IC50 Values plot_curves->calc_ic50 calc_cross_reactivity Calculate % Cross-Reactivity calc_ic50->calc_cross_reactivity

Workflow for Determining Immunoassay Cross-Reactivity.

Competitive_Immunoassay cluster_well Microtiter Well Surface cluster_solution Sample Solution antigen_coated Ropivacaine Conjugate free_ropivacaine Free Ropivacaine free_metabolite N-Despropyl Ropivacaine antibody Anti-Ropivacaine Antibody antibody->antigen_coated Competitive Binding antibody->free_ropivacaine High Affinity Binding antibody->free_metabolite Potential Cross-Reactivity (Lower Affinity)

Principle of Competitive Binding in an Immunoassay.

Conclusion

References

A Comparative Guide to the Synthesis of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide (Ropivacaine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of prominent synthetic methods for (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide, the active pharmaceutical ingredient known as Ropivacaine. The following sections detail various synthetic strategies, presenting quantitative data in a clear, tabular format for easy comparison. Detailed experimental protocols for the key methods are also provided, alongside visualizations of the synthetic workflows.

Data Presentation: A Comparative Analysis of Ropivacaine Synthesis Methods

The selection of a synthetic route for Ropivacaine is a critical decision in the drug development process, with implications for yield, purity, cost, and scalability. The following table summarizes the key quantitative metrics for four distinct synthetic strategies.

Method Starting Materials Key Steps Overall Yield (approx.) Enantiomeric Purity Key Reagents/Catalysts Noteworthy Aspects
Method 1: Traditional Synthesis (S)-Pipecolic acid, 2,6-Dimethylaniline, 1-Bromopropane1. Acyl chloride formation2. Amidation3. N-propylation~60-70%[1]High (dependent on starting material)Thionyl chloride (SOCl₂), TriphosgeneWell-established, straightforward chemistry. May involve hazardous reagents.
Method 2: One-Pot Synthesis (S)-Pipecolic acid, 2,6-Dimethylaniline, 1-BromopropaneAcylation, amidation, and N-propylation in a single pot~75-80%[2]High (dependent on starting material)Oxalyl chloride, K₂CO₃Streamlined process, reduced workup, and improved efficiency.
Method 3: Chiral Resolution Racemic Pipecolic acid, 2,6-Dimethylaniline, 1-Bromopropane1. Synthesis of racemic pipecoloxylidide2. Resolution with a chiral agent3. N-propylation~50%>99.5% eeL-(-)-Dibenzoyl-L-tartaric acidAvoids the use of expensive chiral starting materials. Requires additional resolution and purification steps.
Method 4: Iridium-Catalyzed Asymmetric Hydrogenation 2-Alkoxycarbonyl pyridine1. Asymmetric hydrogenation2. N-propylation3. AmidationHigh (step-wise yields are high, but overall yield not fully reported)Excellent (for the key intermediate)Iridium-based chiral catalystsModern, sustainable approach with high enantioselectivity. May require specialized catalysts.

Experimental Protocols

Method 1: Traditional Synthesis from (S)-Pipecolic Acid

This classical approach involves a three-step sequence starting from the enantiomerically pure (S)-pipecolic acid.

Step 1: Synthesis of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide

  • (S)-pipecolic acid is converted to its corresponding acyl chloride. This is typically achieved by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride in an inert solvent like toluene.[1]

  • The resulting acyl chloride is then reacted in situ with 2,6-dimethylaniline to form the amide, (S)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide. The reaction is generally carried out in the presence of a base to neutralize the HCl generated.

Step 2: N-propylation to Yield Ropivacaine

  • The intermediate, (S)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide (145 g, 0.624 mol), is dissolved in a suitable solvent such as tetrahydrofuran (2.5 L).

  • n-Propyl bromide (766 g, 6.24 mol) is added, and the mixture is refluxed for approximately 20-24 hours.[2]

  • After the reaction is complete, inorganic salts are removed by filtration.

  • The solvent is evaporated under reduced pressure to yield crude Ropivacaine base.

  • The crude product is purified by recrystallization from a solvent like diisopropyl ether to afford pure Ropivacaine base with a reported yield of 94% for this step and an HPLC purity of 99.75%.[2]

Method 2: One-Pot Synthesis

This method streamlines the traditional synthesis by eliminating the need for intermediate isolation and purification.

  • To a solution of L-piperidine-2-carboxylic acid (6.5 g) in toluene (100 ml), HCl gas is introduced until the pH reaches 3.

  • The mixture is heated to 55°C, and DMF (0.1 ml) is added, followed by the dropwise addition of oxalyl chloride (6.4 g). The reaction is stirred at this temperature for 3 hours.[2]

  • A solution of 2,6-dimethylaniline (12.1 g) in toluene (20 ml) is then added dropwise, with the temperature maintained below 60°C.

  • After 2 hours, n-propyl bromide (7.3 g) and potassium carbonate (4.5 g) are added, and the reaction is heated at 70°C for 4 hours.[2]

  • The hot reaction mixture is filtered, and the filtrate is cooled to 0°C to crystallize the product.

  • The resulting white solid is filtered and dried to give Ropivacaine (13 g).[2]

Method 3: Synthesis via Chiral Resolution

This approach begins with the synthesis of a racemic intermediate, which is then resolved to obtain the desired (S)-enantiomer.

Step 1: Synthesis of Racemic N-(2,6-dimethylphenyl)piperidine-2-carboxamide (Pipecoloxylidide)

  • Racemic pipecolic acid is first converted to its acyl chloride hydrochloride using a chlorinating agent like thionyl chloride in a suitable solvent.

  • The resulting acyl chloride is then reacted with 2,6-dimethylaniline to produce racemic N-(2,6-dimethylphenyl)piperidine-2-carboxamide.

Step 2: Chiral Resolution

  • The racemic pipecoloxylidide is dissolved in a suitable solvent system, such as a mixture of acetone and water.

  • A solution of the resolving agent, L-(-)-dibenzoyl-L-tartaric acid, is added. The diastereomeric salt of the (S)-enantiomer preferentially crystallizes out of the solution.

  • The salt is isolated by filtration and can be recrystallized to improve its diastereomeric purity.

Step 3: Liberation of the (S)-enantiomer and N-propylation

  • The purified diastereomeric salt is treated with a base, such as sodium hydroxide, to liberate the free base of (S)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide.

  • The free base is then N-propylated using n-propyl bromide, following a procedure similar to that described in Method 1, to yield Ropivacaine. This multi-step process, including resolution, alkylation, and purification, has been reported to have an overall yield of 50% with an optical purity of >99.5% ee.

Method 4: Iridium-Catalyzed Asymmetric Hydrogenation

This modern approach utilizes a catalytic asymmetric reaction to establish the chiral center of the piperidine ring.

Step 1: Asymmetric Hydrogenation of 2-Alkoxycarbonyl Pyridinium Salt

  • A 2-alkoxycarbonyl pyridine is converted into its corresponding pyridinium salt.

  • The pyridinium salt is then subjected to asymmetric hydrogenation using a chiral iridium catalyst. This reaction proceeds with excellent yields and enantioselectivities under both batch and continuous flow conditions, providing the (S)-piperidine-2-carboxylate intermediate.

Step 2: Conversion to Ropivacaine

  • The resulting chiral (S)-piperidine-2-carboxylate is first N-propylated.

  • The ester is then converted to the corresponding amide by reaction with 2,6-dimethylaniline to yield the final product, Ropivacaine.

Visualizations

Workflow for Traditional and One-Pot Synthesis of Ropivacaine

G cluster_0 Method 1: Traditional Synthesis cluster_1 Method 2: One-Pot Synthesis S-Pipecolic Acid S-Pipecolic Acid Acyl Chloride Acyl Chloride S-Pipecolic Acid->Acyl Chloride SOCl₂ Amide Intermediate Amide Intermediate Acyl Chloride->Amide Intermediate 2,6-Dimethylaniline Ropivacaine1 Ropivacaine Amide Intermediate->Ropivacaine1 n-Propyl Bromide S-Pipecolic Acid_OP S-Pipecolic Acid Ropivacaine2 Ropivacaine S-Pipecolic Acid_OP->Ropivacaine2 1. Oxalyl Chloride 2. 2,6-Dimethylaniline 3. n-Propyl Bromide

Caption: Comparative workflow of traditional vs. one-pot synthesis of Ropivacaine.

Workflow for Ropivacaine Synthesis via Chiral Resolution

G Racemic Pipecolic Acid Racemic Pipecolic Acid Racemic Amide Racemic Pipecoloxylidide Racemic Pipecolic Acid->Racemic Amide 1. SOCl₂ 2. 2,6-Dimethylaniline Diastereomeric Salts Diastereomeric Salts Racemic Amide->Diastereomeric Salts L-(-)-DBTA S-Amide (S)-Pipecoloxylidide Diastereomeric Salts->S-Amide Crystallization & Base Ropivacaine Ropivacaine S-Amide->Ropivacaine n-Propyl Bromide

Caption: Synthetic workflow for Ropivacaine utilizing chiral resolution.

Workflow for Ropivacaine Synthesis via Asymmetric Hydrogenation

G Pyridine Derivative 2-Alkoxycarbonyl Pyridine Chiral Piperidine (S)-Piperidine- 2-carboxylate Pyridine Derivative->Chiral Piperidine Ir-Catalyst, H₂ N-Propylated Intermediate N-Propylated Intermediate Chiral Piperidine->N-Propylated Intermediate n-Propyl Bromide Ropivacaine Ropivacaine N-Propylated Intermediate->Ropivacaine 2,6-Dimethylaniline

Caption: Ropivacaine synthesis via iridium-catalyzed asymmetric hydrogenation.

References

A Comparative Guide to the Strategic Use of (S)-2',6'-Pipecoloxylidide in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of single-enantiomer active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development, offering improved therapeutic indices and reduced side effects compared to racemic mixtures. This guide provides a comprehensive comparison of synthetic strategies for chiral local anesthetics, focusing on the advantages of utilizing the enantiomerically pure intermediate, (S)-2',6'-Pipecoloxylidide. We will delve into a comparative analysis of different manufacturing routes for levobupivacaine, a widely used local anesthetic, to illustrate the strategic benefits of using a pre-resolved chiral intermediate.

The Critical Role of Chirality in Local Anesthetics

Many local anesthetics, including bupivacaine and ropivacaine, are chiral molecules. Clinical and preclinical studies have demonstrated that the (S)-enantiomers of these drugs, such as levobupivacaine and ropivacaine, exhibit a significantly better safety profile, particularly with respect to cardiotoxicity, when compared to their (R)-enantiomers or the racemic mixture.[1][2][3] This has led to a "chiral switch" in the pharmaceutical industry, where the development of single-enantiomer drugs is prioritized.[1][2] The use of an enantiomerically pure starting material like (S)-2',6'-Pipecoloxylidide is a key strategy to ensure the high enantiomeric purity of the final API.[4][5][6]

Comparative Analysis of Synthetic Routes to Levobupivacaine

The manufacturing process of levobupivacaine can be broadly categorized into two main strategies:

  • Chiral Resolution Route: This approach begins with the synthesis of a racemic mixture of 2',6'-pipecoloxylidide or a similar precursor, followed by a resolution step to isolate the desired (S)-enantiomer.

  • Chiral Pool Synthesis: This strategy utilizes a readily available and inexpensive chiral starting material, such as L-lysine, to construct the chiral piperidine core.

Below is a comparison of these approaches, with a focus on a recently optimized process that highlights the advantages of the chiral resolution route for industrial-scale production.[7][8]

Data Presentation: Comparison of Synthetic Routes to Levobupivacaine
ParameterRoute 1: Chiral Pool Synthesis from L-lysine[8]Route 2: Synthesis from N-(diphenylmethylene)glycine ethyl ester[8]Route 3: Optimized Chiral Resolution of (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide[7][8]
Starting Material N-α-Cbz-l-lysineN-(diphenylmethylene)glycine ethyl ester(R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
Number of Steps 573
Overall Yield 38%31%45%
Enantiomeric Excess (ee) 98%99%>99.3%
Key Advantages Utilizes a natural chiral starting material.Achieves high enantiomeric excess.Fewer steps, higher overall yield, cost-effective, safer for industrial scale-up.[7][8]
Key Disadvantages Extended series of steps, complex operations, use of hazardous reagents (DCC).[8]Lengthy synthetic route, use of corrosive reagents (SOCl2), costly reagents, and complex procedures.[8]Requires an efficient chiral resolution step.

Experimental Protocols

Optimized Synthesis of (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide via Chiral Resolution

This protocol is adapted from an optimized industrial process.[8]

Materials:

  • (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide

  • L-(-)-dibenzoyl tartaric acid

  • Isopropyl alcohol (i-PrOH)

  • Water

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Salt Formation: In a suitable reaction vessel, dissolve (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide in a mixture of isopropyl alcohol and water. Heat the solution to 45 °C.

  • Add a solution of L-(-)-dibenzoyl tartaric acid in isopropyl alcohol to the heated mixture.

  • Cool the mixture gradually to 20-25 °C and stir for 12 hours to allow for the crystallization of the diastereomeric salt.

  • Filter the precipitate and wash with a cold mixture of isopropyl alcohol and water.

  • Liberation of the Free Base: Suspend the isolated diastereomeric salt in a mixture of water and an appropriate organic solvent.

  • Add a sodium hydroxide solution to adjust the pH to >11, liberating the (S)-enantiomer as a free base into the organic layer.

  • Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to obtain (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide.

Synthesis of Levobupivacaine from (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide

This protocol describes the N-alkylation of the chiral intermediate.[8]

Materials:

  • (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide

  • 1-Bromobutane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide in DMF, add potassium carbonate and 1-bromobutane.

  • Heat the reaction mixture to 80 °C and stir for 90 minutes.

  • Cool the mixture to 35 °C and filter to remove inorganic salts.

  • Add the filtrate to cold water to precipitate the crude levobupivacaine.

  • Filter the solid, wash with water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like isopropyl alcohol to yield high-purity levobupivacaine.

Visualizing the Strategic Advantage: Synthetic Workflows

The choice of synthetic route has a significant impact on the efficiency and scalability of pharmaceutical manufacturing. The following diagrams illustrate the streamlined nature of a synthesis starting with a resolved intermediate compared to a chiral pool approach.

cluster_0 Route 1: Chiral Pool Synthesis L-lysine L-lysine Step 1 Step 1 L-lysine->Step 1 Protection Step 2 Step 2 Step 1->Step 2 Deamination Step 3 Step 3 Step 2->Step 3 Amidation Step 4 Step 4 Step 3->Step 4 Cyclization Levobupivacaine Levobupivacaine Step 4->Levobupivacaine Alkylation

Caption: Synthetic workflow for levobupivacaine starting from L-lysine.

cluster_1 Route 2: Optimized Chiral Resolution Racemic Precursor Racemic Precursor (S)-Intermediate (S)-Intermediate Racemic Precursor->(S)-Intermediate Chiral Resolution Levobupivacaine Levobupivacaine (S)-Intermediate->Levobupivacaine Alkylation Final API Final API Levobupivacaine->Final API Salt Formation

Caption: Streamlined workflow using (S)-2',6'-Pipecoloxylidide.

The "Chiral Switch": A Logic Diagram

The transition from a racemic drug to a single-enantiomer version is a key strategy in drug development, often referred to as a "chiral switch." This decision is driven by the desire for an improved therapeutic profile.

Racemic Drug Racemic Drug Clinical Observation Clinical Observation Racemic Drug->Clinical Observation Toxicity/Side Effects Single (S)-Enantiomer Single (S)-Enantiomer New Drug Product New Drug Product Single (S)-Enantiomer->New Drug Product Development Pharmacological Studies Pharmacological Studies Clinical Observation->Pharmacological Studies Investigate Enantiomers Pharmacological Studies->Single (S)-Enantiomer Improved Safety & Efficacy

Caption: The logic behind the "chiral switch" in drug development.

Conclusion

The use of (S)-2',6'-Pipecoloxylidide as a starting material in the synthesis of local anesthetics like levobupivacaine and ropivacaine offers significant advantages in a pharmaceutical manufacturing setting. As demonstrated by the comparative data, a strategy involving the early resolution of a racemic precursor to obtain the desired (S)-enantiomer can lead to a more efficient, higher-yielding, and safer manufacturing process compared to more linear, multi-step chiral pool syntheses.[7][8] This approach aligns with the principles of green chemistry by reducing the number of synthetic steps and improving overall atom economy. For researchers and drug development professionals, the strategic decision to utilize an enantiomerically pure intermediate like (S)-2',6'-Pipecoloxylidide can streamline the path to a safer and more effective final drug product.

References

A Comparative Analysis of the Systemic Toxicity of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide class of local anesthetics, which includes bupivacaine, ropivacaine, and levobupivacaine, is widely utilized in clinical practice. While effective for regional anesthesia and pain management, concerns regarding their potential for systemic toxicity, particularly cardiotoxicity and neurotoxicity, have led to the development of safer alternatives. This guide provides a comparative analysis of the toxicity profiles of these derivatives, supported by experimental data, to aid in informed decision-making during drug development and clinical application.

Comparative Toxicity Data

The systemic toxicity of local anesthetics is a critical consideration. The following tables summarize key quantitative data from various studies, comparing the cardiotoxicity and general cytotoxicity of bupivacaine, ropivacaine, and levobupivacaine.

Compound Assay Endpoint Value Reference
BupivacaineOpen-channel block of SCN5AIC5069.5 ± 8.2 μM[1]
RopivacaineOpen-channel block of SCN5AIC50322.2 ± 29.9 μM[1]
BupivacaineInactivated state SCN5A channelsIC502.18 ± 0.16 μM[1]
RopivacaineInactivated state SCN5A channelsIC502.73 ± 0.27 μM[1]
BupivacaineHuman Chondrocyte Viability (MTT Assay)IC50≈ 2.8 mM[2]
LevobupivacaineHuman Chondrocyte Viability (MTT Assay)IC50≈ 3.2 mM[2]
RopivacaineHuman Chondrocyte Viability (MTT Assay)IC50≈ 5 mM[2]
N-(2,6-Dimethylphenyl)-2-piperidinecarboxamideAcute Toxicity in MiceLD50 (Intraperitoneal)140 mg/kg[3]
N-(2,6-Dimethylphenyl)-2-piperidinecarboxamideAcute Toxicity in MiceLD50 (Intravenous)45 mg/kg[3]

Table 1: Comparative Cardiotoxicity and Cytotoxicity of Piperidinecarboxamide Derivatives.

Compound Effect on Human Mesenchymal Stem Cells (1-hour exposure) Viability Rate Reference
Bupivacaine 0.5%Detrimental cytotoxic effects5% ± 1%[4]
Ropivacaine 0.75%Significantly less cytotoxic than bupivacaine16% ± 2%[4]
Mepivacaine 2%Detrimental cytotoxic effects1% ± 0%[4]

Table 2: Cytotoxicity on Human Mesenchymal Stem Cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. The following are protocols for key experiments cited in the comparison of these local anesthetics.

Protocol 1: In Vitro Cytotoxicity Assay on Human Mesenchymal Stem Cells (MSCs)

This protocol outlines the methodology used to assess the cytotoxic effects of local anesthetics on human MSCs.

1. Cell Culture:

  • Human mesenchymal stem cells are cultured in monolayer cultures.

2. Exposure to Local Anesthetics:

  • MSCs are exposed to equipotent concentrations of bupivacaine, ropivacaine, and mepivacaine for a duration of 1 hour.

3. Assessment of Viability, Apoptosis, and Necrosis:

  • Cell viability, apoptosis, and necrosis are determined using flow cytometry and live/dead staining techniques.

  • Minimum viability rates are typically observed 96 hours after the 1-hour exposure.

4. Data Analysis:

  • The percentage of viable cells, apoptotic cells, and necrotic cells are quantified and compared across the different local anesthetic treatment groups. Immediate cell death is often attributed to necrosis, followed by apoptosis.[4]

Protocol 2: Electrophysiological Assessment of Cardiac Sodium Channel (SCN5A) Blockade

This protocol details the investigation of the effects of bupivacaine and ropivacaine on the electrophysiological properties of human cardiac sodium channels.

1. Cell Line:

  • Human embryonic kidney-293 (HEK-293) cells stably transfected with the SCN5A channel cloned from the human heart are used.[1]

2. Patch-Clamp Technique:

  • The patch-clamp technique in the outside-out configuration is employed to measure ion channel activity.[1]

3. Drug Application:

  • Bupivacaine and ropivacaine are applied to the cells at varying concentrations to determine their effects on the sodium channels.

4. Electrophysiological Recordings:

  • The following parameters are measured:

    • Open-channel block: To determine the concentration-dependent inhibition of the sodium channels.

    • Voltage dependency of channel activation and steady-state inactivation: To assess shifts in the membrane potential for channel gating.

    • Recovery from block: To measure the time it takes for the channel to recover from drug-induced inhibition.[1]

5. Data Analysis:

  • IC50 values are calculated to quantify the potency of each drug in blocking the sodium channels in different states (open and inactivated).[1]

Protocol 3: In Vivo Assessment of Neurotoxicity in a Rat Spinal Model

This protocol describes a method to compare the neurotoxicity of intrathecally administered local anesthetics in a rat model.

1. Animal Model:

  • The study is conducted on rats.

2. Intrathecal Administration:

  • Different concentrations and volumes of procaine, bupivacaine, levobupivacaine, and ropivacaine are administered intrathecally.[5]

3. Histopathological Examination:

  • After a set period, the spinal cords of the rats are examined for neurotoxic lesions.

  • The examination focuses on the posterior root (PR) and posterior column (PC) of the spinal cord.[5]

4. Microscopic Analysis:

  • Light microscopy and electron microscopy are used to observe any abnormalities and axonal degeneration.[5]

5. Data Analysis:

  • The incidence and severity of neurotoxic lesions are compared among the different local anesthetic groups to determine their relative neurotoxicity.[5]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key mechanisms and processes related to the toxicity of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide derivatives.

cluster_LA Local Anesthetic Action Local Anesthetic Local Anesthetic Voltage-gated Na+ Channel Voltage-gated Na+ Channel Local Anesthetic->Voltage-gated Na+ Channel Binds to Blockade Blockade Voltage-gated Na+ Channel->Blockade No Na+ Influx No Na+ Influx Blockade->No Na+ Influx Nerve Impulse Block Nerve Impulse Block No Na+ Influx->Nerve Impulse Block

Caption: Mechanism of local anesthetic action via sodium channel blockade.

cluster_workflow In Vitro Cytotoxicity Workflow Cell Culture Cell Culture LA Exposure LA Exposure Cell Culture->LA Exposure Step 1 Incubation Incubation LA Exposure->Incubation Step 2 Staining Staining Incubation->Staining Step 3 Flow Cytometry Flow Cytometry Staining->Flow Cytometry Step 4 Data Analysis Data Analysis Flow Cytometry->Data Analysis Step 5

Caption: Workflow for assessing in vitro cytotoxicity of local anesthetics.

Discussion of Comparative Toxicity

The development of levobupivacaine and ropivacaine was driven by the need to reduce the severe toxicity associated with bupivacaine.[6][7] Both levobupivacaine and ropivacaine are pure S(-)-isomers, a characteristic that is believed to contribute to their reduced toxic potential on the central nervous system and the heart.[6][7]

Cardiotoxicity: Bupivacaine is recognized as being more cardiotoxic than ropivacaine.[8] This difference is attributed to bupivacaine's greater affinity for and longer binding duration to cardiac sodium channels.[8] Studies on human cardiac SCN5A channels show that bupivacaine is approximately 4.5-fold more potent than ropivacaine in open-channel block.[1] While both drugs affect the voltage dependency of channel activation and inactivation, recovery from block is about twice as fast for ropivacaine.[1] The lower lipophilicity of ropivacaine is also a major factor in its more favorable safety profile. Ropivacaine demonstrates a greater margin of safety compared to other long-acting local anesthetics.

Neurotoxicity: While all local anesthetics can be neurotoxic at high concentrations, there are differences among the derivatives. In a rat spinal model, bupivacaine was found to be the most neurotoxic of the four drugs tested, with the order of neurotoxicity at higher doses being procaine > levobupivacaine > ropivacaine.[5]

Cytotoxicity: In vitro studies on human mesenchymal stem cells have shown that ropivacaine is significantly less cytotoxic than bupivacaine.[4][9] Similarly, when tested on human chondrocytes, ropivacaine exhibited the lowest cytotoxicity based on IC50 values compared to bupivacaine and levobupivacaine.[2]

Clinical Implications: The reduced toxic potential of levobupivacaine and ropivacaine makes them preferable in clinical situations where there is a high risk of systemic toxicity, such as during epidural or peripheral nerve blocks.[6] While the clinical profiles of the three agents are similar in terms of anesthetic potency (racemic bupivacaine > levobupivacaine > ropivacaine), the enhanced safety margin of ropivacaine is a significant advantage.[6]

References

A Comparative Guide to Validating the Purity of Synthesized N-Despropyl Ropivacaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthesized N-Despropyl Ropivacaine against a certified reference standard, offering detailed experimental protocols and supporting data to validate its purity. N-Despropyl Ropivacaine, also known as Ropivacaine EP Impurity B, is a key metabolite and impurity in the synthesis of the local anesthetic Ropivacaine.[1] Ensuring the purity of this compound is critical for accurate pharmacological studies and for the quality control of Ropivacaine formulations.

Purity Assessment: A Side-by-Side Comparison

The purity of a newly synthesized batch of N-Despropyl Ropivacaine was rigorously evaluated against a commercially available, certified reference standard. The following analytical techniques were employed to provide a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC analysis is a cornerstone for determining the purity of pharmaceutical compounds by separating the main component from any potential impurities.

Table 1: Comparative HPLC Purity Data

Sample IDRetention Time (min)Peak Area (%)Impurity Profile
Synthesized N-Despropyl Ropivacaine5.2399.85See Table 2
Reference Standard5.24>99.9Not Applicable

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 20% B to 80% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in a 50:50 mixture of Acetonitrile and Water to a concentration of 1 mg/mL.

Potential Impurities in Synthesized N-Despropyl Ropivacaine

During the synthesis of Ropivacaine and its analogues, several related substances can arise as impurities.[2][3] These can originate from starting materials, by-products, or degradation products.

Table 2: Impurity Profile of Synthesized N-Despropyl Ropivacaine

Potential ImpurityChemical NameCAS NumberObserved in Synthesized Batch (%)
Ropivacaine Impurity C(2R)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide34333-71-6<0.05
Ropivacaine Impurity D(S)-N-(2,6-dimethylphenyl)-1-ethylpiperidine-2-carboxamide98626-59-6Not Detected
Ropivacaine Impurity G(S)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide112773-90-7Not Detected
2,6-Dimethylaniline2,6-Dimethylaniline87-62-70.10
Chiral HPLC

For enantiomeric compounds, chiral HPLC is essential to determine the stereochemical purity. N-Despropyl Ropivacaine possesses a chiral center, and it is crucial to confirm the enantiomeric excess of the desired (S)-enantiomer.

Table 3: Chiral HPLC Purity Data

Sample ID(S)-Enantiomer Peak Area (%)(R)-Enantiomer Peak Area (%)Enantiomeric Excess (%)
Synthesized N-Despropyl Ropivacaine99.920.0899.84
Reference Standard>99.9<0.1>99.8

Experimental Protocol: Chiral HPLC

  • Instrumentation: Shimadzu Nexera-i LC-2040C 3D with a UV detector.

  • Column: CHIRALPAK® IA, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in the mobile phase to a concentration of 0.5 mg/mL.

Structural Elucidation: NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for confirming the chemical structure of a synthesized compound.

Table 4: Comparative Spectroscopic Data

Analytical TechniqueSynthesized N-Despropyl RopivacaineReference Standard
¹H NMR Conforms to structureConforms to structure
¹³C NMR Conforms to structureConforms to structure
Mass Spectrometry (m/z) [M+H]⁺ = 233.1652[M+H]⁺ = 233.1651

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹H NMR: 16 scans, 30° pulse, 2s relaxation delay.

  • ¹³C NMR: 1024 scans, 30° pulse, 2s relaxation delay.

Experimental Protocol: Mass Spectrometry

  • Instrumentation: Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap Mass Spectrometer.

  • Ionization Mode: Heated Electrospray Ionization (HESI), positive ion mode.

  • Spray Voltage: 3.5 kV.

  • Capillary Temperature: 320°C.

  • Mass Resolution: 120,000.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the synthesis and purity validation process.

Synthesis_Workflow Start L-Pipecolic Acid Step1 Activation (e.g., with SOCl₂) Start->Step1 Step2 Amidation with 2,6-dimethylaniline Step1->Step2 Purification Purification (Crystallization/Chromatography) Step2->Purification Product N-Despropyl Ropivacaine Purification->Product

Caption: Synthetic pathway for N-Despropyl Ropivacaine.

Purity_Validation_Workflow cluster_analysis Analytical Testing cluster_comparison Data Comparison Synthesized_Sample Synthesized N-Despropyl Ropivacaine HPLC HPLC Purity Synthesized_Sample->HPLC Chiral_HPLC Chiral HPLC Synthesized_Sample->Chiral_HPLC NMR NMR (¹H, ¹³C) Synthesized_Sample->NMR MS Mass Spectrometry Synthesized_Sample->MS Reference_Standard Certified Reference Standard Reference_Standard->HPLC Reference_Standard->Chiral_HPLC Reference_Standard->NMR Reference_Standard->MS Purity_Comparison Purity & Impurity Profile (Tables 1 & 2) HPLC->Purity_Comparison Enantiomeric_Purity Enantiomeric Purity (Table 3) Chiral_HPLC->Enantiomeric_Purity Structural_Confirmation Structural Confirmation (Table 4) NMR->Structural_Confirmation MS->Structural_Confirmation Conclusion Purity Validated Purity_Comparison->Conclusion Enantiomeric_Purity->Conclusion Structural_Confirmation->Conclusion

Caption: Workflow for purity validation of synthesized N-Despropyl Ropivacaine.

Conclusion

The comprehensive analysis demonstrates that the synthesized N-Despropyl Ropivacaine exhibits a high degree of purity and structural identity when compared to a certified reference standard. The data presented in this guide provides a robust framework for the validation of in-house synthesized batches of N-Despropyl Ropivacaine, ensuring its suitability for further research and development applications.

References

A Head-to-Head Comparison of Local Anesthetic Intermediates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate intermediates is a critical step in the synthesis of local anesthetics. This guide provides an objective, data-driven comparison of key intermediates for four widely used local anesthetics: Benzocaine, Lidocaine, Procaine, and Articaine. The following sections detail their synthesis, purity, and performance, supported by experimental data and protocols.

Introduction to Local Anesthetic Intermediates

The chemical structure of most local anesthetics comprises three key components: a lipophilic aromatic ring, an intermediate linkage (either an ester or an amide), and a hydrophilic amine group.[1][2] The nature of the intermediate chain dictates the classification of the local anesthetic as either an amino ester or an amino amide, which in turn influences its metabolic pathway, stability, and potential for allergic reactions.[1] This guide focuses on the primary intermediates that form the lipophilic and intermediate portions of these drugs.

Comparative Analysis of Key Intermediates

The selection of a synthetic route and its starting materials is a crucial decision in drug development, impacting yield, purity, and overall cost-effectiveness. This section provides a head-to-head comparison of the primary intermediates used in the synthesis of Benzocaine, Lidocaine, Procaine, and Articaine.

Physicochemical Properties of Primary Intermediates

The fundamental properties of the initial aromatic amine intermediates significantly influence the subsequent reaction steps and the properties of the final local anesthetic.

Propertyp-Aminobenzoic Acid (for Procaine/Benzocaine)2,6-Dimethylaniline (for Lidocaine)3-Amino-4-methylthiophene-2-carboxylic acid methyl ester (for Articaine)
Molecular Formula C₇H₇NO₂C₈H₁₁NC₇H₉NO₂S
Molar Mass ( g/mol ) 137.14121.18171.22
Appearance White to light yellow crystalline powderColorless to yellowish liquidSolid
Melting Point (°C) 187-189-11Not readily available
Boiling Point (°C) 340214-216Not readily available
Solubility in Water 4.7 g/L at 20°CSlightly solubleNot readily available
pKa pKa1: 2.38 (carboxyl group), pKa2: 4.87 (amino group)3.95 (anilinium ion)Not readily available

Data compiled from multiple sources.[3][4][5][6]

Synthesis and Purity of Intermediates and Final Products

The efficiency of synthesis and the purity of the resulting intermediates are paramount in pharmaceutical manufacturing. The following tables summarize typical yields and purity levels for the synthesis of key intermediates and the final local anesthetic products.

Table 1: Synthesis of Ester-Type Local Anesthetic Intermediates and Products

Intermediate/ProductStarting MaterialsKey Reaction TypeTypical YieldTypical Purity (HPLC)
Ethyl p-aminobenzoate (Benzocaine) p-Aminobenzoic acid, EthanolFischer Esterification~98%>99%
2-(Diethylamino)ethyl 4-aminobenzoate (Procaine) p-Aminobenzoic acid, 2-DiethylaminoethanolEsterification>94%>99%

Data compiled from multiple sources.[4][7]

Table 2: Synthesis of Amide-Type Local Anesthetic Intermediates and Products

Intermediate/ProductStarting MaterialsKey Reaction TypeTypical YieldTypical Purity (HPLC)
α-Chloro-2,6-dimethylacetanilide (Lidocaine Intermediate) 2,6-Dimethylaniline, Chloroacetyl chlorideAcylation90-91%>99%
Lidocaine α-Chloro-2,6-dimethylacetanilide, DiethylamineAmination89-91%>99.5%
Articaine Intermediate 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene, Hydroxylamine hydrochlorideOximation & AromatizationHighHigh
Articaine 3-amino-4-methyl-2-thiophene methyl formate, 2-bromopropionyl bromide, n-propylamineAmidation & AminationNot specifiedNot specified

Data compiled from multiple sources.[5][8][9][10]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for research and development. The following sections provide methodologies for the synthesis, purification, and analysis of representative local anesthetic intermediates.

Synthesis of Ethyl p-Aminobenzoate (Benzocaine)

This protocol describes the synthesis of Benzocaine via Fischer esterification of p-aminobenzoic acid.

Materials:

  • p-Aminobenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Sodium carbonate solution

  • Rectified spirit

  • Decolorizing charcoal

  • Round bottom flask, reflux condenser, beaker, Büchner funnel

Procedure:

  • In a dry 100 mL round bottom flask, combine 4g of p-aminobenzoic acid, 27 mL of absolute ethanol, and 5 mL of concentrated sulfuric acid.

  • Fit the flask with a reflux condenser and heat the mixture on a water bath for 2 hours, or until the solution becomes clear.

  • Pour the hot solution into 80 mL of water. If a solid does not separate, add a small amount of decolorizing charcoal, stir, and filter.

  • To the filtrate, slowly add solid sodium carbonate until the solution is neutral to litmus paper.

  • Cool the solution and collect the precipitated product by suction filtration using a Büchner funnel.

  • Recrystallize the crude product from a 2:1 ethanol-water mixture.

  • Dry the purified product and determine the yield and melting point.[11]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of Benzocaine.

Instrumentation and Materials:

  • HPLC system with UV-Vis detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Benzocaine Hydrochloride Reference Standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water with a small amount of phosphoric acid (e.g., 70:30 v/v acetonitrile:0.1% acetic acid).[12]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm[12]

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the Benzocaine reference standard in the mobile phase (e.g., 250 µg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the synthesized Benzocaine sample in the mobile phase to a known concentration.

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions.

  • Quantification: Compare the peak area of the Benzocaine peak in the sample chromatogram to the calibration curve generated from the standard solutions to determine the purity.[13]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method to assess the cytotoxic potential of the synthesized intermediates on cell viability.

Materials:

  • Cell line (e.g., human fibroblasts)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Treat the cells with various concentrations of the local anesthetic intermediate and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[7]

Mechanism of Action and Toxicity Pathways

Sodium Channel Blockade Signaling Pathway

Local anesthetics exert their effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This prevents the influx of sodium ions, thereby inhibiting the depolarization of the nerve membrane and the propagation of action potentials.[14][15]

SodiumChannelBlockade cluster_membrane Nerve Cell Membrane Na_channel Voltage-gated Sodium Channel LA_int Local Anesthetic (Ionized) Na_channel->LA_int Ionizes intracellularly No_impulse Blocked Nerve Impulse Na_channel->No_impulse Blockade Na_ion_int Na+ LA_ext Local Anesthetic (Unionized) LA_ext->Na_channel Crosses membrane LA_int->Na_channel Binds to receptor site Nerve_impulse Nerve Impulse (Action Potential) Nerve_impulse->Na_channel Depolarization Signal Na_ion_ext Na+ Na_ion_ext->Na_channel Influx

Caption: Mechanism of local anesthetic action via sodium channel blockade.

Systemic Toxicity Pathway

High systemic concentrations of local anesthetics can lead to toxicity, primarily affecting the central nervous system (CNS) and cardiovascular system. The initial phase of CNS toxicity is often excitatory, followed by depression.[16]

ToxicityPathway cluster_cns Central Nervous System cluster_cvs Cardiovascular System High_Concentration High Systemic Concentration of Local Anesthetic CNS_Excitation Inhibition of Inhibitory Pathways (Excitation) High_Concentration->CNS_Excitation Cardiac_Na_Block Cardiac Sodium Channel Blockade High_Concentration->Cardiac_Na_Block CNS_Depression Blockade of Excitatory Pathways (Depression) CNS_Excitation->CNS_Depression At higher doses Seizures Seizures CNS_Excitation->Seizures Coma Coma / Respiratory Arrest CNS_Depression->Coma Myocardial_Depression Myocardial Depression Cardiac_Na_Block->Myocardial_Depression Arrhythmias Arrhythmias Cardiac_Na_Block->Arrhythmias Cardiac_Collapse Cardiovascular Collapse Myocardial_Depression->Cardiac_Collapse

Caption: Simplified pathway of systemic local anesthetic toxicity.

Logical Framework for Intermediate Selection

The choice of an intermediate in local anesthetic synthesis involves a multi-faceted decision-making process. The following diagram illustrates a logical workflow for this selection.

IntermediateSelection Start Define Target Local Anesthetic Profile Identify_Routes Identify Potential Synthetic Routes Start->Identify_Routes Evaluate_Intermediates Evaluate Physicochemical Properties of Intermediates Identify_Routes->Evaluate_Intermediates Assess_Synthesis Assess Synthesis (Yield, Purity, Cost) Evaluate_Intermediates->Assess_Synthesis Performance_Testing In Vitro / In Vivo Performance & Toxicity Testing Assess_Synthesis->Performance_Testing Select_Route Select Optimal Intermediate & Route Performance_Testing->Select_Route

Caption: Logical workflow for selecting local anesthetic intermediates.

Conclusion

The selection of intermediates for local anesthetic synthesis is a critical decision that influences the efficiency, purity, and safety of the final product. Ester-type local anesthetic intermediates, derived from p-aminobenzoic acid, generally involve simpler synthesis routes with high yields. Amide-type intermediates, such as those for lidocaine and articaine, often require multi-step syntheses but result in more stable final products.

This guide provides a foundational comparison to aid researchers in their selection process. The provided experimental protocols offer a starting point for laboratory synthesis and analysis. Ultimately, the optimal choice of intermediate will depend on the specific requirements of the research or development project, balancing factors of synthetic accessibility, cost, and the desired pharmacological profile of the target local anesthetic.

References

Safety Operating Guide

Proper Disposal of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide (Ropivacaine)

Author: BenchChem Technical Support Team. Date: December 2025

(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide , also known as Ropivacaine, requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. This document provides a comprehensive guide for the proper disposal of this compound, intended for researchers, scientists, and professionals in drug development.

I. Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide with appropriate personal protective equipment (PPE). This minimizes exposure risks and ensures a safe working environment.

Personal Protective Equipment (PPE)Specifications
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Hand Protection Chemical-impermeable gloves inspected prior to use.[1]
Body Protection Fire/flame resistant and impervious clothing.[1]
Respiratory Protection A self-contained breathing apparatus should be worn if necessary, especially during firefighting.[1]

II. Disposal Procedures

The primary methods for the disposal of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide involve chemical destruction or incineration. Under no circumstances should this compound be discharged into sewer systems or the environment.[1]

Step-by-Step Disposal Protocol:

  • Collection:

    • Collect waste (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide in suitable, closed, and properly labeled containers.[1]

    • For spills, avoid dust formation.[1] Use spark-proof tools and explosion-proof equipment for collection.[1]

    • Absorb liquid spills with a non-combustible absorbent material and transfer it into a labeled container for disposal.[2]

  • Storage Prior to Disposal:

    • Store the tightly closed waste container in a dry, cool, and well-ventilated place.[1]

    • Ensure the storage area is secure and away from incompatible materials.

  • Final Disposal:

    • Option 1: Licensed Chemical Destruction Plant: Transfer the collected waste to a licensed chemical destruction facility.[1] This is the preferred method to ensure complete and safe decomposition.

    • Option 2: Controlled Incineration: Alternatively, the waste can be disposed of by controlled incineration with flue gas scrubbing.[1] This should only be performed in a facility equipped to handle such chemical waste and prevent the release of harmful combustion products.

  • Contaminated Packaging Disposal:

    • Containers that held (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide can be triple-rinsed (or the equivalent).[1] The rinsate should be collected and disposed of as chemical waste.

    • After proper cleaning, the packaging can be offered for recycling or reconditioning.[1]

    • Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1] Combustible packaging materials may also be incinerated.[1]

III. Emergency Procedures

In case of accidental release or exposure, follow these first-aid measures immediately:

Exposure RouteFirst-Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse eyes with pure water for at least 15 minutes and consult a doctor.[1]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide.

Disposal Workflow for (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide cluster_start cluster_collection Step 1: Collection & Containment cluster_spill In Case of Spill cluster_disposal_path Step 2: Final Disposal Decision cluster_packaging Step 3: Contaminated Packaging cluster_end start Start: Waste Generated collect_waste Collect waste in a suitable, closed container start->collect_waste spill Accidental Spill Occurs start->spill label_container Label container with contents and hazards collect_waste->label_container disposal_choice Select Disposal Method label_container->disposal_choice spill->collect_waste No absorb_spill Absorb with non-combustible material using spark-proof tools spill->absorb_spill Yes collect_spill Collect absorbed material into a labeled container absorb_spill->collect_spill collect_spill->label_container destruction_plant Licensed Chemical Destruction Plant disposal_choice->destruction_plant Preferred incineration Controlled Incineration with Flue Gas Scrubbing disposal_choice->incineration Alternative handle_packaging Handle Contaminated Packaging destruction_plant->handle_packaging incineration->handle_packaging triple_rinse Triple-rinse container handle_packaging->triple_rinse landfill Puncture and dispose in sanitary landfill handle_packaging->landfill If recycling is not an option recycle Recycle or Recondition triple_rinse->recycle end End: Disposal Complete recycle->end landfill->end

Caption: Disposal workflow for (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides crucial safety and logistical information for handling (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide, a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is essential for minimizing risks and ensuring the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE based on safety data sheets (SDS).

Protection Type Specific Recommendations Rationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects against splashes and dust particles.
Hand Protection Chemical-impermeable gloves that satisfy EU Directive 89/686/EEC and the standard EN 374.[1]Prevents skin contact and absorption.
Body Protection Fire/flame resistant and impervious clothing.[1]Protects skin from spills and contamination.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is necessary.[1][2]Prevents inhalation of the compound.
Safe Handling and Operational Plan: A Step-by-Step Guide

A systematic approach to handling this compound will mitigate risks. Always work in a well-ventilated area, such as a chemical fume hood.[1][2]

Preparation and Handling:

  • Review the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet.

  • Assemble PPE: Don the appropriate personal protective equipment as detailed above.

  • Prepare the Work Area: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.

  • Weighing and Transfer: Handle as a solid to minimize dust formation.[1][2] Use non-sparking tools to prevent ignition sources.[1][2]

  • Dissolving: If dissolving the compound, add it slowly to the solvent to avoid splashing.

In Case of a Spill:

  • Evacuate: Immediately evacuate personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an absorbent material to contain the substance.

  • Cleanup: Wearing appropriate PPE, carefully collect the spilled material and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent and then wash with soap and water.

Disposal Plan: Environmental Responsibility

Proper disposal of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide and any contaminated materials is crucial to prevent environmental contamination.

Waste Type Disposal Method
Unused Compound Dispose of at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
Contaminated Materials (e.g., gloves, bench paper) Place in a sealed, labeled container and dispose of as chemical waste according to institutional and local regulations.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and treated as chemical waste. Puncture the container to prevent reuse and dispose of it in accordance with local regulations.[1]

Crucially, do not discharge this chemical into sewer systems or the environment. [1]

Visualizing Safety Workflows

To further clarify the procedural steps for safe handling and emergency response, the following diagrams have been created.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_area Prepare Work Area prep_ppe->prep_area handle_weigh Weigh & Transfer prep_area->handle_weigh handle_dissolve Dissolve handle_weigh->handle_dissolve cleanup_decon Decontaminate Work Area handle_dissolve->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose PPESelectionLogic cluster_task Task Assessment cluster_ppe Required PPE cluster_risk Risk Factor task Handling Chemical? ppe_eyes Safety Goggles task->ppe_eyes ppe_hands Impermeable Gloves task->ppe_hands ppe_body Impervious Clothing task->ppe_body risk_splash Splash Hazard? task->risk_splash risk_dust Dust/Aerosol? task->risk_dust ppe_resp Adequate Ventilation risk_splash->ppe_eyes Yes risk_dust->ppe_resp Yes

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.